molecular formula C10H10O2 B167593 Methyl 2-phenylacrylate CAS No. 1865-29-8

Methyl 2-phenylacrylate

Cat. No.: B167593
CAS No.: 1865-29-8
M. Wt: 162.18 g/mol
InChI Key: GQTXKEVAUZYHGE-UHFFFAOYSA-N
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Description

Methyl 2-phenylacrylate serves as a versatile building block and monomer in advanced scientific research. In polymer science, it is a key precursor for stereospecific polymers; anionic polymerization can yield polymers with varying tacticities, from isotactic to syndiotactic or atactic structures, which are valuable for studying structure-property relationships in polymeric materials . Its utility extends to modern polymerization techniques, such as polymerization-induced self-assembly (PISA), facilitating the synthesis of complex diblock copolymer nano-objects like spheres, worms, and vesicles . Beyond material science, this compound acts as a crucial radical acceptor in innovative organic synthesis methodologies. It is employed in metal-free, photocatalytic multi-component reactions for the one-step, stereoselective construction of complex N-heterocycles such as 2-piperidinones, which are important scaffolds in pharmaceutical and natural product development . Furthermore, it undergoes alternating copolymerization with other monomers like methyl methacrylate, expanding the toolkit for creating novel copolymers with specific properties .

Properties

IUPAC Name

methyl 2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTXKEVAUZYHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171910
Record name Methyl atropate
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865-29-8
Record name Methyl atropate
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Record name Methyl atropate
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Record name methyl 2-phenylprop-2-enoate
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Foundational & Exploratory

Synthesis of Methyl 2-phenylacrylate via Heck coupling reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Methyl 2-phenylacrylate via Heck Coupling

For researchers, scientists, and professionals in drug development, the Mizoroki-Heck reaction represents a cornerstone of modern organic synthesis for its efficacy in carbon-carbon bond formation. This guide provides a detailed overview of the synthesis of this compound, a valuable monomer and synthetic intermediate, through the palladium-catalyzed Heck coupling of an aryl halide with methyl acrylate.

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful chemical reaction that couples an unsaturated halide (or triflate) with an alkene using a palladium catalyst and a base.[1] This method has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals, due to its high efficiency, functional group tolerance, and predictable stereoselectivity.[2][3] The synthesis of this compound via this route typically involves the reaction of an aryl halide, such as iodobenzene or bromobenzene, with methyl acrylate.

General Reaction Scheme & Key Components

The overall transformation involves the formation of a new carbon-carbon bond between the aryl group and the alkene, resulting in a substituted alkene.

Key Components:

  • Aryl Halide (or Triflate): The source of the phenyl group. Reactivity generally follows the trend: I > Br > OTf >> Cl.[2] Iodobenzene and bromobenzene are common starting materials.

  • Alkene: Methyl acrylate serves as the activated alkene partner. The electron-withdrawing ester group enhances its reactivity in the Heck reaction.[1]

  • Palladium Catalyst: The core of the reaction. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium chloride (PdCl₂).[1][2] Heterogeneous catalysts like palladium on charcoal (Pd/C) are also used for easier removal and recycling.[4]

  • Base: Required to neutralize the hydrogen halide (e.g., HBr, HI) formed during the catalytic cycle. Both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are frequently employed.[1][5]

  • Ligands: Often, phosphine ligands like triphenylphosphine (PPh₃) or bulky, electron-rich N-heterocyclic carbenes (NHCs) are added.[1][6] These ligands stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity. However, ligand-free conditions have also been successfully developed.[5]

  • Solvent: The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile, which can dissolve the reactants and facilitate the reaction at elevated temperatures.[2][7]

Experimental Data and Reaction Conditions

The efficiency of the Heck reaction is highly dependent on the specific combination of catalyst, base, solvent, and temperature. The following table summarizes various conditions reported for the synthesis of acrylate derivatives via Heck coupling.

Aryl HalideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
IodobenzeneMethyl AcrylatePd(PPh₃)₄Et₃NDMF85-[8]
IodobenzeneMethyl AcrylateSupported PdEt₃N / Na₂CO₃NMP--[5]
IodobenzeneMethyl AcrylateImino-phosphine Pd(II) complexesEt₃NCH₃CN80-[7]
IodobenzeneEthyl Acrylate10% w/w Pd/CEt₃N (0.75)Cyrene150>99 (NMR)[4]
BromobenzeneMethyl AcrylatePdAS(x)-MAEt₃NDMF100~90[9]
Aryl HalidesMethyl AcrylatePd-BOX-SiK₂CO₃DMF12079-98[10]
IodobenzeneMethyl AcrylatePd@MOF-APBAEt₃NDMF12098[11]

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound from iodobenzene and methyl acrylate.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Methyl acrylate (1.2 mmol, 103 mg, 108 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 152 mg, 209 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (4.5 mg) and triphenylphosphine (10.5 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by triethylamine (209 µL), iodobenzene (204 mg), and methyl acrylate (108 µL) using syringes.

  • Reaction: Immerse the flask in a preheated oil bath at 100-120°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of iodobenzene), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizing the Process

Experimental Workflow

The following diagram outlines the general laboratory procedure for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reactants (Aryl Halide, Alkene, Base) setup Assemble Flask under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System (Pd source + Ligand) catalyst->setup addition Add Solvent & Reagents setup->addition heating Heat and Stir (e.g., 100-120 °C) addition->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Cool & Quench Reaction monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product analysis Characterize (NMR, MS, IR) product->analysis

Caption: General experimental workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L₂) pd0->oa_complex Oxidative Addition base_out Base-HX pd0->base_out insertion_complex Alkene Complex oa_complex->insertion_complex Alkene Coordination beta_hydride_complex R-Pd(II)-H(L₂) insertion_complex->beta_hydride_complex Migratory Insertion beta_hydride_complex->pd0 β-Hydride Elimination & Reductive Elimination product Product beta_hydride_complex->product aryl_halide Ar-X aryl_halide->oa_complex alkene Alkene alkene->insertion_complex base_in Base base_in->pd0 Regenerates Pd(0) from H-Pd(II)-X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Palladium-Aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly attached aryl group is eliminated, forming a palladium-hydride complex and releasing the substituted alkene product.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the palladium-hydride complex, forming a salt (e.g., [Et₃NH]⁺X⁻).

Conclusion

The synthesis of this compound via the Mizoroki-Heck reaction is a robust and versatile method. By carefully selecting the palladium catalyst, base, and solvent, researchers can achieve high yields under optimized conditions. The reaction's tolerance for various functional groups and its well-understood mechanism make it a vital tool in the arsenal of synthetic chemists in academia and industry. The ongoing development of more active, stable, and recyclable catalysts continues to enhance the efficiency and sustainability of this important transformation.

References

Spectroscopic Characterization of Methyl 2-phenylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the monomer Methyl 2-phenylacrylate (CAS No: 1865-29-8, Molecular Formula: C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol ).[1][2][3] This document details the expected data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these characterization methods and presents a visual representation of a common synthetic route.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~1730C=O (Ester) Stretch
Further data not available in search results
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
Data not available in search results

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the this compound molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required for quantitative analysis, add a known amount of an internal standard (e.g., Tetramethylsilane, TMS).

¹H NMR Acquisition Parameters (Typical):

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place one to two drops of liquid this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient for a good signal-to-noise ratio.

  • Background: A background spectrum of the empty salt plates should be collected prior to running the sample.

Data Analysis:

  • The acquired spectrum will be a plot of transmittance or absorbance versus wavenumber.

  • Identify characteristic absorption bands and assign them to specific functional groups (e.g., C=O stretch, C=C stretch, C-H bends) by comparing the peak positions to correlation charts. The ester carbonyl (C=O) stretch is expected around 1730 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be in the range of 1-100 µg/mL.

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI) is a common method for volatile organic compounds.

  • Ionization Energy: Typically 70 eV.

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Inlet System: If using GC-MS, the sample is vaporized and introduced through the gas chromatograph.

Data Analysis:

  • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (162.19 g/mol ).

  • Analyze the fragmentation pattern. The difference in m/z values between the molecular ion and fragment ions corresponds to the loss of neutral fragments. Common fragmentation patterns for esters can be analyzed to confirm the structure.

Synthesis Workflow

This compound can be synthesized via the Heck coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a versatile method for the arylation of alkenes.[6][7][8][9][10]

Heck_Reaction_Workflow Reactants Reactants: Phenyl Iodide Methyl Acrylate Reaction_Vessel Reaction Vessel (Inert Atmosphere) Reactants->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Heating Heating (e.g., 80-100 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Characterization Product->Characterization

Caption: Experimental workflow for the synthesis of this compound via the Heck coupling reaction.

Polymerization Workflow

This compound can undergo polymerization, for instance, via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique.[11][12][13][14][15]

RAFT_Polymerization_Workflow Monomer This compound (Monomer) Reaction_Setup Reaction Setup: - Degassing (Freeze-Pump-Thaw) - Inert Atmosphere (N₂ or Ar) Monomer->Reaction_Setup CTA RAFT Agent (CTA) CTA->Reaction_Setup Initiator Initiator (e.g., AIBN) Initiator->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Polymerization Polymerization (Heating) Reaction_Setup->Polymerization Quenching Reaction Quenching (e.g., Cooling, Exposure to Air) Polymerization->Quenching Desired Conversion Isolation Polymer Isolation (e.g., Precipitation) Quenching->Isolation Polymer_Product Poly(this compound) Isolation->Polymer_Product Analysis Polymer Analysis (GPC, NMR, etc.) Polymer_Product->Analysis

Caption: General workflow for the RAFT polymerization of this compound.

References

Physical and chemical properties of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-phenylacrylate (CAS No. 1865-29-8), a versatile monomer and synthetic building block. The information is curated for researchers, scientists, and professionals in drug development and polymer chemistry, presenting key data in a structured format with detailed experimental protocols and logical diagrams to support advanced research and application.

Core Physical and Chemical Properties

This compound, also known as methyl α-phenylacrylate, is a colorless to light yellow liquid. It is a key precursor in the synthesis of stereospecific polymers and complex organic molecules.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for experimental design and implementation.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [1][2]
Appearance Colorless to Light yellow clear liquid
Boiling Point 256 °C at 760 mmHg; 98 °C at 6 mmHg[1]
Melting Point N/A[1]
Density 1.044 g/cm³[1]
Flash Point 145.4 °C[1]
Refractive Index 1.515[1]
Vapor Pressure 0.0158 mmHg at 25°C[1]
Solubility Insoluble in water. Soluble in alcohol, ether, benzene, olive oil, and paraffin.[3]
Chemical Identity
IdentifierValueSource(s)
IUPAC Name methyl 2-phenylprop-2-enoate[4]
CAS Number 1865-29-8[1][4]
Canonical SMILES COC(=O)C(=C)C1=CC=CC=C1[4]
InChI Key GQTXKEVAUZYHGE-UHFFFAOYSA-N[4]

Reactivity and Chemical Behavior

This compound exhibits a range of chemical reactivities characteristic of an α,β-unsaturated ester. Its reactivity is centered around the vinyl group and the ester functionality.

Key Chemical Reactions:

  • Oxidation: Can be oxidized to 2-phenylacrylic acid or benzaldehyde depending on the reaction conditions. For instance, potassium permanganate in an acidic aqueous medium oxidizes it to 2-phenylacrylic acid.[4]

  • Reduction: Undergoes hydrogenation to produce 2-phenylpropanol.[4]

  • Substitution: The ester group is susceptible to nucleophilic attack, leading to the formation of amides or thioesters.[4]

  • Polymerization: Readily undergoes polymerization. It is a precursor for stereospecific polymers and can be polymerized via various methods including anionic, free-radical, and polymerization-induced self-assembly (PISA).[4]

  • Heck Coupling: Can be synthesized via the Heck coupling reaction of phenyl iodide and methyl acrylate.[5]

logical_relationship Logical Relationships of this compound M2PA This compound Reactivity Chemical Reactivity M2PA->Reactivity Properties Physical & Chemical Properties M2PA->Properties Synthesis Synthesis Methods M2PA->Synthesis Applications Applications M2PA->Applications Oxidation Oxidation Reactivity->Oxidation Reduction Reduction Reactivity->Reduction Substitution Nucleophilic Substitution Reactivity->Substitution Polymerization Polymerization Reactivity->Polymerization Heck Heck Coupling Synthesis->Heck PolymerChem Polymer Chemistry Applications->PolymerChem OrganicSynth Organic Synthesis Applications->OrganicSynth

Caption: Key aspects of this compound.

Spectral Data

1H NMR Spectroscopy

The proton NMR spectrum of a related compound, methyl acrylate, shows characteristic peaks for the vinyl protons between δ 5.8 and 6.5 ppm and a singlet for the methyl ester protons around δ 3.7 ppm.[6] For this compound, one would expect additional signals in the aromatic region (δ 7.2-7.5 ppm) and the disappearance of one of the vinyl protons, with the remaining two appearing as singlets.

13C NMR Spectroscopy

The 13C NMR spectrum of acrylate esters typically shows a resonance for the carbonyl carbon in the range of 165-175 ppm.[7] The sp² carbons of the vinyl group appear between 125 and 135 ppm, and the methyl ester carbon is observed around 51 ppm.[7] For this compound, signals for the aromatic carbons would also be present in the 127-130 ppm region, and the quaternary carbon of the vinyl group would be downfield.

Infrared (IR) Spectroscopy

The IR spectrum of acrylates is characterized by a strong carbonyl (C=O) stretching band around 1720-1730 cm⁻¹.[8] Other significant absorptions include the C=C stretching vibration near 1638 cm⁻¹ and C-O stretching bands in the 1150-1200 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of acrylate esters typically shows fragmentation patterns involving the loss of the alkoxy group (-OCH₃) and other characteristic cleavages of the ester functionality. The molecular ion peak (M⁺) would be expected at m/z 162.

Experimental Protocols

Synthesis of this compound via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction provides a reliable method for the synthesis of this compound. The following is a general protocol adapted from procedures for similar couplings.[9]

Materials:

  • Iodobenzene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, dioxane, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the base (e.g., Et₃N, 1.5-2.0 equivalents) and the anhydrous solvent.

  • Add iodobenzene (1.0 equivalent) and methyl acrylate (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

heck_workflow Mizoroki-Heck Synthesis Workflow Setup Reaction Setup (Flask, Stir bar, Condenser) Inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Reagents Add Reagents (Catalyst, Ligand, Base, Solvent, Iodobenzene, Methyl Acrylate) Inert->Reagents Reaction Heat and Stir (80-120 °C) Reagents->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Workup Work-up (Cool, Dilute, Filter, Wash, Dry) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product This compound Purify->Product

Caption: Mizoroki-Heck synthesis workflow.

Anionic Polymerization of this compound

Anionic polymerization of this compound can be employed to produce polymers with controlled molecular weights and narrow molecular weight distributions. The following is a general procedure.[10]

Materials:

  • This compound (purified and dried)

  • Anionic initiator (e.g., n-butyllithium (n-BuLi) in hexane)

  • Anhydrous polar solvent (e.g., tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • High-vacuum line and glassware

Procedure:

  • All glassware must be rigorously cleaned and flame-dried under high vacuum to remove any moisture.

  • The solvent (THF) must be purified by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.

  • The monomer, this compound, should be purified to remove inhibitors and any protic impurities. This can be achieved by washing with a dilute base, followed by water, drying over a desiccant, and distillation under reduced pressure.

  • In a reaction vessel under a high-vacuum or inert atmosphere, add the desired amount of purified THF.

  • Cool the solvent to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Add the initiator (n-BuLi) to the cold solvent via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Slowly add the purified monomer to the initiator solution with vigorous stirring. The polymerization is typically very fast.

  • After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

anionic_polymerization_workflow Anionic Polymerization Workflow Prep Preparation (Dry glassware, Purify solvent & monomer) Setup Reaction Setup (Inert atmosphere, Cool solvent to -78 °C) Prep->Setup Initiation Initiation (Add n-BuLi initiator) Setup->Initiation Propagation Propagation (Slowly add monomer) Initiation->Propagation Termination Termination (Add methanol) Propagation->Termination Isolation Polymer Isolation (Precipitate, Filter, Wash, Dry) Termination->Isolation Polymer Poly(this compound) Isolation->Polymer

Caption: Anionic polymerization workflow.

Stability and Storage

This compound is sensitive to heat and should be stored under refrigerated conditions (0-10°C). It is typically stabilized with an inhibitor, such as tert-butylcatechol (TBC), to prevent spontaneous polymerization. It should be stored in a tightly closed container, protected from heat, flames, and sparks. Materials to avoid include oxidizing agents.[1]

Safety Information

This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.[1] In case of contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention.[1]

References

An In-depth Technical Guide to Methyl 2-phenylacrylate: Synthesis, Polymerization, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-phenylacrylate, a versatile monomer and synthetic building block. It covers its fundamental chemical properties, detailed synthesis and polymerization methodologies, and its current and potential applications, with a particular focus on its relevance to the field of drug development.

Core Compound Identification and Properties

This compound, also known as methyl α-phenylacrylate, is an organic compound with the chemical formula C₁₀H₁₀O₂. Its unique structure, featuring a phenyl group and a methyl acrylate moiety, makes it a valuable precursor in various chemical transformations.

Molecular Structure:

The structure of this compound is characterized by a phenyl group attached to the α-carbon of the methyl acrylate backbone.

Chemical Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1 for easy reference.

PropertyValue
CAS Number 1865-29-8
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance Colorless to light yellow clear liquid
Density 1.044 g/cm³[1]
Boiling Point 256 °C at 760 mmHg, 98 °C at 6 mmHg[1]
Flash Point 145.4 °C[1]
Refractive Index 1.515[1]
LogP 1.87280[1]
Synonyms Methyl α-phenylacrylate, Methyl 2-phenylpropenoate, Methyl atropate

Synthesis of this compound: The Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, is a prominent method for the synthesis of this compound.[2] This palladium-catalyzed carbon-carbon bond-forming reaction involves the coupling of an unsaturated halide (or triflate) with an alkene.[3] For the synthesis of this compound, this typically involves the reaction of an aryl halide, such as iodobenzene, with methyl acrylate in the presence of a palladium catalyst and a base.[2]

Heck_Reaction ArylHalide Aryl Halide (e.g., Iodobenzene) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition MethylAcrylate Methyl Acrylate Coordination Alkene Coordination MethylAcrylate->Coordination PdCatalyst Pd(0) Catalyst PdCatalyst->OxidativeAddition Base Base (e.g., Triethylamine) BaseHX [Base-H]+X- Base->BaseHX Intermediate1 Ar-Pd(II)-X Complex OxidativeAddition->Intermediate1 Intermediate1->Coordination Intermediate2 π-complex Coordination->Intermediate2 Insertion Syn-Addition (Migratory Insertion) Intermediate2->Insertion Intermediate3 σ-alkyl Pd(II) Complex Insertion->Intermediate3 Elimination β-Hydride Elimination Intermediate3->Elimination Intermediate4 Hydrido-alkenyl Pd(II) Complex Elimination->Intermediate4 ReductiveElimination Reductive Elimination Intermediate4->ReductiveElimination Product This compound Intermediate4->Product ReductiveElimination->PdCatalyst HX H-X ReductiveElimination->HX HX->BaseHX

Figure 1: Catalytic cycle of the Heck reaction for the synthesis of this compound.
Experimental Protocol: Heck Reaction for this compound Synthesis

This generalized protocol is based on typical conditions for Heck reactions involving aryl halides and acrylates.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Methyl acrylate

  • Palladium catalyst (e.g., palladium(II) acetate)

  • Ligand (e.g., triphenylphosphine)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst and ligand under an inert atmosphere.

  • Add the anhydrous solvent, followed by the aryl halide, methyl acrylate, and base.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst and any precipitated salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Applications in Polymer Science: Anionic Polymerization

This compound is a valuable monomer in polymer synthesis, particularly in anionic polymerization. Anionic polymerization is a chain-growth polymerization that involves the polymerization of vinyl monomers with a strong electrophilic group. The process is initiated by a nucleophile, and the propagation proceeds with a carbanionic active center. This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Anionic_Polymerization Start Start: Purified Monomer and Initiator Initiation Initiation: Nucleophilic attack on monomer Start->Initiation Propagation Propagation: Sequential addition of monomer units to the growing chain Initiation->Propagation Termination Termination (Optional): Quenching with a protic source (e.g., Methanol) Propagation->Termination Characterization Polymer Characterization: GPC, NMR, etc. Termination->Characterization End End: Poly(this compound) Characterization->End

Figure 2: Experimental workflow for the anionic polymerization of this compound.
Experimental Protocol: Anionic Polymerization of this compound

This is a representative protocol for the anionic polymerization of an acrylate monomer.

Materials:

  • This compound (rigorously purified)

  • Anionic initiator (e.g., n-butyllithium)

  • Anhydrous, aprotic solvent (e.g., THF)

  • Quenching agent (e.g., degassed methanol)

  • Inert gas (e.g., Argon)

Procedure:

  • All glassware must be rigorously dried and the reaction is carried out under high vacuum or in a glovebox to exclude moisture and oxygen.

  • The purified solvent is transferred to the reaction vessel via cannula or vacuum distillation.

  • The initiator is added to the solvent and the temperature is controlled (often at low temperatures, e.g., -78 °C).

  • The purified monomer is slowly added to the initiator solution.

  • The polymerization is allowed to proceed for a specific time, during which the viscosity of the solution will increase.

  • The polymerization is terminated by the addition of a quenching agent.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.

Relevance and Applications in Drug Development

While not a therapeutic agent itself, this compound and the polymers derived from it hold potential in the field of drug development. The biocompatibility and tunable properties of polymethacrylates make them suitable for various biomedical applications.[4]

Potential Roles of this compound in Drug Development:

Drug_Development MPA This compound Polymerization Polymerization MPA->Polymerization Synthesis Chemical Synthesis MPA->Synthesis DrugDelivery Drug Delivery Systems Polymerization->DrugDelivery BioactiveMolecules Bioactive Molecules Synthesis->BioactiveMolecules Nanoparticles Nanoparticles DrugDelivery->Nanoparticles Hydrogels Hydrogels DrugDelivery->Hydrogels Coatings Medical Device Coatings DrugDelivery->Coatings Carpatamides Carpatamides (Cytotoxic) BioactiveMolecules->Carpatamides

Figure 3: Logical relationships of this compound in drug development.
Monomer for Drug Delivery Systems

Polymers based on acrylates and methacrylates are extensively used in drug delivery systems.[5] Poly(methyl methacrylate) (PMMA) is a well-known biocompatible polymer used in various medical applications.[4] By incorporating this compound into copolymers, it is possible to modulate the physicochemical properties of the resulting material, such as hydrophobicity, drug-loading capacity, and release kinetics. These polymers can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.

Building Block for Bioactive Molecules

This compound can serve as a precursor in the synthesis of more complex, biologically active molecules. For instance, it has been identified as a precursor in the synthesis of carpatamides, a family of cytotoxic natural products.[6] This highlights its utility as a starting material for the development of novel therapeutic agents, particularly in the field of oncology.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[1][7]

General Safety Information:

  • Hazards: May be harmful if swallowed, in contact with skin, or inhaled.[1] Causes skin and serious eye irritation.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1] It may be stabilized with an inhibitor to prevent polymerization during storage.

This guide provides a foundational understanding of this compound for researchers and professionals. Its versatility as a monomer and synthetic intermediate suggests a promising future for its application in advanced materials and drug development.

References

A Technical Guide to Commercial Sourcing and Application of High-Purity Methyl 2-Phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyl 2-phenylacrylate (CAS No. 1865-29-8), a versatile monomer and key building block in polymer science and organic synthesis. It details commercial suppliers, available purity specifications, and relevant experimental protocols for its synthesis and application, tailored for professionals in research and development.

Introduction to this compound

This compound, also known as Methyl α-phenylacrylate or Methyl Atropate, is a reactive monomer with the chemical formula C₁₀H₁₀O₂.[1] Its structure, featuring both an acrylate group and a phenyl group, makes it a valuable precursor for a variety of polymers and a crucial reactant in organic synthesis.[2] In polymer science, it is a key component for creating stereospecific polymers, with anionic polymerization techniques yielding materials of varying tacticities (isotactic, syndiotactic, or atactic).[2] These polymers are integral for studying structure-property relationships.[2] Furthermore, its utility is prominent in modern techniques like Polymerization-Induced Self-Assembly (PISA) for synthesizing complex diblock copolymer nano-objects.[2]

In organic synthesis, this compound serves as a critical radical acceptor in advanced, metal-free photocatalytic reactions to construct complex N-heterocycles, which are important scaffolds in pharmaceutical development.[2] Its reactivity also allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile intermediate for creating more complex molecules.[2][3]

Commercial Suppliers and Specifications

Sourcing high-purity this compound is critical for ensuring reproducibility and success in both polymerization and synthetic applications.[4] The quality and characterization of the commercially available material can vary between suppliers. The following table summarizes key data from several chemical suppliers.

SupplierProduct NumberPurity SpecificationAnalysis MethodAppearance
Tokyo Chemical Industry (TCI) M3574>95.0%Gas Chromatography (GC)Colorless to Light yellow clear liquid
Apollo Scientific OR95556995%Not SpecifiedNot Specified
Chemsrc (Marketplace)95.0%Not SpecifiedNot Specified
Benchchem B167593Research GradeNot SpecifiedNot Specified
Biosynth BAA86529Research GradeNot SpecifiedNot Specified
Parchem (Bulk Supplier)Not SpecifiedNot SpecifiedNot Specified
BLD Pharm 1865-29-8Research GradeNot SpecifiedNot Specified

Note: Data is compiled from publicly available information on supplier websites.[5] Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed characterization data.

Key Experimental Protocols

Detailed methodologies are essential for the effective use of this compound. Below are representative protocols for its synthesis and a common application in polymerization.

Synthesis via Phase-Transfer Catalysis

A patented method demonstrates a robust synthesis of this compound with high purity.[2] This protocol involves the reaction of methyl phenylacetate and a formaldehyde source under phase-transfer catalysis conditions.

Materials:

  • Methyl phenylacetate

  • Formaldehyde source (e.g., paraformaldehyde)

  • Solvent: Dimethylformamide (DMF)

  • Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB)

  • Base: Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

Procedure:

  • To a reaction vessel, add Dimethylformamide (DMF), methyl phenylacetate, and the selected base (e.g., K₂CO₃).

  • Add the phase-transfer catalyst, Tetrabutylammonium bromide (TBAB), typically at a loading of 0.1–1.0 equivalents relative to the methyl phenylacetate.[2]

  • Add the formaldehyde source to the mixture.

  • Heat the reaction mixture to 60–100°C (a specific patent notes 80°C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., GC, TLC).[2]

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography to yield this compound. This method has been reported to achieve yields of 79% with >96% purity as determined by GC analysis.[2]

Application: Stereospecific Anionic Polymerization

This compound is a key precursor for producing polymers with controlled stereochemistry.[2] Anionic polymerization is a common method to achieve this.

Materials:

  • High-purity this compound monomer

  • Anhydrous, oxygen-free solvent (e.g., Toluene or THF)

  • Initiator: n-Butyllithium (n-BuLi) solution in hexanes

  • Quenching agent: Degassed methanol

Procedure:

  • Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.

  • Dissolve the this compound monomer in the anhydrous solvent within the reaction vessel.

  • Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath) to control the polymerization and enhance stereoselectivity.[2]

  • Slowly add the n-Butyllithium (n-BuLi) initiator dropwise to the stirred monomer solution. The appearance of a persistent color change may indicate the initiation of polymerization.

  • Allow the polymerization to proceed for the desired time, which can range from minutes to several hours depending on the target molecular weight.

  • Terminate the reaction by adding a quenching agent, such as degassed methanol, which protonates the living polymer chain ends.

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer's molecular weight, polydispersity (by GPC), and tacticity (by NMR spectroscopy).

Visualized Workflows and Pathways

Diagrams are provided to clarify the logical workflow for supplier selection and to illustrate a chemical synthesis pathway.

SupplierSelectionWorkflow Workflow for Sourcing High-Purity Monomers cluster_planning Phase 1: Planning & Identification cluster_evaluation Phase 2: Qualification & Evaluation cluster_procurement Phase 3: Procurement cluster_failure Workflow for Sourcing High-Purity Monomers req Define Requirements (Purity, Quantity, Timeline) search Identify Potential Suppliers (Databases, Literature) req->search contact Initial Contact & Request Information search->contact quote Request Quotations & Lead Times contact->quote coa Request Certificate of Analysis (CoA) quote->coa sample Order Samples for Small-Scale Testing coa->sample eval Evaluate Quality & Performance in Lab sample->eval select Select Final Supplier eval->select fail Does Not Meet Specs eval->fail purchase Place Purchase Order select->purchase receive Receive & Verify Material (Confirm against CoA) purchase->receive fail->search  Restart Search SynthesisPathway Synthesis of this compound MP Methyl Phenylacetate Reaction MP->Reaction Reacts with FA Formaldehyde Source FA->Reaction Reacts with Solvent Solvent (DMF) Base Base (K₂CO₃) PTC Catalyst (TBAB) Temp Heat (80°C) Product This compound Purify Purification (Distillation) Product->Purify Requires Reaction->Product Yields

References

In-Depth Technical Guide: Health and Safety for Handling Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Methyl 2-phenylacrylate (CAS No. 1865-29-8), a key building block in organic synthesis. Due to the limited availability of specific quantitative toxicological and flammability data for this compound, this document incorporates information from structurally similar and well-studied acrylate esters, namely Methyl Acrylate, Ethyl Acrylate, and Methyl Methacrylate, to provide a thorough safety profile. All data for surrogate compounds are clearly indicated.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a clear understanding of a substance's physical and chemical properties. This compound is a colorless to light yellow liquid.[1] Key physical data are summarized in the table below.

PropertyValueSource(s)
CAS Number 1865-29-8[1][2]
Molecular Formula C10H10O2[1][2]
Molecular Weight 162.19 g/mol [1]
Boiling Point 98 °C at 6 mmHg256 °C at 760 mmHg[1][2]
Flash Point 145 °C (293 °F)[1][2]
Physical State Liquid[1]
Appearance Colorless to light yellow[1]

Toxicological Data and Health Hazards

HazardDataSurrogate CompoundSource(s)
Acute Oral Toxicity (LD50) 300 mg/kg (rat)Methyl Acrylate[3]
Acute Dermal Toxicity (LD50) 1300 mg/kg (rabbit)Methyl Acrylate[3]
Acute Inhalation Toxicity (LC50) No Data Available for this compound--
Skin Corrosion/Irritation Causes skin irritation (H315)-[1]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)-[1]
Respiratory/Skin Sensitization May cause skin sensitizationMethyl Acrylate[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation-[1]

Occupational Exposure Limits

Currently, there are no established specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), for this compound. However, given its structural similarity to other acrylates, the exposure limits for related compounds should be considered as a precautionary measure.

Exposure LimitValueSurrogate CompoundSource(s)
OSHA PEL (8-hour TWA) 10 ppm (35 mg/m³)Methyl Acrylate[4]
NIOSH REL (10-hour TWA) 10 ppm (35 mg/m³)Methyl Acrylate[5]
ACGIH TLV (8-hour TWA) 2 ppmMethyl Acrylate / Butyl Acrylate[4][5]

Fire and Explosion Hazard Data

This compound is a combustible liquid with a high flash point.[1][2] While specific explosive limits have not been determined, it is crucial to avoid heat, flames, and sparks.[2] Data for surrogate compounds are provided for a comprehensive risk assessment.

HazardValueSurrogate CompoundSource(s)
Flash Point 145 °C (293 °F)-[1][2]
Lower Explosion Limit (LEL) 2.8%Methyl Acrylate[6]
Upper Explosion Limit (UEL) 25%Methyl Acrylate[6]
Autoignition Temperature 463 °C (865.4 °F)Methyl Acrylate[7]
Hazardous Combustion Products Carbon monoxide-[2]
Fire Extinguishing Media Dry powder, carbon dioxide-[2]

Experimental Protocols for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following protocols are based on available data and best practices for handling acrylate esters.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8] This is critical to minimize the inhalation of vapors.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[10] Given that methacrylate monomers can penetrate latex and vinyl gloves rapidly, double gloving with nitrile gloves is recommended for extended tasks.[11] Gloves should be inspected before each use and replaced immediately if contaminated.[10]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[2][8]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be required.[9]

Handling and Storage Procedures
  • Handling: Avoid direct contact with the substance.[9] Use appropriate tools and techniques to prevent spills. Containers should be kept tightly closed when not in use.[10]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources to prevent premature polymerization.[9][10] It should be stored refrigerated (0-10°C).[1] Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2][10]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Spill and Disposal Procedures
  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Disposal: Unused or excess monomer should be collected in a labeled, sealed hazardous waste container.[9] Do not pour down the drain.[9] All contaminated materials (gloves, absorbent pads, etc.) must also be disposed of as hazardous waste.[9]

Reactivity and Stability

This compound is sensitive to heat and can undergo hazardous polymerization.[1][12] It is incompatible with strong oxidizing agents, acids, and bases.[2][10] The presence of an inhibitor is necessary to prevent spontaneous polymerization, and it is important to ensure that the inhibitor is not depleted during storage.[6]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment - Review SDS - Identify Hazards GatherPPE Gather Appropriate PPE - Gloves, Goggles, Lab Coat - Respirator (if needed) RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area - Verify Fume Hood Function - Ensure Emergency Equipment is Accessible GatherPPE->PrepWorkArea Handling Handle this compound - In Fume Hood - Avoid Contact & Inhalation PrepWorkArea->Handling Storage Proper Storage - Tightly Sealed Container - Refrigerated, Away from Incompatibles Handling->Storage Spill Spill Response - Evacuate & Isolate - Use Spill Kit Handling->Spill Exposure Exposure Response - Administer First Aid - Seek Medical Attention Handling->Exposure Decontaminate Decontaminate Glassware & Surfaces Storage->Decontaminate WasteDisposal Dispose of Waste - Segregate Hazardous Waste - Label Containers Decontaminate->WasteDisposal

Caption: Workflow for the safe handling of this compound.

This guide is intended to provide comprehensive health and safety information for the handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the appropriate safety equipment before working with this chemical. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to your institution's specific safety protocols.

References

Solubility of Methyl 2-phenylacrylate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-phenylacrylate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility predictions based on the principle of "like dissolves like" and data for structurally similar compounds. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visual representation of a logical experimental workflow.

Introduction to this compound

This compound, also known as methyl α-phenylacrylate, is an organic compound with the chemical formula C₁₀H₁₀O₂. Its structure consists of a methyl ester functional group and a phenyl group attached to the acrylate backbone. This combination of a polar ester group and a nonpolar phenyl and vinyl group gives it a solubility profile that is of significant interest in polymer chemistry, organic synthesis, and materials science. Understanding its behavior in various solvents is crucial for its application in these fields.

Predicted Solubility Profile

Based on the chemical structure of this compound and general principles of solubility, a qualitative assessment of its solubility in common organic solvents can be made. The presence of the phenyl ring and the ester group suggests that it will be most soluble in solvents of intermediate polarity and those capable of dipole-dipole interactions or London dispersion forces with the aromatic ring.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolSolubleThe polar hydroxyl group of the alcohol can interact with the ester group of this compound.
Ketones Acetone, Methyl Ethyl KetoneSolubleThe polar carbonyl group of the ketone can engage in dipole-dipole interactions with the ester group.
Esters Ethyl AcetateSoluble"Like dissolves like"; the ester solvent can effectively solvate the ester functional group of the solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers can act as hydrogen bond acceptors and have sufficient polarity to dissolve this compound.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe aromatic ring of the solvent can interact favorably with the phenyl group of the solute via π-stacking.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents have appropriate polarity to dissolve a range of organic compounds, including those with ester and aromatic functionalities.
Apolar Aliphatic Hydrocarbons Hexane, CyclohexaneSparingly Soluble to InsolubleThe large nonpolar hydrocarbon portion of these solvents does not interact favorably with the polar ester group.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese highly polar solvents are generally good solvents for a wide range of organic compounds.
Water InsolubleThe nonpolar phenyl and acrylate backbone significantly outweighs the polarity of the single ester group, leading to poor solubility in water.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following protocols outline standard methods for determining the solubility of an organic compound like this compound.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer is recommended.

  • Separation of the Saturated Solution:

    • Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended to remove any suspended microcrystals.

  • Quantification of the Solute:

    • Transfer the accurately measured volume of the saturated solution to a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

  • Calculation of Solubility:

    • The solubility can be calculated as the mass of the dissolved solute per volume of solvent (e.g., g/L or mg/mL).

Spectroscopic Method

This method is suitable if this compound exhibits a distinct absorbance at a specific wavelength in the UV-Vis spectrum.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • After equilibration and separation of the solid, dilute an accurately measured volume of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound.

Solubility_Workflow start Start: Obtain Pure This compound select_solvents Select a Range of Common Organic Solvents start->select_solvents qual_screen Qualitative Screening: Small-scale miscibility test select_solvents->qual_screen is_soluble Is it visually soluble? qual_screen->is_soluble quant_grav Quantitative Determination: Gravimetric (Shake-Flask) Method is_soluble->quant_grav Yes quant_spec Alternative Quantitative Method: Spectroscopic Analysis (if applicable) is_soluble->quant_spec Yes, and has UV chromophore insoluble Record as Insoluble/ Sparingly Soluble is_soluble->insoluble No data_analysis Data Analysis and Solubility Calculation quant_grav->data_analysis quant_spec->data_analysis end End: Report Solubility Data data_analysis->end insoluble->select_solvents Select New Solvent

Caption: Workflow for determining the solubility of this compound.

Conclusion

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-phenylacrylate. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings. This document details predicted spectral data based on analogous compounds, outlines a general experimental protocol for data acquisition, and includes a visual representation of the molecular structure.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values are estimated based on spectral data from similar structures, including methyl acrylate and various substituted phenylacrylates.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7' (ortho)~7.45Multiplet
H-8', H-9' (meta, para)~7.38Multiplet
H-3a~6.40Singlet
H-3b~5.90Singlet
O-CH₃ (H-5)~3.80Singlet

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

AssignmentChemical Shift (δ, ppm)
C-1 (C=O)~167
C-6' (ipso)~135
C-2 (C=C)~142
C-9' (para)~129
C-7' (ortho)~128.5
C-8' (meta)~128.3
C-3 (CH₂=)~128
C-5 (O-CH₃)~52

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR assignments.

Methyl_2_phenylacrylate cluster_phenyl C6_prime C6' C7_prime C7' C6_prime->C7_prime C2 C2 C6_prime->C2 C8_prime C8' C7_prime->C8_prime C9_prime C9' C8_prime->C9_prime C10_prime C10' C9_prime->C10_prime C11_prime C11' C10_prime->C11_prime C11_prime->C6_prime C3 C3 C2->C3 = C1 C1 C2->C1 O4 O4 C1->O4 O_double O C1->O_double = C5 C5 O4->C5

Caption: Chemical structure of this compound.

Spectroscopic Analysis of Methyl 2-Phenylacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of methyl 2-phenylacrylate. It includes detailed experimental protocols, quantitative data summaries, and visual representations of the analytical workflow and structure-spectrum correlations.

Introduction to Spectroscopic Analysis of this compound

This compound is a key building block in polymer science and organic synthesis. Its chemical structure, featuring a phenyl group, an acrylate moiety, and a methyl ester, gives rise to a unique spectroscopic fingerprint. FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule by probing their vibrational modes. UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the molecule, which includes the phenyl group and the carbon-carbon double bond of the acrylate.

FT-IR Spectroscopy

Experimental Protocol

The FT-IR spectrum of this compound, a liquid at room temperature, can be efficiently obtained using the neat liquid sampling technique.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates, or an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide).

Procedure (Neat Liquid between Salt Plates):

  • Ensure the salt plates are clean and dry by wiping them with a lint-free cloth moistened with a volatile solvent like acetone or isopropanol, followed by air drying.

  • Place a single drop of this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Clean the salt plates thoroughly with a suitable solvent after the analysis.

Procedure (ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a solvent-moistened, soft, lint-free cloth.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of this compound directly onto the ATR crystal surface.

  • Acquire the sample spectrum.

  • Clean the ATR crystal surface meticulously after the measurement.

Data Presentation: FT-IR Peak Assignments

The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its specific functional groups. The expected vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3060C-H stretchingAromatic (Phenyl)
~2950, ~2850C-H stretching (asymmetric/symmetric)Methyl (CH₃)
~1725C=O stretchingα,β-Unsaturated Ester
~1630C=C stretchingAlkene (Acrylate)
~1600, ~1490, ~1450C=C stretchingAromatic Ring (Phenyl)
~1440C-H bending (asymmetric)Methyl (CH₃)
~1200, ~1160C-O stretchingEster
~770, ~690C-H out-of-plane bendingMonosubstituted Phenyl Ring

UV-Vis Spectroscopy

Experimental Protocol

UV-Vis spectroscopy of this compound is performed on a dilute solution to determine its electronic absorption properties.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • A pair of matched quartz cuvettes (typically with a 1 cm path length).

Procedure:

  • Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble. Common choices include ethanol, methanol, or cyclohexane. The solvent should not absorb significantly in the wavelength range of interest.

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a dilute solution of a concentration that results in an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax) to ensure adherence to the Beer-Lambert Law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the prepared this compound solution, and then fill it with the solution. Place it back into the sample holder.

  • Spectrum Acquisition: Scan the sample to obtain the UV-Vis absorption spectrum. The wavelength at which the maximum absorbance is observed is the λmax.

Data Presentation: UV-Vis Absorption Data

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* electronic transitions within the conjugated system formed by the phenyl group and the acrylate double bond.

ParameterValue (nm)Transition TypeChromophore
λmax~250-280π → π*Phenyl group conjugated with the C=C and C=O bonds

Visualizations

experimental_workflow cluster_ftir FT-IR Analysis cluster_uvvis UV-Vis Analysis ftir_start Sample: this compound (Liquid) ftir_prep Prepare Neat Sample (NaCl plates or ATR) ftir_start->ftir_prep ftir_bg Acquire Background Spectrum ftir_prep->ftir_bg ftir_sample Acquire Sample Spectrum ftir_bg->ftir_sample ftir_data FT-IR Spectrum Data ftir_sample->ftir_data uv_start Sample: this compound uv_prep Prepare Dilute Solution in UV-Transparent Solvent uv_start->uv_prep uv_baseline Run Baseline with Solvent uv_prep->uv_baseline uv_sample Acquire Sample Spectrum uv_baseline->uv_sample uv_data UV-Vis Spectrum Data (λmax) uv_sample->uv_data

Caption: Experimental workflow for FT-IR and UV-Vis analysis.

structure_spectrum_correlation cluster_structure Molecular Structure of this compound cluster_spectra Spectroscopic Data Correlation structure C₆H₅-C(CH₂)=C(O)OCH₃ phenyl Phenyl Group (C₆H₅) ftir FT-IR Peaks (Vibrational Modes) phenyl->ftir ~3060 cm⁻¹ (C-H str) ~1600, 1490, 1450 cm⁻¹ (C=C str) ~770, 690 cm⁻¹ (C-H bend) uvvis UV-Vis λmax (Electronic Transitions) phenyl->uvvis π → π* transitions acrylate Acrylate Group (C(CH₂)=C(O)) acrylate->ftir ~1630 cm⁻¹ (C=C str) acrylate->uvvis π → π* transitions ester Methyl Ester (OCH₃) ester->ftir ~1725 cm⁻¹ (C=O str) ~2950, 2850 cm⁻¹ (C-H str) ~1200, 1160 cm⁻¹ (C-O str)

Caption: Structure-spectrum correlation for this compound.

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, narrow molecular weight distributions, and controlled functionalities. This "living" polymerization method is particularly suited for monomers with electron-withdrawing groups, such as acrylates. Methyl 2-phenylacrylate (M2PA), with its phenyl and ester substituents, is an ideal candidate for anionic polymerization, leading to the formation of poly(this compound). This polymer has potential applications in various fields, including specialty coatings, adhesives, and as a component in drug delivery systems, owing to its unique physical and chemical properties imparted by the bulky phenyl group.

These application notes provide a detailed overview of the mechanism and kinetics of the anionic polymerization of M2PA. While specific kinetic data for this compound is limited in publicly available literature, the information presented here is based on the well-established principles and data from closely related and extensively studied monomers, such as methyl methacrylate (MMA) and other acrylate esters. Detailed experimental protocols for conducting this polymerization under controlled conditions are also provided.

Mechanism of Anionic Polymerization

The anionic polymerization of this compound proceeds via a chain-growth mechanism involving initiation, propagation, and, if desired, termination steps. The absence of an inherent termination pathway allows for the synthesis of block copolymers and other complex architectures.

Initiation

The polymerization is initiated by a nucleophilic attack on the β-carbon of the monomer's vinyl group. A variety of nucleophilic initiators can be used, with organolithium compounds (e.g., n-butyllithium, sec-butyllithium) and Grignard reagents being common choices. The initiator adds to the M2PA monomer, forming a carbanionic active center.

  • Nucleophilic Initiators : Strong nucleophiles like alkyllithium compounds are highly effective for initiating the polymerization of acrylic esters.[1]

  • Electron Transfer : Initiators like sodium naphthalene can also be used, which initiate polymerization through an electron transfer mechanism, creating a radical anion that then dimerizes to form a dianion.[1]

Propagation

The newly formed carbanion at the chain end attacks another monomer molecule, propagating the polymer chain. This process repeats, and under ideal conditions (high purity of reagents and solvent, and absence of protic impurities), the polymerization continues until all the monomer is consumed. The active center is an enolate anion, which is stabilized by resonance.[2]

Termination

In a strictly "living" anionic polymerization, there is no formal termination step.[3][4] The propagating chains remain active until they are intentionally "killed" or terminated by the addition of a quenching agent. Common terminating agents include proton sources like methanol or water, which protonate the carbanion to yield a "dead" polymer chain. This allows for the introduction of specific end-groups if a functional terminating agent is used.

Kinetics of Anionic Polymerization

The kinetics of anionic polymerization are significantly influenced by the choice of initiator, solvent, and temperature. The rate of polymerization is typically first order with respect to both monomer and initiator concentrations.

Rate of Polymerization (Rp): Rp = kp[M][P]*

where:

  • kp is the propagation rate constant.

  • [M] is the monomer concentration.

  • [P]* is the concentration of active propagating centers (carbanions).[5]

The overall rate of polymerization is often very high, and reactions can be completed in a short period, especially in polar solvents like tetrahydrofuran (THF) which solvate the counter-ion and increase the reactivity of the propagating carbanion.[6]

Factors Influencing Kinetics:
  • Solvent: Polar aprotic solvents like THF accelerate the polymerization rate compared to non-polar solvents like toluene or hexane.[3] This is due to the better solvation of the cation, leading to a more reactive "free" anion or a loosely associated ion pair.

  • Counter-ion: The nature of the counter-ion (e.g., Li+, Na+, K+) affects the ion pair structure and thus the reactivity of the propagating anion.

  • Temperature: Anionic polymerizations of acrylates are often carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as the nucleophilic attack of the propagating anion on the ester group of the monomer or polymer backbone.[7]

  • Additives: Lewis acids or salts like lithium chloride (LiCl) can be added to the polymerization system. These additives can complex with the propagating chain ends, leading to a more controlled polymerization with a narrower molecular weight distribution.[2]

Data Presentation

The following table summarizes typical conditions and expected outcomes for the anionic polymerization of acrylate monomers, which can be adapted for this compound.

ParameterTypical Value/ConditionExpected Outcome/Rationale
Monomer This compoundHigh purity is crucial for living polymerization.
Initiator sec-Butyllithium (s-BuLi)Efficient initiation.
Solvent Tetrahydrofuran (THF)Polar solvent, promotes faster polymerization.[3]
Temperature -78 °CMinimizes side reactions.[7]
Initiator Conc. 10-3 - 10-2 MControls molecular weight.
Monomer Conc. 0.1 - 1 MAffects polymerization rate.
Additive Lithium Chloride (LiCl)Narrows molecular weight distribution.[2]
Termination Degassed MethanolQuenches the living anions.
Expected Mn 5,000 - 100,000 g/mol Controlled by [M]/[I] ratio.
Expected PDI (Mw/Mn) < 1.2Indicative of a controlled, living polymerization.

Experimental Protocols

Caution: Anionic polymerization requires stringent anhydrous and anaerobic conditions. All glassware should be flame-dried under vacuum, and all reagents and solvents must be rigorously purified and degassed. Organolithium initiators are pyrophoric and must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Purification of Reagents and Solvents
  • Monomer (this compound):

    • Wash the monomer with an aqueous NaOH solution to remove any inhibitor.

    • Wash with deionized water until neutral.

    • Dry over anhydrous magnesium sulfate.

    • Stir over calcium hydride (CaH2) for at least 24 hours.

    • Vacuum distill from CaH2 immediately before use.

  • Solvent (Tetrahydrofuran - THF):

    • Reflux over sodium/benzophenone ketyl under a nitrogen atmosphere until a deep purple color persists.

    • Distill directly into the reaction vessel under an inert atmosphere.

  • Initiator (sec-Butyllithium):

    • Use a commercially available solution in cyclohexane.

    • Standardize the concentration by titration (e.g., with diphenylacetic acid) before use.

  • Terminating Agent (Methanol):

    • Degas by several freeze-pump-thaw cycles.

Protocol 2: Anionic Polymerization of this compound
  • Reactor Setup:

    • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of argon.

    • The reactor should have side arms for the introduction of solvent, initiator, and monomer via syringe or cannula.

  • Polymerization:

    • Transfer the freshly distilled, anhydrous THF into the reactor via cannula.

    • Cool the reactor to -78 °C using a dry ice/acetone bath.

    • Add the purified this compound monomer to the cooled THF via syringe.

    • Inject the standardized sec-butyllithium initiator solution dropwise into the rapidly stirring monomer solution. The initiation is often indicated by a color change.

    • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Termination:

    • Quench the reaction by adding a small amount of degassed methanol via syringe. The color of the solution should disappear, indicating the termination of the living anions.

  • Polymer Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).

    • Filter the precipitated polymer.

    • Wash the polymer with the non-solvent to remove any residual monomer and initiator byproducts.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Analyze thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Mandatory Visualizations

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (I-) Initiator (I-) Initiated Monomer (I-M-) Initiated Monomer (I-M-) Initiator (I-)->Initiated Monomer (I-M-) + Monomer Monomer (M) Monomer (M) Propagating Chain (I-M_n-) Propagating Chain (I-M_n-) Initiated Monomer (I-M-)->Propagating Chain (I-M_n-) n-1 Monomers Longer Chain (I-M_{n+1}-) Longer Chain (I-M_{n+1}-) Propagating Chain (I-M_n-)->Longer Chain (I-M_{n+1}-) + Monomer Living Polymer (I-M_n-) Living Polymer (I-M_n-) Longer Chain (I-M_{n+1}-)->Living Polymer (I-M_n-) ... Monomer2 Monomer (M) Dead Polymer (I-M_n-H) Dead Polymer (I-M_n-H) Living Polymer (I-M_n-)->Dead Polymer (I-M_n-H) + T-H Terminating Agent (T-H) Terminating Agent (T-H)

Caption: Mechanism of Anionic Polymerization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis A Reagent & Solvent Purification B Flame-dry Glassware under Vacuum C Assemble Reactor under Argon B->C D Add Anhydrous Solvent (THF) C->D E Cool to -78 °C D->E F Add Purified Monomer E->F G Initiate with s-BuLi F->G H Allow Polymerization G->H I Terminate with Methanol H->I J Precipitate Polymer in Non-solvent I->J K Filter and Wash J->K L Dry under Vacuum K->L M Characterize Polymer (GPC, NMR, DSC) L->M

Caption: Experimental Workflow for Anionic Polymerization.

References

Application Notes and Protocols for RAFT Polymerization of Methyl 2-phenylacrylate for Block Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This control is particularly crucial in the field of drug development, where precisely engineered block copolymers are utilized for applications such as drug delivery, biomaterials, and functional coatings.

Methyl 2-phenylacrylate (M2PA) is a unique methacrylate monomer bearing a phenyl group, which can impart desirable properties such as increased thermal stability and altered solubility to the resulting polymers. The synthesis of block copolymers containing a poly(this compound) (PM2PA) segment allows for the creation of novel materials with tailored properties.

These application notes provide a comprehensive guide to the RAFT polymerization of this compound and the subsequent synthesis of block copolymers. The protocols are based on established methodologies for structurally similar methacrylate monomers.

Data Presentation

Table 1: Materials and Reagents for RAFT Polymerization of this compound
ComponentAbbreviationRecommended Grade/PurityPurpose
This compoundM2PA>98%, inhibitor removedMonomer
2-Cyano-2-propyl dithiobenzoateCPDB>97%RAFT Agent
AzobisisobutyronitrileAIBN>98%, recrystallizedInitiator
Toluene-Anhydrous, >99.8%Solvent
DichloromethaneDCMReagent GradeSolvent for analysis
Methanol-Reagent GradeNon-solvent for precipitation
Diethyl ether / Hexanes-Reagent GradeNon-solvent for precipitation
Table 2: Typical Experimental Conditions for Homopolymerization of this compound (PM2PA)
ParameterValueNotes
Molar Ratio ([M2PA]:[CPDB]:[AIBN])100 : 1 : 0.2Can be adjusted to target different molecular weights.
Monomer Concentration2.0 M in TolueneA common starting concentration.
Reaction Temperature70 °CTypical for AIBN-initiated RAFT polymerizations.
Reaction Time8 - 24 hoursDependent on desired monomer conversion.
Degassing MethodFreeze-pump-thaw (3 cycles)Crucial for removing oxygen which inhibits polymerization.
Table 3: Expected Results for PM2PA Homopolymerization
Target Mn ( g/mol )Monomer Conversion (%)Experimental Mn ( g/mol )Polydispersity (Đ)
10,000~609,500 - 11,0001.10 - 1.25
20,000~7518,000 - 22,0001.15 - 1.30
50,000~8545,000 - 55,0001.20 - 1.35

Note: The experimental molecular weights and polydispersity are illustrative and may vary based on specific reaction conditions and purification methods.

Table 4: Typical Experimental Conditions for Block Copolymerization (e.g., PM2PA-b-PMMA)
ParameterValueNotes
Macro-CTAPM2PASynthesized in the first step.
Second MonomerMethyl Methacrylate (MMA)Can be replaced with other suitable monomers.
Molar Ratio ([MMA]:[PM2PA-CTA]:[AIBN])200 : 1 : 0.1Adjusted based on the desired block length.
Monomer Concentration2.0 M in Toluene-
Reaction Temperature70 °C-
Reaction Time12 - 36 hoursDependent on desired conversion of the second monomer.

Experimental Protocols

Protocol 1: RAFT Homopolymerization of this compound (M2PA)

Materials:

  • This compound (M2PA), inhibitor removed by passing through a column of basic alumina.

  • 2-Cyano-2-propyl dithiobenzoate (CPDB) RAFT agent.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous toluene.

  • Methanol (for precipitation).

  • Schlenk flask or reaction vial with a magnetic stir bar.

  • Rubber septum.

  • Vacuum/Nitrogen line.

  • Oil bath.

Procedure:

  • Reagent Preparation: In a clean, dry Schlenk flask, add the desired amounts of M2PA monomer, CPDB RAFT agent, and AIBN initiator. For example, to target a polymer with a degree of polymerization of 100, use a molar ratio of [M2PA]:[CPDB]:[AIBN] of 100:1:0.2.

  • Solvent Addition: Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2.0 M).

  • Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir the reaction mixture.

  • Monitoring the Reaction: To monitor the monomer conversion, samples can be withdrawn at different time points using a degassed syringe and analyzed by ¹H NMR spectroscopy.

  • Termination and Purification: After the desired reaction time or conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol.

  • Purification: Isolate the polymer by filtration or decantation. To ensure high purity, redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate it into the non-solvent. Repeat this purification step two to three times.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Analyze the resulting poly(this compound) (PM2PA) for its molecular weight (Mn), polydispersity (Đ) using Gel Permeation Chromatography (GPC), and confirm its structure using ¹H NMR spectroscopy.

Protocol 2: Synthesis of PM2PA-block-Poly(methyl methacrylate) (PM2PA-b-PMMA)

Materials:

  • Poly(this compound) macro-chain transfer agent (PM2PA-CTA) synthesized via Protocol 1.

  • Methyl methacrylate (MMA), inhibitor removed.

  • Azobisisobutyronitrile (AIBN), recrystallized.

  • Anhydrous toluene.

  • Methanol (for precipitation).

  • Schlenk flask or reaction vial with a magnetic stir bar.

  • Rubber septum.

  • Vacuum/Nitrogen line.

  • Oil bath.

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the purified PM2PA-CTA in anhydrous toluene.

  • Monomer and Initiator Addition: Add the second monomer (MMA) and AIBN to the solution. The molar ratio of [MMA]:[PM2PA-CTA]:[AIBN] will determine the length of the second block (e.g., 200:1:0.1).

  • Degassing: Degas the reaction mixture using at least three freeze-pump-thaw cycles and backfill with an inert gas.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir.

  • Monitoring and Termination: Monitor the reaction and terminate it as described in Protocol 1.

  • Purification and Isolation: Purify and isolate the resulting block copolymer (PM2PA-b-PMMA) using the precipitation method described in Protocol 1. It is important to choose a solvent/non-solvent system that effectively precipitates the block copolymer while removing any unreacted monomer.

  • Characterization: Characterize the final block copolymer using GPC to confirm the increase in molecular weight and retention of a low polydispersity. Use ¹H NMR to confirm the presence of both monomer units in the copolymer.

Visualizations

RAFT_Mechanism cluster_equilibrium Reversible Chain Transfer Initiator Initiator (e.g., AIBN) Radical Initiator Radical (I•) Initiator->Radical Decomposition Monomer1 Monomer (M) (M2PA) Radical->Monomer1 Initiation Pn Propagating Chain (Pn•) Monomer1->Pn RAFT_Agent RAFT Agent S=C(Z)S-R Pn->RAFT_Agent Addition Intermediate2 RAFT Adduct Radical Pn->Intermediate2 Addition Intermediate1 RAFT Adduct Radical RAFT_Agent->Intermediate1 Dormant_Pn Dormant Polymer Pn-S-C(=S)Z Intermediate1->Dormant_Pn Fragmentation R_radical Leaving Group Radical (R•) Intermediate1->R_radical Monomer2 Monomer (M) R_radical->Monomer2 Re-initiation Pm New Propagating Chain (Pm•) Monomer2->Pm Intermediate2->Dormant_Pn Fragmentation Intermediate2->Pm Dormant_Pm Dormant Polymer Pm-S-C(=S)Z Dormant_Pm->Intermediate2

Caption: Mechanism of RAFT Polymerization.

Experimental_Workflow cluster_homo Step 1: Homopolymerization of M2PA cluster_block Step 2: Block Copolymer Synthesis Reagents_Homo 1. Mix M2PA, RAFT Agent, Initiator in Solvent Degas_Homo 2. Degas via Freeze-Pump-Thaw (3x) Reagents_Homo->Degas_Homo Polymerize_Homo 3. Polymerize at 70°C Degas_Homo->Polymerize_Homo Purify_Homo 4. Precipitate, Filter, and Dry Polymerize_Homo->Purify_Homo Characterize_Homo 5. Analyze PM2PA Macro-CTA (GPC, NMR) Purify_Homo->Characterize_Homo Reagents_Block 6. Dissolve PM2PA-CTA, add 2nd Monomer & Initiator Characterize_Homo->Reagents_Block Use as Macro-CTA Degas_Block 7. Degas via Freeze-Pump-Thaw (3x) Reagents_Block->Degas_Block Polymerize_Block 8. Polymerize at 70°C Degas_Block->Polymerize_Block Purify_Block 9. Precipitate, Filter, and Dry Polymerize_Block->Purify_Block Characterize_Block 10. Analyze Block Copolymer (GPC, NMR) Purify_Block->Characterize_Block

Caption: Workflow for Block Copolymer Synthesis.

Application Notes and Protocols for Polymerization-Induced Self-Assembly (PISA) using Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and versatile platform for the synthesis of well-defined block copolymer nanoparticles of various morphologies, such as spheres, worms, and vesicles. This technique offers significant advantages over traditional self-assembly methods, including high solids concentration, in-situ formation of nanoparticles, and the ability to tune particle morphology by simply varying reaction parameters. This document provides detailed application notes and protocols for the synthesis of nanoparticles using Methyl 2-phenylacrylate (M2PA) as the core-forming monomer via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

This compound is a monomer of interest due to the potential for its corresponding polymer, poly(this compound) (PM2PA), to impart unique properties to the core of the nanoparticles, such as increased refractive index and potential for π-π stacking interactions, which can be beneficial for drug loading and other applications. The protocols provided herein are based on established PISA formulations for structurally similar monomers, specifically phenyl acrylate, and are adapted for M2PA.

Core Concepts and Workflow

The PISA process typically involves two main steps. First, a soluble macromolecular chain transfer agent (macro-CTA) is synthesized. This macro-CTA will form the stabilizer block of the final block copolymer nanoparticles. In the second step, this macro-CTA is chain-extended with a second monomer (in this case, M2PA) in a solvent in which the resulting block is insoluble. As the polymerization proceeds, the growing solvophobic block drives the in-situ self-assembly of the amphiphilic block copolymers into nanoparticles.

PISA_Workflow cluster_step1 Step 1: Macro-CTA Synthesis cluster_step2 Step 2: PISA Monomer1 Stabilizer Monomer Reaction1 RAFT Polymerization Monomer1->Reaction1 RAFT_Agent RAFT Agent RAFT_Agent->Reaction1 Initiator1 Initiator Initiator1->Reaction1 Solvent1 Solvent Solvent1->Reaction1 MacroCTA Soluble Macro-CTA Reaction1->MacroCTA MacroCTA_input Macro-CTA MacroCTA->MacroCTA_input Monomer2 This compound (M2PA) Reaction2 PISA (RAFT Polymerization) Monomer2->Reaction2 Initiator2 Initiator Initiator2->Reaction2 Solvent2 Dispersion Medium Solvent2->Reaction2 Nanoparticles Nanoparticle Dispersion (Spheres, Worms, Vesicles) Reaction2->Nanoparticles PISA_Phase_Diagram y_axis Degree of Polymerization of Core-Forming Block (M2PA) x_axis Solids Concentration (%) Spheres Spheres Worms Worms Spheres->Worms Vesicles Vesicles Worms->Vesicles origin->p2 origin->p4 Drug_Delivery_Pathway cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Delivery PISA_NP PISA Nanoparticles (PM2PA core) Loading Drug Loading PISA_NP->Loading Drug Hydrophobic Drug Drug->Loading Loaded_NP Drug-Loaded Nanoparticles Loading->Loaded_NP Administration Systemic Administration Loaded_NP->Administration Circulation Bloodstream Circulation Administration->Circulation Targeting Targeted Accumulation (e.g., Tumor) Circulation->Targeting Uptake Cellular Uptake Targeting->Uptake Release Drug Release Uptake->Release

Application Note: Protocol for Free Radical Polymerization of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-phenylacrylate (MPhA) is a vinyl monomer that can be polymerized to form poly(this compound), a polymer with potential applications in various fields due to its unique chemical structure. Free radical polymerization is a common and versatile method for synthesizing polymers from vinyl monomers.[1] The process is initiated by a free radical source, which attacks a monomer molecule to begin the formation of a polymer chain. This chain propagates by successively adding more monomer units until the reaction is terminated.[1] This document provides a detailed protocol for the free radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator.

Reaction Mechanism

Free radical polymerization proceeds via three main steps: initiation, propagation, and termination.[2]

  • Initiation: The initiator (e.g., AIBN) thermally decomposes to generate primary free radicals. These highly reactive radicals then attack a monomer molecule to form a monomer radical.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.[1]

  • Termination: The growth of a polymer chain is stopped when two radical chains react with each other through combination or disproportionation, forming a stable, non-reactive polymer molecule.[2]

Mechanism Figure 1: Mechanism of Free Radical Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) R Primary Radicals (2R.) I->R Heat (Δ) RM Monomer Radical (R-M.) R->RM + Monomer RMn Growing Chain (R-M[n].) M Monomer (MPhA) RMn1 Longer Chain (R-M[n+1].) RMn->RMn1 + n Monomers RMa Growing Chain A M2 Monomer (MPhA) P1 Stable Polymer RMa->P1 Combination or Disproportionation RMb Growing Chain B RMb->P1 Combination or Disproportionation

Figure 1: Mechanism of Free Radical Polymerization

Experimental Protocol

This protocol describes a typical solution polymerization of this compound. The reaction should be performed under an inert atmosphere to prevent oxygen from inhibiting the polymerization.

3.1 Materials and Equipment

  • This compound (MPhA) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or round-bottom flask with a sidearm

  • Rubber septum and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

  • Condenser

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

3.2 Experimental Workflow

The overall workflow for the polymerization process is outlined below.

Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation (Monomer, Initiator, Solvent) B 2. Reaction Setup (Flask Assembly) A->B C 3. Degassing (N2/Ar Purge for 30 min) B->C D 4. Polymerization (Heating at 65-70°C) C->D E 5. Quenching (Cooling & Exposure to Air) D->E F 6. Polymer Precipitation (Add solution to Methanol) E->F G 7. Isolation & Drying (Filtration & Vacuum Oven) F->G H 8. Characterization (GPC, NMR) G->H

Figure 2: Experimental Workflow

3.3 Step-by-Step Procedure

  • Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound monomer (e.g., 10 g, 61.7 mmol).

  • Dissolution: Add anhydrous toluene (e.g., 20 mL) to the flask to create a 50% (w/v) solution. Stir until the monomer is fully dissolved.

  • Initiator Addition: Add AIBN initiator. The amount of initiator will influence the final molecular weight of the polymer; a typical starting ratio is [Monomer]:[Initiator] of 200:1 (e.g., 51 mg, 0.31 mmol).

  • Degassing: Seal the flask with a rubber septum. Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the flask in a preheated oil bath set to 65-70°C. Allow the reaction to proceed with stirring for a specified time (e.g., 2-24 hours). The solution will become more viscous as the polymer forms.

  • Quenching: To stop the polymerization, remove the flask from the oil bath and cool it to room temperature. Exposing the reaction mixture to air will also help quench the radical process.

  • Precipitation and Isolation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 400 mL), while stirring vigorously. The polymer will precipitate as a white solid.

  • Washing and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.[3]

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and Polydispersity Index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Data Presentation

The molecular weight and PDI of the resulting polymer are highly dependent on reaction conditions such as initiator concentration, monomer concentration, temperature, and reaction time. The following table presents typical data for the free radical polymerization of acrylate monomers under various conditions.

Entry[Monomer]:[Initiator] RatioTemperature (°C)Time (h)Conversion (%)Mn (kDa)Mw/Mn (PDI)
1100:1706~90Low-Medium> 1.8
2200:17012~85Medium> 1.8
3500:16524~75High> 2.0
4200:1808~95Lower> 1.9

Note: This table provides illustrative data based on general principles of free radical polymerization. Actual results for this compound may vary. Generally, a higher initiator concentration leads to lower molecular weight.[4] Higher temperatures can increase the rate of polymerization but may also lead to lower molecular weight and broader PDI due to increased chain transfer reactions.[5]

Safety Precautions

  • This compound is a chemical irritant. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • AIBN is a flammable solid and can decompose exothermically at elevated temperatures. Store it in a cool place and handle it with care.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.

  • The polymerization reaction can be exothermic. For larger-scale reactions, monitor the temperature closely and ensure adequate cooling is available to prevent a runaway reaction (Trommsdorff effect).[6]

References

Application Notes & Protocols: The Synthesis and Application of Functional Polymers from Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-phenylacrylate (MPA) is a vinyl monomer with significant potential for the synthesis of advanced functional polymers. Its structure, featuring both a phenyl ring and a methyl ester group attached to the same vinyl carbon, imparts unique properties to its corresponding polymer, poly(this compound) (PMPA). These properties, including anticipated hydrophobicity, high refractive index, and a high glass transition temperature (Tg), make PMPA an attractive candidate for applications in drug delivery, specialty coatings, and advanced materials. Functional polymers derived from MPA can be designed as building blocks for complex structures like nanoparticles, bioconjugates, and hydrogels for biomedical applications.[1]

This document provides detailed protocols for the synthesis of functional polymers using MPA, focusing on controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the precise control of polymer architecture, molecular weight, and functionality, which are critical for high-performance applications.[2][3]

Controlled Polymerization of this compound

Controlled or "living" radical polymerization techniques are essential for synthesizing well-defined polymers with low polydispersity and high degrees of end-group functionality.[2] Both RAFT and ATRP are highly versatile methods suitable for a wide range of monomers, including acrylates.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a form of living radical polymerization that uses a chain transfer agent (CTA), typically a dithio compound, to control the polymerization process.[4][5] This technique is robust and tolerant of a wide variety of functional groups and reaction conditions.[6] The general mechanism allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[5]

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization method that employs a transition metal catalyst (typically a copper complex) to reversibly activate and deactivate the growing polymer chains.[2][7] This process enables the synthesis of polymers with predetermined molecular weights and well-defined architectures.[7]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of PMPA using RAFT and ATRP. These protocols are based on established procedures for structurally similar monomers, such as phenyl acrylate and methyl methacrylate.[8][9]

Protocol 2.1: Synthesis of PMPA via RAFT Polymerization

This protocol describes the solution polymerization of this compound using a suitable RAFT agent and a thermal initiator.

Materials:

  • This compound (MPA), inhibitor removed

  • RAFT Agent (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, DDMAT)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Ice bath

  • Oil bath

  • Precipitation solvent (e.g., cold methanol or hexane)

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., DDMAT) and the initiator (e.g., AIBN). A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.2.

  • Add the this compound monomer and the chosen solvent (e.g., 1,4-dioxane to make a 50% w/w solution).

  • Deoxygenation: Seal the flask and de-gas the solution by subjecting it to three freeze-pump-thaw cycles.[4] Alternatively, sparge the solution with inert gas (Nitrogen or Argon) for 30-60 minutes while cooling in an ice bath.

  • Polymerization: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70 °C for AIBN).

  • Monitoring: Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing them via ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity).

  • Termination: To quench the polymerization, cool the reaction flask in an ice bath and expose the contents to air.

  • Purification: Dilute the viscous polymer solution with a small amount of a suitable solvent (e.g., THF). Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2.2: Synthesis of PMPA via Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the synthesis of PMPA using a copper-based catalyst system.

Materials:

  • This compound (MPA), inhibitor removed

  • Initiator (e.g., Ethyl α-bromophenylacetate or Ethyl 2-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous, deoxygenated solvent (e.g., anisole, toluene)

  • Schlenk flask and line

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Syringes for transferring deoxygenated liquids

  • Oil bath

  • Neutral alumina column

Procedure:

  • Catalyst Complex Formation: Add the catalyst (e.g., CuBr) to a dry Schlenk flask under an inert atmosphere.

  • Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and backfilling with inert gas (3 cycles).

  • Add the deoxygenated solvent (e.g., anisole) followed by the ligand (e.g., PMDETA) via a degassed syringe. Stir the mixture until a homogeneous colored solution is formed. A typical molar ratio is [Monomer]:[Initiator]:[CuBr]:[Ligand] of 100:1:1:2.

  • Monomer/Initiator Solution: In a separate flask, prepare a solution of this compound and the initiator (e.g., EBiB) in the deoxygenated solvent.

  • Initiation: Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex using a degassed syringe.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 70-90 °C) and stir.

  • Monitoring: Track the reaction by taking samples periodically for analysis by ¹H NMR and GPC.

  • Termination: Once the desired monomer conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air, which oxidizes the copper catalyst.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.[7]

  • Isolation: Precipitate the polymer from the purified solution into a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Data Presentation: Reaction Conditions and Polymer Properties

The following tables summarize typical reaction parameters and expected polymer properties.

Table 1: Typical RAFT Polymerization Parameters for this compound

Parameter Value/Range Purpose
[Monomer]:[CTA]:[Initiator] 50:1:0.1 to 500:1:0.2 Controls the target degree of polymerization and reaction rate.
RAFT Agent (CTA) Dithiobenzoates, Trithiocarbonates (e.g., DDMAT) Controls the polymerization, enabling living characteristics.[8]
Initiator AIBN, ACVA Provides the initial source of radicals to start polymerization.
Solvent 1,4-Dioxane, Toluene, DMF Solubilizes reactants and controls viscosity.
Temperature 60 - 80 °C Affects initiator decomposition rate and polymerization kinetics.
Time 2 - 24 hours Determines the final monomer conversion.

| Expected PDI (Mw/Mn) | < 1.30 | Indicates a well-controlled polymerization.[8] |

Table 2: Typical ATRP Polymerization Parameters for this compound

Parameter Value/Range Purpose
[Monomer]:[Initiator]:[Cu(I)]:[Ligand] 50:1:1:1 to 200:1:1:2 Controls molecular weight and polymerization rate.
Initiator Alkyl halides (e.g., EBiB) Determines the number of growing polymer chains.
Catalyst/Ligand CuBr/PMDETA, CuCl/bpy Forms the complex that reversibly activates/deactivates chains.[9]
Solvent Anisole, Toluene, DMF Solubilizes the catalyst complex and polymer.
Temperature 60 - 110 °C Influences the ATRP equilibrium and reaction rate.[7]
Time 1 - 18 hours Determines the final monomer conversion.

| Expected PDI (Mw/Mn) | < 1.25 | Indicates a highly controlled polymerization.[9] |

Table 3: Comparison of Expected Properties of Poly(this compound) (PMPA)

Property Poly(this compound) (PMPA) Poly(methyl methacrylate) (PMMA) Poly(phenyl acrylate) (PPA)
Glass Transition Temp. (Tg) Estimated > 50 °C ~105 °C (atactic) ~50 °C[8]
Appearance Transparent solid Transparent solid Transparent solid
Solubility Soluble in THF, Toluene, Chloroform Soluble in THF, Toluene, Acetone Soluble in THF, DMF
Key Feature High refractive index, bulky phenyl group High optical clarity, weather resistant Aromatic functionality

| Potential Applications | Drug delivery carriers, optical materials, high-performance coatings | Optical lenses, bone cement, acrylic glass[10] | Functional polymer supports, nanoparticles[8][11] |

Visualizations: Workflows and Structures

Experimental and Conceptual Diagrams

The following diagrams illustrate the experimental workflow for RAFT polymerization and the application of the resulting polymers in drug delivery.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Add Monomer (MPA), CTA, & Initiator to Flask B 2. Deoxygenate (Freeze-Pump-Thaw) A->B C 3. Polymerize (e.g., 70°C) B->C D 4. Quench Reaction (Cool & Expose to Air) C->D E 5. Precipitate Polymer in Non-Solvent D->E F 6. Filter & Dry under Vacuum E->F G 7. Characterize (NMR, GPC, DSC) F->G

Caption: Workflow for RAFT synthesis of Poly(this compound).

Micelle_Formation cluster_polymers Components cluster_process Process cluster_micelle Result P Amphiphilic Block Copolymer (e.g., PEG-b-PMPA) SA Self-Assembly in Aqueous Solution P->SA D Hydrophobic Drug D->SA M Drug-Loaded Micelle SA->M Core Hydrophobic Core (PMPA + Drug) M->Core contains Shell Hydrophilic Shell (PEG) M->Shell contains

Caption: Self-assembly of block copolymers into a drug-loaded micelle.

Logic_Flow Monomer Monomer This compound Method Polymerization Method (RAFT / ATRP) Monomer->Method Architecture Polymer Architecture (Linear, Block Copolymers) Method->Architecture Properties Functional Properties (Hydrophobicity, High Tg) Architecture->Properties Application Biomedical Application (Drug Delivery Systems) Properties->Application

Caption: Relationship from monomer synthesis to final polymer application.

Applications in Drug Development

Polymers based on this compound are particularly promising for drug delivery applications.[12] The hydrophobic nature of the PMPA block makes it an excellent candidate for forming the core of micelles or the matrix of nanoparticles designed to encapsulate poorly water-soluble drugs.[7][13]

By synthesizing amphiphilic block copolymers—for example, by combining a hydrophilic block like poly(ethylene glycol) (PEG) with a hydrophobic PMPA block—it is possible to create core-shell nanostructures in aqueous environments.[7] The PMPA core can effectively load hydrophobic therapeutic agents, while the hydrophilic PEG shell provides stability in biological fluids and can help prolong circulation time, a key requirement for effective drug delivery systems.[7][12] The versatility of controlled polymerization allows for the precise tuning of block lengths, enabling control over micelle size, drug loading capacity, and release kinetics.[14]

References

Application of Poly(Methyl 2-phenylacrylate) in Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of poly(methyl 2-phenylacrylate) in the formulation of high-performance coatings and adhesives. The unique properties of this polymer, stemming from the presence of the phenyl group, offer significant advantages in terms of durability, adhesion, and chemical resistance.

Introduction to Poly(this compound)

Poly(this compound) is a synthetic acrylate polymer with a phenyl group attached to the alpha-carbon of the acrylate monomer. This structural feature imparts increased rigidity, thermal stability, and UV resistance to the polymer compared to conventional polyacrylates.[1][2] These properties make it a promising candidate for demanding applications in coatings and adhesives where enhanced performance is required.

Key Properties:

  • Enhanced Thermal Stability: The bulky phenyl group restricts chain mobility, leading to a higher glass transition temperature (Tg) and improved performance at elevated temperatures.[1]

  • UV Resistance: The aromatic ring provides inherent protection against degradation from ultraviolet radiation, making it suitable for outdoor and light-exposed applications.[1]

  • Chemical Resistance: The polymer exhibits good resistance to a range of chemicals, contributing to the longevity of coatings and adhesive bonds.[1]

  • Good Adhesion: The polar ester groups and the potential for pi-pi stacking interactions from the phenyl rings can promote strong adhesion to various substrates.

Data Summary

The following table summarizes key quantitative data related to the properties of poly(this compound) and its performance in coating and adhesive formulations. Note: Data for poly(this compound) is limited in publicly available literature; therefore, some data is extrapolated from studies on similar phenyl-containing acrylate polymers.

PropertyValueTest Method/Conditions
Polymer Properties
Glass Transition Temperature (Tg)~125 °CDifferential Scanning Calorimetry (DSC)
Coating Properties
Pencil Hardness2H - 4HASTM D3363
Adhesion (Cross-hatch)5B (Excellent)ASTM D3359
Chemical Resistance (5% NaOH)No change after 24 hoursASTM D1308
Chemical Resistance (5% H₂SO₄)No change after 24 hoursASTM D1308
Adhesive Properties
Lap Shear Strength (Steel)10 - 15 MPaASTM D1002
T-Peel Strength (Aluminum)5 - 8 N/cmASTM D1876

Experimental Protocols

Synthesis of Poly(this compound)

This protocol describes the free-radical polymerization of this compound to synthesize the polymer.

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hot plate

  • Nitrogen inlet

  • Dropping funnel

  • Beakers

  • Vacuum filtration apparatus

Procedure:

  • Set up the reaction apparatus (three-neck flask, condenser, magnetic stirrer, nitrogen inlet).

  • Purge the system with nitrogen for 15 minutes to remove oxygen.

  • Add this compound and toluene to the flask in a 1:1 weight ratio.

  • Dissolve AIBN (1% by weight of the monomer) in a small amount of toluene and add it to the dropping funnel.

  • Heat the reaction mixture to 70-80°C with stirring.

  • Slowly add the AIBN solution to the reaction mixture over 30 minutes.

  • Maintain the reaction at 70-80°C for 4-6 hours under a nitrogen atmosphere.

  • Monitor the polymerization progress by observing the increase in viscosity.

  • After the reaction is complete, cool the polymer solution to room temperature.

  • Precipitate the polymer by slowly pouring the solution into a beaker containing an excess of methanol while stirring vigorously.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the poly(this compound) in a vacuum oven at 60°C until a constant weight is achieved.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification Setup Assemble Apparatus Purge Purge with Nitrogen Setup->Purge AddMonomerSolvent Add Monomer & Solvent Purge->AddMonomerSolvent Heat Heat to 70-80°C AddMonomerSolvent->Heat AddInitiator Add Initiator Solution Heat->AddInitiator React React for 4-6 hours AddInitiator->React Cool Cool to Room Temp React->Cool Precipitate Precipitate in Methanol Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry PMPA PMPA Dry->PMPA Poly(this compound)

Synthesis workflow for poly(this compound).

Formulation of a Protective Coating

This protocol outlines the preparation of a solvent-based protective coating using poly(this compound).

Materials:

  • Poly(this compound) (synthesized as per 3.1)

  • Xylene (solvent)

  • Tributyl phosphate (plasticizer)

  • BYK-333 (leveling agent)

Equipment:

  • High-speed disperser or magnetic stirrer

  • Beakers

  • Film applicator (e.g., doctor blade)

  • Substrate for coating (e.g., steel or aluminum panels)

Procedure:

  • In a beaker, dissolve poly(this compound) in xylene to achieve a 30% (w/w) solution. Stir until the polymer is completely dissolved.

  • Add tributyl phosphate (5% by weight of the polymer) to the solution and stir for 15 minutes.

  • Add the leveling agent (0.5% by weight of the total formulation) and stir for another 10 minutes to ensure homogeneity.

  • The coating formulation is now ready for application.

  • Apply the coating to the substrate using a film applicator to achieve a uniform wet film thickness of approximately 100 µm.

  • Allow the coated substrate to air dry in a dust-free environment for 24 hours.

  • For enhanced properties, cure the coating in an oven at 120°C for 30 minutes.

Formulation of a Structural Adhesive

This protocol details the formulation of a two-part structural adhesive based on poly(this compound).

Part A (Resin):

  • Poly(this compound) (synthesized as per 3.1)

  • This compound (monomer)

  • Fumed silica (thickening agent)

Part B (Curing Agent):

  • Benzoyl peroxide (initiator)

  • Dibutyl phthalate (plasticizer/carrier)

Equipment:

  • Dual asymmetric centrifuge mixer or overhead stirrer

  • Containers for Part A and Part B

Procedure: Part A Preparation:

  • In a suitable mixing container, dissolve poly(this compound) in this compound monomer to form a viscous solution (e.g., 40% polymer in 60% monomer).

  • Gradually add fumed silica (3-5% by weight of the resin-monomer mixture) while mixing at high speed until a homogenous, thixotropic paste is formed.

Part B Preparation:

  • In a separate container, carefully disperse benzoyl peroxide (50% paste) in dibutyl phthalate to achieve the desired initiator concentration (e.g., 1:1 ratio). Mix until uniform.

Application:

  • Mix Part A and Part B in the recommended ratio (e.g., 10:1 by weight) immediately before use.

  • Apply the mixed adhesive to the substrates to be bonded.

  • Join the substrates and clamp them with sufficient pressure to ensure good contact.

  • Allow the adhesive to cure at room temperature for 24 hours, or accelerate the cure by heating at 80°C for 1 hour.

Performance Testing Protocols

Coating Performance Evaluation

Adhesion (ASTM D3359 - Cross-Hatch Test):

  • Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate.

  • Apply a specified pressure-sensitive tape over the grid and then remove it rapidly.

  • Evaluate the adhesion based on the amount of coating removed by the tape, using the ASTM classification scale (0B to 5B).

Hardness (ASTM D3363 - Pencil Hardness Test):

  • Use a set of calibrated pencils of increasing hardness (e.g., from 6B to 6H).

  • Push the pencils at a 45° angle onto the coated surface.

  • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.

Chemical Resistance (ASTM D1308):

  • Place a few drops of the test chemical (e.g., 5% NaOH, 5% H₂SO₄) onto the coated surface.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified time (e.g., 24 hours), remove the chemical and inspect the coating for any signs of damage, such as blistering, discoloration, or softening.

Adhesive Performance Evaluation

Lap Shear Strength (ASTM D1002):

  • Prepare single-lap-joint specimens using the formulated adhesive and standard substrates (e.g., steel or aluminum).

  • Allow the adhesive to cure fully.

  • Pull the specimens to failure in a tensile testing machine at a specified rate.

  • The lap shear strength is calculated as the maximum load divided by the bond area.

T-Peel Strength (ASTM D1876):

  • Prepare bonded specimens of flexible substrates (e.g., aluminum sheets).

  • After curing, pull the two ends of the specimen apart in a "T" shape using a tensile testing machine.

  • The peel strength is the average force required to peel the adhesive from the substrate.

LogicalRelationship cluster_polymer Polymer Properties cluster_application Application Performance Tg High Glass Transition Temp. Hardness Coating Hardness Tg->Hardness contributes to UV_res UV Resistance Durability Durability UV_res->Durability enhances Chem_res Chemical Resistance Chem_res->Durability enhances Performance Performance Hardness->Performance High-Performance Coatings Adhesion Adhesion Strength Adhesion->Performance Adhesive_Performance Adhesive_Performance Adhesion->Adhesive_Performance Strong Adhesives Durability->Performance PMPA Poly(this compound) PMPA->Tg PMPA->UV_res PMPA->Chem_res PMPA->Adhesion promotes

References

Application Notes and Protocols: Methyl 2-Phenylacrylate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-phenylacrylate, an α,β-unsaturated ester, is a valuable and versatile building block in organic synthesis. Its chemical structure, featuring a reactive double bond conjugated with both a phenyl group and an ester moiety, allows it to participate in a wide array of chemical transformations. This reactivity makes it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced polymers. These application notes provide an overview of its utility and detailed protocols for its application in several key reaction types.

Baylis-Hillman Reaction: Formation of Functionalized Allylic Alcohols

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a tertiary amine or phosphine. This compound serves as an excellent activated alkene in this reaction, leading to the formation of densely functionalized allylic alcohols. These products are valuable intermediates for the synthesis of various biologically active molecules.

The reaction proceeds via a conjugate addition of the amine catalyst to this compound, forming a zwitterionic enolate. This nucleophilic intermediate then adds to the aldehyde, and subsequent elimination of the catalyst yields the desired product.[1]

Experimental Protocol: Baylis-Hillman Reaction of this compound with Benzaldehyde

This protocol describes the synthesis of methyl 2-(hydroxy(phenyl)methyl)acrylate.

Materials:

  • This compound

  • Benzaldehyde

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of benzaldehyde (1.0 mmol, 1.0 equiv.) and this compound (1.2 mmol, 1.2 equiv.) in 5 mL of dichloromethane, add DABCO (0.2 mmol, 0.2 equiv.).

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the pure methyl 2-(hydroxy(phenyl)methyl)acrylate.

Quantitative Data
EntryAldehydeCatalyst (mol%)Time (h)Yield (%)Reference
1BenzaldehydeDABCO (20)7285Representative
24-NitrobenzaldehydeDABCO (10)4892Representative
32-Naphthaldehyde3-Hydroxyquinuclidine (10)6088Representative

Experimental Workflow: Baylis-Hillman Reaction

Baylis_Hillman_Workflow reagents This compound Benzaldehyde DABCO DCM reaction_mixture Stir at Room Temperature (48-72h) reagents->reaction_mixture 1. Mix workup Quench with aq. NH4Cl Extract with DCM reaction_mixture->workup 2. Workup purification Dry over MgSO4 Concentrate Silica Gel Chromatography workup->purification 3. Isolate product Methyl 2-(hydroxy(phenyl)methyl)acrylate purification->product 4. Purify

Caption: Workflow for the Baylis-Hillman reaction.

Precursor in Pharmaceutical Synthesis: Synthesis of the Taxol® Side Chain

Paclitaxel (Taxol®) is a potent anticancer agent, and its total synthesis is a significant challenge in organic chemistry.[2] A key component of its structure is the C-13 side chain, N-benzoyl-(2R,3S)-phenylisoserine methyl ester.[3] While various synthetic routes exist, intermediates structurally related to this compound can be employed in its synthesis. For instance, derivatives of β-phenylalanine, which forms the backbone of the side chain, can be synthesized using methodologies where this compound could be a potential precursor through asymmetric reactions. The synthesis of the Taxol side chain is a critical aspect of the semi-synthesis of Taxol from naturally occurring precursors like baccatin III.[4][5]

Conceptual Synthetic Pathway

A plausible synthetic route could involve the asymmetric aminohydroxylation of this compound to generate a key precursor to the phenylisoserine core of the Taxol side chain.

Synthetic Pathway Diagram

Taxol_Side_Chain_Synthesis start This compound step1 Asymmetric Aminohydroxylation start->step1 intermediate1 Chiral Amino-hydroxy Ester step1->intermediate1 step2 N-Benzoylation intermediate1->step2 product Taxol Side Chain Precursor step2->product

Caption: Conceptual pathway to the Taxol side chain.

Monomer in Polymer Synthesis

This compound can undergo polymerization to form poly(this compound). This polymer is of interest in materials science due to the presence of the bulky phenyl group, which can influence the polymer's thermal and mechanical properties, such as its glass transition temperature and refractive index. Radical polymerization is a common method for synthesizing polymers from acrylate monomers.

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol describes the bulk polymerization of this compound.

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Methanol

  • Schlenk flask and vacuum line

Procedure:

  • Purify this compound by passing it through a column of basic alumina to remove any inhibitor.

  • In a Schlenk flask, dissolve this compound (10.0 g, 61.7 mmol) and AIBN (0.1 g, 0.61 mmol) in 20 mL of toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, precipitate the polymer by slowly adding the viscous solution to a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 60°C to a constant weight.

Quantitative Data
MonomerInitiatorT (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
This compoundAIBN702425,0001.8Representative

Experimental Workflow: Polymerization

Polymerization_Workflow reagents This compound AIBN Toluene setup Freeze-Pump-Thaw Cycles reagents->setup 1. Prepare polymerization Heat at 70°C (24h) setup->polymerization 2. Degas precipitation Precipitate in Methanol polymerization->precipitation 3. Polymerize isolation Filter and Dry precipitation->isolation 4. Isolate product Poly(this compound) isolation->product

Caption: Workflow for free-radical polymerization.

Synthesis of this compound via Heck Reaction

This compound itself can be synthesized through various methods, with the Palladium-catalyzed Heck reaction being a prominent example.[6] This reaction involves the coupling of an aryl halide (e.g., iodobenzene) with an activated alkene (methyl acrylate) in the presence of a palladium catalyst and a base.

Experimental Protocol: Heck Reaction for the Synthesis of this compound

Materials:

  • Iodobenzene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask charged with palladium(II) acetate (0.02 mmol, 2 mol%), add iodobenzene (1.0 mmol, 1.0 equiv.), methyl acrylate (1.5 mmol, 1.5 equiv.), triethylamine (1.2 mmol, 1.2 equiv.), and 5 mL of DMF.

  • Heat the mixture to 100°C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and dilute with 20 mL of diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield this compound.

Quantitative Data
Aryl HalideAlkeneCatalystBaseYield (%)Reference
IodobenzeneMethyl acrylatePd(OAc)₂Et₃N90Representative[7]
BromobenzeneMethyl acrylatePd(OAc)₂/PPh₃NaOAc85Representative[8]

Experimental Workflow: Heck Reaction

Heck_Reaction_Workflow reagents Iodobenzene Methyl acrylate Pd(OAc)2 Et3N DMF reaction Heat at 100°C (12h) reagents->reaction 1. Mix workup Dilute with Ether Wash with NaHCO3 reaction->workup 2. Workup purification Dry over Na2SO4 Concentrate Column Chromatography workup->purification 3. Isolate product This compound purification->product 4. Purify

Caption: Workflow for the synthesis via Heck reaction.

References

Application Note: Molecular Weight Determination of poly(Methyl 2-phenylacrylate) by Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(Methyl 2-phenylacrylate) (PMPA) is a polymer with potential applications in various fields, including drug delivery and advanced materials, owing to its unique chemical structure. The molecular weight and molecular weight distribution of PMPA are critical parameters that significantly influence its physicochemical properties, such as solubility, viscosity, and degradation kinetics. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining these crucial characteristics of polymers.[1] This application note provides a detailed protocol for the GPC analysis of poly(this compound), including sample preparation, instrumentation, and data analysis, to ensure accurate and reproducible results.

Principle of Gel Permeation Chromatography

GPC separates molecules in a solution based on their hydrodynamic volume.[1] The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer retention time. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the unknown polymer sample can be determined.

Experimental Protocols

A detailed methodology for the GPC analysis of poly(this compound) is outlined below. This protocol is based on established methods for similar acrylate polymers and can be adapted based on the specific instrumentation and polymer characteristics.

Sample Preparation
  • Dissolution: Accurately weigh 2-5 mg of the poly(this compound) sample into a clean, dry vial.

  • Solvent Addition: Add 1-2 mL of a suitable solvent. Tetrahydrofuran (THF) is a commonly used solvent for acrylate polymers.[2]

  • Dissolving: Gently agitate the mixture at room temperature until the polymer is completely dissolved. A shaker or a magnetic stirrer can be used to facilitate dissolution. Avoid vigorous shaking to prevent polymer degradation.

  • Filtration: Filter the polymer solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the GPC column.

GPC System and Conditions

The following table summarizes the typical instrumental conditions for the GPC analysis of poly(this compound).

ParameterRecommended Condition
Mobile Phase/Eluent Tetrahydrofuran (THF)
Columns A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
Flow Rate 1.0 mL/min
Column Temperature 35-40 °C
Detector Refractive Index (RI) Detector
Injection Volume 50-100 µL
Calibration Standards Narrow polydispersity polystyrene or poly(methyl methacrylate) (PMMA) standards.[2][3]
Calibration

A calibration curve is essential for determining the molecular weight of the sample.

  • Prepare a series of solutions of narrow molecular weight standards (e.g., polystyrene or PMMA) at known concentrations in the same solvent as the sample.

  • Inject each standard solution into the GPC system and record the retention time for each peak.

  • Plot the logarithm of the peak molecular weight (log M) against the retention time.

  • Fit the data with a suitable polynomial function to generate the calibration curve.

Data Analysis
  • Inject the prepared poly(this compound) sample solution into the GPC system.

  • Record the chromatogram.

  • Using the GPC software and the generated calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1]

Data Presentation

The following table presents hypothetical GPC data for two different batches of poly(this compound) synthesized under varying conditions. This illustrates how the data can be structured for easy comparison.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PMPA-Batch-00145,00063,0001.40
PMPA-Batch-00262,00089,9001.45

Experimental Workflow

The following diagram illustrates the logical workflow for the GPC analysis of poly(this compound).

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolution Dissolve PMPA in THF Filtration Filter Solution (0.2 µm) Dissolution->Filtration Injection Inject Sample into GPC System Filtration->Injection Separation Size-Based Separation in Column Injection->Separation Detection Detect Eluted Polymer (RI Detector) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Apply Calibration Curve Chromatogram->Calibration Results Calculate Mn, Mw, PDI Calibration->Results

Caption: Workflow for GPC analysis of poly(this compound).

Conclusion

This application note provides a comprehensive protocol for the determination of the molecular weight and polydispersity of poly(this compound) using Gel Permeation Chromatography. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain reliable and consistent data, which is crucial for understanding the structure-property relationships of this polymer and for its successful application in various fields. The provided workflow and data presentation structure offer a clear guide for conducting and reporting these essential analyses.

References

Application Note: Thermal Analysis of Poly(Methyl 2-phenylacrylate) using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the thermal properties of polymers is crucial for their application in research, materials science, and pharmaceutical development. Differential Scanning Calorimetry (DSC) and Thermogravogravimetric Analysis (TGA) are two fundamental thermal analysis techniques that provide valuable insights into the physical and chemical changes that occur in a material as a function of temperature. DSC measures the heat flow associated with thermal transitions, such as the glass transition temperature (Tg), melting, and crystallization. TGA, on the other hand, measures changes in mass as a function of temperature, providing information on thermal stability and decomposition.

This application note provides a detailed protocol for the thermal analysis of acrylate-based polymers, using poly(methyl methacrylate) (PMMA) as an illustrative example.

Data Presentation

The following table summarizes typical thermal properties for poly(methyl methacrylate) (PMMA) obtained by DSC and TGA.

Thermal PropertyMethodTypical ValueReference
Glass Transition Temperature (Tg)DSC105 - 125 °C[1][2]
Onset of Decomposition (Tonset)TGA~250 °C[3]
Temperature at 50% Weight Loss (T50%)TGA~365 °C[4]
Decomposition StepsTGATypically a two-step process[4]

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of the polymer.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • Polymer sample (e.g., PMMA powder or film)

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[5][6]

    • Ensure the sample is in good thermal contact with the bottom of the pan. For films, cut a small, flat piece. For powders, gently compact the material.

    • Place a lid on the pan and seal it using a crimper.

    • Prepare an identical empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan in the sample holder and the reference pan in the reference holder of the DSC cell.[7]

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]

  • Thermal Method:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 30 °C).

    • Ramp the temperature at a heating rate of 10 °C/min to a temperature well above the expected Tg (e.g., 180 °C).[7][8] It is crucial to ensure the maximum temperature is below the onset of decomposition, which can be predetermined by TGA.[6]

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan using the same temperature ramp as the first. This second scan is typically used for analysis as it erases the thermal history of the sample.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve from the second heating scan.

    • The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the polymer.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., platinum or alumina)

  • Microbalance (integrated into the TGA)

  • Polymer sample (e.g., PMMA powder or film)

  • Inert or oxidative purge gas (e.g., Nitrogen or Air)

Procedure:

  • Sample Preparation:

    • Place 5-10 mg of the polymer sample into a tared TGA pan.[5]

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the purge gas flow rate (e.g., 20-50 mL/min).[5]

  • Thermal Method:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • The TGA thermogram will show the percentage of weight loss as a function of temperature.

    • Determine the onset of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • Determine the temperatures at specific weight loss percentages (e.g., T5%, T10%, T50%).

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Polymer Sample Weighing Weighing (5-10 mg) Sample->Weighing Encapsulation Encapsulation (DSC) / Loading (TGA) Weighing->Encapsulation DSC_Setup Instrument Setup (Inert Atmosphere) Encapsulation->DSC_Setup DSC Sample TGA_Setup Instrument Setup (Inert/Oxidative Atmosphere) Encapsulation->TGA_Setup TGA Sample DSC_Heat Heating/Cooling Cycle (e.g., 10°C/min) DSC_Setup->DSC_Heat DSC_Data Data Acquisition (Heat Flow vs. Temp) DSC_Heat->DSC_Data DSC_Analysis Data Analysis (Determine Tg) DSC_Data->DSC_Analysis Final_Report Thermal Properties Report DSC_Analysis->Final_Report TGA_Heat Heating Ramp (e.g., 10°C/min) TGA_Setup->TGA_Heat TGA_Data Data Acquisition (Weight % vs. Temp) TGA_Heat->TGA_Data TGA_Analysis Data Analysis (Decomposition Profile) TGA_Data->TGA_Analysis TGA_Analysis->Final_Report

Caption: Experimental workflow for DSC and TGA analysis.

References

Troubleshooting & Optimization

How to control the polydispersity in Methyl 2-phenylacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling polydispersity during the polymerization of methyl 2-phenylacrylate.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to control the polydispersity of this compound?

A1: The polymerization of this compound can be challenging due to the steric hindrance and electronic effects of the phenyl group at the α-position. This can influence the reactivity of the monomer and the stability of the propagating radical, potentially leading to side reactions and a broader molecular weight distribution if not properly controlled.

Q2: Which controlled polymerization techniques are suitable for this compound?

A2: Several controlled/"living" polymerization techniques can be employed to achieve a low polydispersity index (PDI) for poly(this compound), including:

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Offers excellent control for a wide range of functional monomers.

  • Atom Transfer Radical Polymerization (ATRP): A robust method, particularly for acrylates, though catalyst optimization is crucial.

  • Anionic Polymerization: Can yield highly controlled polymers with very low PDI, but requires stringent reaction conditions.

  • Nitroxide-Mediated Polymerization (NMP): While less common for acrylates compared to styrenics, it can be a viable option with the appropriate nitroxide mediator.

Q3: How do I purify this compound monomer before polymerization?

A3: Monomer purity is critical for controlled polymerization. To remove inhibitors (like hydroquinone) and other impurities, pass the monomer through a column of basic alumina. For anionic polymerization, more rigorous purification, such as distillation over calcium hydride, is necessary to remove protic impurities. Always store the purified monomer under an inert atmosphere and at a low temperature.[1][2]

Q4: What is a typical target PDI for a well-controlled polymerization of an acrylate monomer?

A4: For a well-controlled polymerization of an acrylate monomer using techniques like RAFT or ATRP, a polydispersity index (PDI) of less than 1.3 is generally considered good. With careful optimization, PDI values below 1.2 and even approaching 1.1 can be achieved.[1][3]

Troubleshooting Guides

High Polydispersity Index (PDI > 1.5)
Potential Cause Recommended Solution
Oxygen Contamination: Oxygen is a radical scavenger and can inhibit or terminate polymerization, leading to a broad PDI.Degassing: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles (at least three) or by bubbling with an inert gas (e.g., high-purity argon or nitrogen) for an extended period.[4]
Impure Monomer: Inhibitors or other impurities in the monomer can interfere with the controlled polymerization process.Monomer Purification: Purify the this compound by passing it through a column of basic alumina immediately before use.[1]
Inappropriate Initiator/Catalyst/CTA Concentration: An incorrect ratio of monomer to initiator, catalyst, or chain transfer agent (CTA) can lead to loss of control.Ratio Optimization: Systematically vary the ratios of [Monomer]:[Initiator]:[Catalyst/CTA] to find the optimal conditions for your specific system. For RAFT, a common starting point is a [CTA]:[Initiator] ratio of 3:1 to 10:1.
High Monomer Conversion: Pushing the polymerization to very high conversions (>95%) can increase the likelihood of termination and side reactions.Limit Conversion: Monitor the reaction kinetics and aim for a monomer conversion of less than 95%.
Temperature Fluctuations: Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination, leading to a broader PDI.Precise Temperature Control: Use a stable heating source such as an oil bath with a thermostat to maintain a constant temperature throughout the polymerization.
Side Reactions: The phenyl group can potentially participate in side reactions, especially at elevated temperatures.Lower Reaction Temperature: If possible, lower the reaction temperature. This may require using a more active initiator or catalyst system.
Slow or Stalled Polymerization
Potential Cause Recommended Solution
Inhibitor Presence: Residual inhibitor from the monomer or dissolved oxygen is present.Enhanced Purification/Degassing: Ensure rigorous purification of the monomer and thorough degassing of the reaction mixture.
Low Initiator Concentration/Efficiency: The initiator concentration may be too low, or its decomposition rate is slow at the reaction temperature.Increase Initiator Concentration: Incrementally increase the initiator concentration. Ensure the chosen initiator has an appropriate half-life at the reaction temperature.
Catalyst Deactivation (ATRP): The Cu(I) catalyst can be oxidized to the deactivating Cu(II) state, especially in the presence of oxygen.Use a Reducing Agent (ARGET ATRP): Employ an Activators Regenerated by Electron Transfer (ARGET) ATRP system, which includes a reducing agent like ascorbic acid to continuously regenerate the active Cu(I) species.[1]
Inappropriate RAFT Agent: The selected RAFT agent may not be suitable for this compound.Select a Different RAFT Agent: For acrylates, trithiocarbonates are generally effective. The choice of the R and Z groups on the RAFT agent is crucial and may require screening.
Steric Hindrance: The bulky phenyl group may slow down the propagation rate.Increase Reaction Temperature: A moderate increase in temperature can enhance the propagation rate. However, be mindful of potential side reactions at higher temperatures.

Data Presentation: Representative Polymerization Conditions

The following tables provide representative experimental conditions for achieving low polydispersity in the polymerization of acrylates. These should be considered as starting points for the optimization of this compound polymerization.

Table 1: Representative Conditions for RAFT Polymerization of Acrylates

ParameterValue
Monomer Methyl Acrylate (as a proxy)
Chain Transfer Agent (CTA) Cyanomethyl dodecyl trithiocarbonate (CMDTTC)
Initiator Azobisisobutyronitrile (AIBN)
[Monomer]:[CTA]:[Initiator] Ratio 200:1:0.2
Solvent Toluene or Bulk
Temperature 60-80 °C
Typical PDI 1.1 - 1.3

Table 2: Representative Conditions for ATRP of Acrylates

ParameterValue
Monomer Methyl Acrylate (as a proxy)
Initiator Ethyl α-bromoisobutyrate (EBiB)
Catalyst Cu(I)Br
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
[Monomer]:[Initiator]:[Cu(I)Br]:[PMDETA] Ratio 100:1:1:1
Solvent Anisole or Toluene
Temperature 60-90 °C
Typical PDI 1.1 - 1.4

Experimental Protocols

General Monomer Purification
  • Prepare a column packed with basic alumina.

  • Pass the this compound monomer through the column to remove the inhibitor.

  • Collect the purified monomer in a clean, dry flask.

  • For immediate use, degas the monomer by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Store the purified monomer under an inert atmosphere at low temperature (e.g., in a refrigerator or freezer) if not used immediately.

RAFT Polymerization of this compound (Representative Protocol)
  • Reagents:

    • This compound (purified)

    • RAFT agent (e.g., a trithiocarbonate)

    • Initiator (e.g., AIBN)

    • Solvent (e.g., toluene, anhydrous)

  • Procedure:

    • To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and initiator.

    • Add the solvent and the purified this compound monomer via syringe.

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.

    • Monitor the polymerization by taking samples at regular intervals for analysis (e.g., by NMR for conversion and GPC for molecular weight and PDI).

    • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry under vacuum.

ATRP of this compound (Representative Protocol)
  • Reagents:

    • This compound (purified)

    • Initiator (e.g., ethyl α-bromoisobutyrate)

    • Catalyst (Cu(I)Br)

    • Ligand (e.g., PMDETA)

    • Solvent (e.g., anisole, anhydrous)

  • Procedure:

    • To a Schlenk flask, add the Cu(I)Br and a magnetic stir bar.

    • Seal the flask and cycle between vacuum and inert gas (argon or nitrogen) three times to remove oxygen.

    • Add the solvent, purified monomer, and ligand via degassed syringes.

    • Stir the mixture to form the copper-ligand complex.

    • Perform at least three freeze-pump-thaw cycles on the reaction mixture.

    • After the final thaw and backfilling with inert gas, add the initiator via syringe to start the polymerization.

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress as described for the RAFT protocol.

    • Quench the reaction by cooling and exposing to air. The solution should turn green/blue, indicating oxidation of the copper catalyst.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate, collect, and dry the polymer as described in the RAFT protocol.

Visualizations

Troubleshooting_High_PDI High_PDI High PDI (>1.5) Oxygen Oxygen Contamination High_PDI->Oxygen Potential Cause Impurity Monomer Impurity High_PDI->Impurity Potential Cause Ratio Incorrect Ratios ([M]:[I]:[C]) High_PDI->Ratio Potential Cause Conversion High Conversion (>95%) High_PDI->Conversion Potential Cause Temp Temperature Fluctuations High_PDI->Temp Potential Cause Degas Thorough Degassing Oxygen->Degas Solution Purify Purify Monomer Impurity->Purify Solution Optimize Optimize Ratios Ratio->Optimize Solution Limit_Conv Limit Conversion Conversion->Limit_Conv Solution Control_Temp Precise Temp Control Temp->Control_Temp Solution

Caption: Troubleshooting flowchart for high polydispersity.

RAFT_Workflow Start Start Prepare Prepare Reagents (Monomer, CTA, Initiator, Solvent) Start->Prepare Charge Charge Reagents to Schlenk Flask Prepare->Charge Degas Degas via Freeze-Pump-Thaw Charge->Degas Polymerize Polymerize at Constant Temperature Degas->Polymerize Monitor Monitor Conversion (NMR/GPC) Polymerize->Monitor Monitor->Polymerize Continue Quench Quench Reaction (Cool & Expose to Air) Monitor->Quench Target Conversion Reached Precipitate Precipitate Polymer Quench->Precipitate Dry Dry Polymer Precipitate->Dry End End Dry->End

Caption: Experimental workflow for RAFT polymerization.

ATRP_Mechanism Dormant Dormant Species Pn-X + Cu(I)/L Active Active Species Pn• + X-Cu(II)/L Dormant->Active ka Active->Dormant kdeact Propagation Propagation (+ Monomer) Active->Propagation Termination Termination Active->Termination Propagation->Active

Caption: Simplified mechanism of ATRP equilibrium.

References

Preventing premature termination in anionic polymerization of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature termination during the anionic polymerization of Methyl 2-phenylacrylate.

Troubleshooting Guide

This guide addresses common issues encountered during the anionic polymerization of this compound, offering potential causes and solutions to achieve a successful living polymerization.

Issue 1: Polymerization terminates immediately or shortly after initiation (e.g., disappearance of initiator color without monomer consumption).

Potential Cause Troubleshooting Steps
Presence of Protic Impurities Water, alcohols, or other compounds with acidic protons will rapidly quench the anionic initiator and propagating chains.[1] Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C).[2] Solvents and monomer must be thoroughly purified and dried over appropriate agents (e.g., CaH₂, sodium mirror) and degassed.[3] Operate under a high-vacuum line or in a high-purity inert atmosphere glovebox to prevent exposure to atmospheric moisture.[4][5][6]
Oxygen Contamination Oxygen can react with and terminate the living anionic species.[1] Ensure the reaction setup is completely sealed and purged with a high-purity inert gas (e.g., Argon or Nitrogen).[2] Utilize freeze-pump-thaw cycles to thoroughly degas the solvent and monomer before use.
Carbon Dioxide Contamination Carbon dioxide from the atmosphere can react with the carbanion to form a carboxylate, terminating the chain. Maintain a positive pressure of inert gas throughout the experiment to prevent air ingress.[2]
Impure Initiator The initiator itself may be contaminated or degraded. Use freshly prepared or properly stored initiators. The concentration and purity of commercially available initiators should be verified by titration.

Issue 2: The resulting polymer has a broad molecular weight distribution (PDI > 1.2).

Potential Cause Troubleshooting Steps
Slow Initiation If the rate of initiation is slower than the rate of propagation, chains will be formed at different times, leading to a broad PDI.[7] Ensure rapid and homogeneous mixing of the initiator with the monomer solution. Consider using a more reactive initiator or optimizing the initiation temperature.
Chain Transfer Reactions While less common in living anionic polymerization, chain transfer to monomer or solvent can occur, especially at higher temperatures.[8] Lowering the polymerization temperature can help minimize these side reactions.
Side Reactions with the Ester Group The ester functionality of this compound can undergo side reactions, such as nucleophilic attack by the initiator or propagating chain end, leading to termination.[8][9] Using a sterically hindered initiator and maintaining a low polymerization temperature can mitigate these reactions.
Temperature Fluctuations Inconsistent temperature control can lead to variations in the propagation rate, contributing to a broader PDI. Use a reliable and stable cooling bath to maintain a constant temperature throughout the polymerization.

Issue 3: The obtained molecular weight is significantly different from the theoretical value.

Potential Cause Troubleshooting Steps
Inaccurate Initiator Concentration The molecular weight is directly proportional to the monomer-to-initiator ratio.[10] An inaccurate determination of the active initiator concentration will lead to a discrepancy between the theoretical and actual molecular weight. Titrate the initiator solution before use to determine its exact molarity.
Premature Termination by Impurities As discussed in Issue 1, impurities will reduce the number of active chains, leading to a higher than expected molecular weight for the chains that do propagate to completion. Re-evaluate all purification and handling procedures for monomer, solvent, and glassware.
Incomplete Monomer Conversion If the polymerization is terminated before all the monomer is consumed, the resulting molecular weight will be lower than the theoretical value calculated for full conversion. Monitor the reaction progress and ensure complete monomer consumption before termination.

Frequently Asked Questions (FAQs)

Q1: Why is rigorous purification of reagents and glassware so critical for the anionic polymerization of this compound?

Anionic polymerization proceeds via highly reactive carbanionic species. These carbanions are strong bases and nucleophiles that will readily and irreversibly react with any electrophilic or protic impurities present in the reaction system.[1] Contaminants such as water, oxygen, and carbon dioxide act as terminating agents, quenching the living polymer chains and preventing the formation of well-defined polymers with controlled molecular weights and narrow polydispersity.[1]

Q2: What is the ideal temperature range for the anionic polymerization of this compound?

The optimal temperature is a balance between achieving a reasonable polymerization rate and minimizing side reactions. For many acrylate monomers, anionic polymerization is conducted at low temperatures, often between -78°C and 0°C, to suppress side reactions involving the ester group and to better control the exothermic nature of the polymerization.[11] The specific ideal temperature for this compound may require some optimization but starting in this low-temperature range is recommended.

Q3: Which initiators are suitable for the anionic polymerization of this compound?

Organolithium compounds, such as n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi), are commonly used initiators. However, due to the potential for side reactions with the ester group of acrylates, more sterically hindered and less nucleophilic initiators like diphenylmethyl lithium (DPHLi) or oligomeric α-methylstyryl lithium can be advantageous.[1] The choice of initiator can influence the stereochemistry and the "living" character of the polymerization.

Q4: How can I effectively remove inhibitors from the this compound monomer?

Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These inhibitors must be removed before use in anionic polymerization. A common method is to wash the monomer with an aqueous base solution (e.g., dilute NaOH) to remove acidic inhibitors, followed by washing with deionized water to remove the base. The monomer is then dried over an anhydrous salt (e.g., MgSO₄ or CaH₂). For the stringent requirements of anionic polymerization, the monomer should then be vacuum distilled from a drying agent like calcium hydride immediately before use.[3]

Q5: What are the common side reactions to be aware of during the anionic polymerization of acrylates?

Besides termination by external impurities, acrylates are susceptible to intramolecular and intermolecular side reactions. These include:

  • Backbiting: The propagating carbanion can attack the carbonyl group of an ester unit within the same polymer chain, leading to the formation of a cyclic ketone and termination.[8]

  • Claisen-type condensation: The initiator or a propagating chain can act as a nucleophile and attack the carbonyl carbon of a monomer or another polymer chain, which can lead to branching or termination.[12] These side reactions are more prevalent at higher temperatures, hence the need for low-temperature polymerization conditions.

Data Presentation

Parameter Variation Expected Effect on Molecular Weight (Mn) Expected Effect on Polydispersity Index (PDI) Rationale
[Monomer]/[Initiator] Ratio IncreaseIncreaseNo significant change (in a living system)Mn is directly proportional to the monomer-to-initiator ratio.[10]
Initiator Concentration IncreaseDecreaseNo significant change (in a living system)A higher initiator concentration leads to more polymer chains, resulting in a lower Mn for a given amount of monomer.[13]
Temperature IncreaseMay decreaseMay increaseHigher temperatures can increase the rate of side reactions and chain transfer, leading to premature termination and a broader PDI.[14][15]
Water Concentration IncreaseUnpredictable, often higher than theoretical for surviving chainsIncreaseWater terminates a fraction of the initiator and growing chains, leading to a loss of control over Mn and a broader PDI.

Experimental Protocols

Protocol 1: Purification of Tetrahydrofuran (THF) Solvent

  • Pre-dry THF by refluxing over and distilling from calcium hydride (CaH₂) under an inert atmosphere.

  • Set up a distillation apparatus with a receiving flask under an inert atmosphere.

  • Add the pre-dried THF to a distillation flask containing sodium metal and benzophenone.

  • Reflux the THF under an inert atmosphere until a deep blue or purple color persists, indicating the solution is anhydrous and oxygen-free.

  • Distill the purified THF directly into the reaction vessel or a storage flask under a high vacuum or positive pressure of inert gas.

Protocol 2: Purification of this compound Monomer

  • Wash the monomer with a 5% aqueous NaOH solution in a separatory funnel to remove any acidic inhibitors.

  • Wash with deionized water until the aqueous layer is neutral.

  • Dry the monomer over anhydrous magnesium sulfate (MgSO₄), filter, and then stir over calcium hydride (CaH₂) for several hours under an inert atmosphere.

  • Vacuum distill the monomer from the CaH₂ immediately before use, collecting the fraction that distills at the correct boiling point and pressure.

Protocol 3: General Procedure for Anionic Polymerization of this compound

This procedure must be carried out using high-vacuum techniques or in a high-purity inert atmosphere glovebox.

  • Apparatus Setup: Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer and sealed with rubber septa.

  • Inert Atmosphere: Purge the reactor with high-purity argon or nitrogen for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Monomer Addition: Transfer the freshly distilled, purified THF into the reactor via a cannula or gas-tight syringe. Cool the reactor to the desired polymerization temperature (e.g., -78°C using a dry ice/acetone bath). Add the purified this compound monomer to the cooled THF.

  • Initiation: Slowly add the initiator solution (e.g., sec-BuLi in cyclohexane, titrated to determine its exact concentration) to the stirred monomer solution. The appearance of a persistent color may indicate the presence of living anionic species.

  • Propagation: Allow the polymerization to proceed at the set temperature. The reaction time will depend on the target molecular weight and reaction conditions.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a proton source, such as degassed methanol. The color of the living anions should disappear upon termination.

  • Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Filter the precipitated polymer and wash it with the non-solvent to remove any residual monomer and initiator byproducts. Dry the polymer under vacuum to a constant weight.

Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purify_Solvent Purify Solvent (THF) Setup_Reactor Assemble Reactor under Inert Atmosphere Purify_Solvent->Setup_Reactor Purify_Monomer Purify Monomer (this compound) Purify_Monomer->Setup_Reactor Dry_Glassware Dry Glassware Dry_Glassware->Setup_Reactor Add_Solvent_Monomer Add Solvent and Monomer Setup_Reactor->Add_Solvent_Monomer Initiation Initiation (Add Initiator) Add_Solvent_Monomer->Initiation Propagation Propagation Initiation->Propagation Living Chains Form Termination Termination (Add Methanol) Propagation->Termination Isolate_Polymer Isolate and Purify Polymer Termination->Isolate_Polymer Characterization Characterize Polymer (GPC, NMR, etc.) Isolate_Polymer->Characterization

Caption: Experimental workflow for anionic polymerization.

Troubleshooting_Termination Start Premature Termination Observed Q1 Was glassware rigorously dried? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were solvent and monomer purified and thoroughly dried? A1_Yes->Q2 Sol1 Flame-dry or oven-dry glassware under vacuum. A1_No->Sol1 End Re-run experiment with improved procedures. Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction performed under a high-purity inert atmosphere? A2_Yes->Q3 Sol2 Purify and dry reagents over appropriate drying agents. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the initiator purity verified? A3_Yes->Q4 Sol3 Use high-vacuum line or glovebox; ensure positive inert gas pressure. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->End Sol4 Titrate initiator solution before use. A4_No->Sol4 Sol4->End

Caption: Troubleshooting decision tree for premature termination.

References

Technical Support Center: Optimizing RAFT Polymerization of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the initiator concentration for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of Methyl 2-phenylacrylate. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and illustrative data to ensure successful and controlled polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the initiator in RAFT polymerization?

A1: In RAFT polymerization, a continuous source of radicals is necessary to initiate new polymer chains and to re-initiate chains after the fragmentation step of the RAFT equilibrium. The initiator concentration directly influences the overall rate of polymerization and the number of "dead" chains, which are polymer chains that are not capped with a RAFT agent and cannot be further extended.

Q2: How does the initiator concentration affect the molecular weight and polydispersity index (PDI) of poly(this compound)?

A2: The theoretical molecular weight of the polymer is primarily determined by the ratio of monomer to the RAFT agent (Chain Transfer Agent or CTA). However, the initiator concentration plays a crucial role in controlling the polymerization. An excessively high initiator concentration can lead to a higher number of dead chains, which can broaden the molecular weight distribution and increase the Polydispersity Index (PDI). Conversely, a very low initiator concentration might result in a slow polymerization rate or an incomplete reaction.

Q3: What is a typical molar ratio of RAFT agent (CTA) to initiator for the polymerization of sterically hindered monomers like this compound?

A3: For sterically hindered monomers, a good starting point for the [CTA]/[Initiator] molar ratio is typically between 3:1 and 10:1. A higher ratio generally leads to better control over the polymerization, resulting in a lower PDI. However, an excessively high ratio can sometimes lead to retardation or a very slow reaction rate.[1] Optimization within this range is often necessary to balance control and reaction time.

Q4: Why is my polymerization of this compound showing a long induction period or not initiating at all?

A4: A long induction period is often caused by the presence of inhibitors, most commonly dissolved oxygen in the reaction mixture.[1] It is critical to thoroughly degas the polymerization mixture. Other potential causes include impurities in the monomer or solvent, or an initiator that is not suitable for the chosen reaction temperature.

Q5: What type of RAFT agent is suitable for the polymerization of this compound?

A5: For "more activated monomers" (MAMs) like acrylates, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[2] The choice of the R and Z groups on the RAFT agent is also crucial for controlling the polymerization of sterically hindered monomers.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Polydispersity (PDI > 1.5) Excessive Initiator Concentration: Too many initiator-derived chains are being formed, leading to a population of uncontrolled polymer chains.Decrease the initiator concentration. A good starting point is to increase the [CTA]/[Initiator] ratio to 5:1 or 10:1.[1]
Inappropriate RAFT Agent: The chosen CTA may not have a suitable transfer constant for this compound.Select a RAFT agent known to be effective for sterically hindered acrylates, such as a suitable trithiocarbonate.[2]
High Monomer Conversion: Pushing the reaction to very high conversions (>90%) can sometimes lead to a loss of control and broadening of the PDI due to side reactions.Consider stopping the reaction at a moderate conversion (e.g., 70-80%) if a narrow PDI is critical.
Low Monomer Conversion or Slow Polymerization Insufficient Initiator Concentration: The rate of radical generation is too low to sustain a reasonable polymerization rate.Increase the initiator concentration by decreasing the [CTA]/[Initiator] ratio (e.g., from 10:1 to 5:1 or 3:1).
Low Reaction Temperature: The chosen initiator may have a slow decomposition rate at the reaction temperature.Increase the reaction temperature to be closer to the 10-hour half-life temperature of the initiator, or choose an initiator with a lower decomposition temperature.
Retardation from RAFT Agent: Some RAFT agents, particularly dithiobenzoates, can cause rate retardation.If using a dithiobenzoate and experiencing slow rates, consider switching to a trithiocarbonate CTA.
Bimodal or Shouldered GPC Trace Early Termination or Uncontrolled Polymerization: A high molecular weight shoulder may indicate a burst of uncontrolled polymerization at the beginning of the reaction due to rapid initiator decomposition before the RAFT equilibrium is established.[3]Lower the initial reaction temperature or use an initiator with a slower decomposition rate. Ensure the initiator is fully dissolved before starting the polymerization.
Inefficient Chain Transfer: A low molecular weight shoulder could indicate that some chains are not being effectively controlled by the RAFT agent.Ensure the chosen RAFT agent is appropriate for the monomer and consider increasing the [CTA]/[Initiator] ratio.

Data Presentation

The following tables provide illustrative data on how the initiator concentration can affect the RAFT polymerization of a sterically hindered acrylate monomer like this compound. These are representative values and actual results may vary depending on specific experimental conditions.

Table 1: Effect of [CTA]/[Initiator] Ratio on Polymerization of this compound

Conditions: [Monomer]:[CTA] = 100:1, AIBN initiator, Toluene, 70°C, 12 hours.

Entry [CTA]/[Initiator] Conversion (%) Mn ( g/mol , GPC) PDI
11:19515,5001.65
23:18816,2001.35
35:18216,8001.25
410:17517,1001.18

Table 2: Effect of Initiator Type on Polymerization of this compound

Conditions: [Monomer]:[CTA]:[Initiator] = 100:1:0.2, Toluene, 12 hours.

Entry Initiator Temperature (°C) Conversion (%) Mn ( g/mol , GPC) PDI
1AIBN708516,4001.28
2ACVA708216,1001.30
3V-70507815,9001.22

Experimental Protocols

General Procedure for RAFT Polymerization of this compound

This protocol provides a starting point for the RAFT polymerization of this compound. Optimization of the [CTA]/[Initiator] ratio and other parameters may be necessary.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina to remove inhibitor.

  • RAFT Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid or a suitable trithiocarbonate.

  • Thermal Initiator, e.g., Azobisisobutyronitrile (AIBN).

  • Anhydrous solvent, e.g., Toluene or 1,4-dioxane.

  • Schlenk flask or reaction tube with a magnetic stir bar.

  • Inert gas (Argon or Nitrogen).

  • Standard Schlenk line and vacuum pump.

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the RAFT agent (e.g., 0.05 mmol) and the initiator (e.g., 0.01 mmol for a 5:1 [CTA]/[I] ratio) in the chosen solvent (e.g., 5 mL).

  • Add the purified this compound monomer (e.g., 5 mmol for a target DP of 100).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[1] To do this, freeze the mixture in liquid nitrogen, apply a vacuum, and then thaw the mixture under an inert atmosphere.

  • Polymerization: After the final thaw, backfill the flask with the inert gas. Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN) and begin stirring.[1]

  • Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be withdrawn at different time points using a degassed syringe. Monomer conversion can be determined by techniques such as ¹H NMR spectroscopy.

  • Termination: Once the desired conversion is reached, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification: The polymer can be purified by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

  • Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer can be determined by Gel Permeation Chromatography (GPC).

Visualizations

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation_propagation Re-initiation & Propagation cluster_termination Termination I Initiator (I) I_rad Initiator Radical (I•) I->I_rad Decomposition Pn_rad Propagating Radical (Pn•) I_rad->Pn_rad + M M Monomer (M) Intermediate Intermediate Radical Adduct Pn_rad->Intermediate + CTA Pn_rad->Intermediate Addition Pn_rad_term Pn• CTA RAFT Agent (CTA) Intermediate->Pn_rad Fragmentation MacroCTA Dormant Species (Macro-CTA) Intermediate->MacroCTA Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Fragmentation MacroCTA->Intermediate Addition R_rad_prop Propagating Radical (Pn•) R_rad->R_rad_prop + M Pn_rad_prop Longer Propagating Radical (Pm•) R_rad_prop->Pn_rad_prop + n(M) Dead_Polymer Dead Polymer Pn_rad_term->Dead_Polymer Pm_rad_term Pm• Pm_rad_term->Dead_Polymer Initiator_Effect cluster_initiator_conc Initiator Concentration cluster_outcomes Polymerization Outcomes High_I High [Initiator] High_Rate Fast Polymerization Rate High_I->High_Rate High_Dead High % Dead Chains High_I->High_Dead Optimal_I Optimal [Initiator] Good_Control Good Control Optimal_I->Good_Control Low_I Low [Initiator] Slow_Rate Slow Polymerization Rate Low_I->Slow_Rate High_PDI High PDI High_Dead->High_PDI Low_PDI Low PDI Good_Control->Low_PDI Low_Conversion Low Conversion Slow_Rate->Low_Conversion

References

Technical Support Center: Synthesis of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Methyl 2-phenylacrylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions for each problem.

Problem Potential Cause Suggested Solution
Low or No Product Yield Ineffective Catalyst Activation (Heck Reaction): The Palladium catalyst may not be in the active Pd(0) state.Ensure proper activation of the palladium precursor. If using Pd(OAc)₂, the addition of a phosphine ligand can facilitate the reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.
Poor Ylide Formation (Wittig/HWE Reaction): The base used may not be strong enough to deprotonate the phosphonium salt or phosphonate ester effectively.For Wittig reactions with stabilized ylides, a moderately strong base like sodium methoxide or potassium carbonate is often sufficient. For Horner-Wadsworth-Emmons (HWE) reactions, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required. Ensure anhydrous conditions as moisture will quench the base and ylide.
Reaction Temperature Too Low: The activation energy for the reaction may not be reached.For Heck reactions, temperatures between 80-120 °C are common.[1] For Wittig and HWE reactions, initial ylide formation is often done at 0 °C or room temperature, followed by reaction with the aldehyde at room temperature or with gentle heating.
Presence of Numerous Side Products Polymerization of the Product: this compound is prone to radical polymerization, especially at elevated temperatures.Add a radical inhibitor such as hydroquinone (HQ)[2], 4-methoxyphenol (MEHQ)[2], or butylated hydroxytoluene (BHT)[2] to the reaction mixture, particularly during distillation or if the reaction is run at high temperatures.
Formation of Isomeric Byproducts (HWE/Wittig): The reaction conditions may favor the formation of the undesired Z-isomer.To favor the formation of the thermodynamically more stable E-isomer in HWE reactions, use of non-coordinating cations (e.g., from NaH) in an aprotic solvent like THF is recommended. For Z-selectivity, the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates with KHMDS and 18-crown-6 in THF is effective.[3]
Reductive Heck Product Formation: In the Heck reaction, a competing pathway can lead to the saturation of the double bond.The choice of base and solvent can influence this. Using a bulkier base or a more polar solvent can sometimes minimize this side reaction.
Difficulty in Product Purification Contamination with Triphenylphosphine Oxide (Wittig Reaction): This byproduct is often difficult to separate from the desired product due to similar polarity.Precipitation: Triphenylphosphine oxide can be precipitated from the crude reaction mixture by adding a non-polar solvent like hexane or by forming a complex with metal salts like MgCl₂ or ZnCl₂. Chromatography: Careful column chromatography on silica gel can separate the product from triphenylphosphine oxide, although this can be challenging.
Contamination with Phosphorus Byproducts (HWE Reaction): The phosphate byproduct from the HWE reaction is generally water-soluble.Perform an aqueous workup. The phosphate byproduct will partition into the aqueous layer, simplifying the purification of the organic product.
Inconsistent E/Z Ratios (HWE/Wittig) Base and Solvent Effects: The nature of the base and solvent significantly impacts the stereochemical outcome of the reaction.For reproducible E/Z ratios, strictly control the reaction conditions, including the choice and amount of base, solvent, temperature, and reaction time. Refer to the quantitative data tables below for guidance on how different conditions affect the E/Z ratio.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory-scale synthetic routes are the Heck reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Wittig reaction. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with methyl acrylate.[1][5] The HWE and Wittig reactions are olefination reactions where a phosphorus-stabilized carbanion reacts with benzaldehyde.

Q2: My reaction mixture turned into a solid mass. What happened?

A2: This is a strong indication of extensive polymerization of the this compound product. This is more likely to occur at higher reaction temperatures and in the absence of a polymerization inhibitor.

Q3: How can I prevent the polymerization of my product during synthesis and storage?

A3: To prevent polymerization during synthesis, especially if heating is required, add a radical inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the reaction mixture.[2] For storage, it is also recommended to add a small amount of an inhibitor and store the product in a cool, dark place, often in a refrigerator.

Q4: I am using the Wittig reaction. How can I easily remove the triphenylphosphine oxide byproduct?

A4: A common method is to triturate the crude product with a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate. The desired product will dissolve while the triphenylphosphine oxide, which is less soluble in these solvents, will precipitate and can be removed by filtration. Alternatively, precipitation by forming a complex with zinc chloride has been reported to be effective.

Q5: How do I control the E/Z stereoselectivity in the Horner-Wadsworth-Emmons reaction?

A5: The E/Z selectivity is highly dependent on the reaction conditions. Generally, using sodium hydride (NaH) as the base in an aprotic solvent like THF favors the formation of the more stable E-isomer.[6] For the less stable Z-isomer, the Still-Gennari modification, which uses a phosphonate with electron-withdrawing fluoroalkoxy groups and a potassium base with a crown ether, is typically employed.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on the E/Z Selectivity of the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)E:Z RatioYield (%)
Triethyl phosphonoacetateBenzaldehydeNaHTHF-20>95:594
Triethyl phosphonoacetateBenzaldehydeKHMDSTHF-78<10:9061
Triethyl phosphonoacetateBenzaldehydeKHMDS / 18-crown-6THF-789:9134
Triethyl phosphonoacetateBenzaldehydet-BuOKTHF-2019:8162
Triethyl phosphonoacetateBenzaldehydeK₂CO₃THF25-Traces
Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-203:9794
Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeKHMDSTHF-789:9161

Data compiled from multiple sources for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Horner-Wadsworth-Emmons Reaction (E-selective)
  • Preparation of the Phosphonate Anion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath. To this, add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise via a syringe or dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Reaction with Benzaldehyde: Cool the reaction mixture back down to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound via the Heck Reaction
  • Reaction Setup: To a Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 equivalents), and a base such as triethylamine (Et₃N, 2.0 equivalents). Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reactants: Add a solvent such as N,N-dimethylformamide (DMF) or acetonitrile, followed by iodobenzene (1.0 equivalent) and methyl acrylate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the iodobenzene has been consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Main_Reaction_Pathways cluster_HWE Horner-Wadsworth-Emmons cluster_Heck Heck Reaction Benzaldehyde Benzaldehyde Product This compound Benzaldehyde->Product Base Phosphonate Phosphonate Ester (e.g., Triethyl phosphonoacetate) Phosphonate->Product ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Product Pd Catalyst, Base MethylAcrylate Methyl Acrylate MethylAcrylate->Product

Caption: Main synthetic routes to this compound.

Side_Reactions Start Synthesis of This compound DesiredProduct This compound (E/Z isomers) Start->DesiredProduct Main Reaction Polymerization Polymerization Start->Polymerization High Temp. HeckByproduct Reductive Heck Product Start->HeckByproduct Heck Reaction WittigByproduct Triphenylphosphine Oxide Start->WittigByproduct Wittig Reaction HWEByproduct Water-soluble Phosphate Start->HWEByproduct HWE Reaction

Caption: Common side reactions and byproducts.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes SideProducts Many Side Products Problem->SideProducts Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes Success Successful Synthesis Problem->Success No CheckCatalyst Check Catalyst/Base LowYield->CheckCatalyst AddInhibitor Add Inhibitor SideProducts->AddInhibitor OptimizePurification Optimize Purification (e.g., Precipitation) PurificationIssue->OptimizePurification CheckCatalyst->Start Retry AddInhibitor->Start Retry OptimizePurification->Start Retry

Caption: A logical troubleshooting workflow.

References

Troubleshooting low conversion in Methyl 2-phenylacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the polymerization of Methyl 2-Phenylacrylate (M2PA).

Frequently Asked Questions (FAQs)

Q1: My this compound polymerization is resulting in low or no conversion. What are the most common causes?

Low monomer conversion in M2PA polymerization can stem from several factors, often related to the purity of reagents and the reaction conditions. The most common culprits include:

  • Monomer Impurities: The presence of inhibitors (like hydroquinone or MEHQ) used for storage, water, or other reactive impurities can terminate the polymerization.

  • Initiator/Catalyst Issues: The initiator or catalyst may be inactive, used at an incorrect concentration, or unsuitable for the specific polymerization technique.

  • Oxygen Inhibition: For free-radical polymerizations, the presence of dissolved oxygen can inhibit the reaction by scavenging radicals.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can lead to incomplete polymerization.

A systematic approach to troubleshooting is crucial. The following sections provide detailed guidance on how to identify and resolve these common issues.

Q2: How can I determine the conversion of my this compound polymerization?

Monomer conversion can be accurately determined using ¹H NMR spectroscopy. By comparing the integration of a characteristic proton signal from the monomer's vinyl group with a stable proton signal from the polymer backbone or an internal standard, the percentage of monomer that has been converted to polymer can be calculated.

Experimental Protocol: Determining Monomer Conversion by ¹H NMR
  • Sample Preparation: Withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture. Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Acquire a ¹H NMR spectrum of the sample.

  • Signal Integration:

    • Identify the vinyl proton signals of the M2PA monomer (typically around 5.5-6.5 ppm).

    • Identify a characteristic proton signal from the polymer backbone that does not overlap with monomer signals (e.g., the phenyl protons).

    • Integrate both the monomer vinyl proton signal and the chosen polymer proton signal.

  • Conversion Calculation: Use the following formula to calculate the monomer conversion:

    Conversion (%) = [1 - (Integral of Monomer Vinyl Protons / Initial Integral of Monomer Vinyl Protons)] x 100

    Alternatively, if an internal standard with a known concentration is used, the conversion can be calculated by comparing the integral of the monomer signal to the integral of the internal standard.

Troubleshooting Guides

Issue 1: Low Conversion in Free-Radical Polymerization

Q: I am performing a free-radical polymerization of M2PA with AIBN and observing low conversion. What should I check?

A: Low conversion in free-radical polymerization of M2PA is a common issue. Follow this troubleshooting workflow:

TroubleshootingFRP start Low Conversion in Free-Radical Polymerization check_monomer Step 1: Verify Monomer Purity (Inhibitor Removal) start->check_monomer check_initiator Step 2: Evaluate Initiator (Activity & Concentration) check_monomer->check_initiator Monomer is pure purify_monomer Action: Purify Monomer (e.g., column chromatography) check_monomer->purify_monomer Impurities detected check_deoxygenation Step 3: Assess Deoxygenation Technique check_initiator->check_deoxygenation Initiator is active & at correct concentration replace_initiator Action: Use fresh initiator & optimize concentration check_initiator->replace_initiator Initiator issue suspected check_conditions Step 4: Optimize Reaction Conditions (Temperature & Time) check_deoxygenation->check_conditions Deoxygenation is thorough improve_deoxygenation Action: Use Freeze-Pump-Thaw cycles or extended sparging check_deoxygenation->improve_deoxygenation Oxygen presence suspected solution Improved Conversion check_conditions->solution Conditions are optimal adjust_conditions Action: Adjust temperature and/or reaction time check_conditions->adjust_conditions Suboptimal conditions purify_monomer->check_monomer replace_initiator->check_initiator improve_deoxygenation->check_deoxygenation adjust_conditions->check_conditions

Troubleshooting workflow for low conversion in free-radical polymerization.
MonomerInitiator (AIBN) Conc. (mol/L)Temperature (°C)Time (h)Conversion (%)Reference
Methyl Methacrylate1.21 x 10⁻² - 3.65 x 10⁻²602Increases with concentration[1]
Methyl Acrylate/Methyl Methacrylate1.5 x 10⁻²50-Varies with monomer feed ratio[2]

  • Monomer Purification: Remove the inhibitor from M2PA by passing it through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified M2PA and the desired solvent (e.g., toluene or benzene).

  • Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the calculated amount of AIBN.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time.

  • Termination and Isolation: Terminate the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

Issue 2: Low Conversion in Anionic Polymerization

Q: My anionic polymerization of M2PA using n-BuLi is giving a low yield. What could be the problem?

A: Anionic polymerization is highly sensitive to impurities. Here is a guide to troubleshoot low conversion:

TroubleshootingAnionic start Low Conversion in Anionic Polymerization check_reagents Step 1: Verify Purity of All Reagents (Monomer, Solvent, Initiator) start->check_reagents check_glassware Step 2: Ensure Rigorous Drying of Glassware check_reagents->check_glassware All reagents are pure and dry purify_reagents Action: Purify monomer and solvent; Use fresh, titrated initiator check_reagents->purify_reagents Impurities suspected check_atmosphere Step 3: Maintain Inert Atmosphere check_glassware->check_atmosphere Glassware is flame-dried and cooled under vacuum dry_glassware Action: Rigorously dry all glassware before use check_glassware->dry_glassware Moisture contamination check_temp Step 4: Control Polymerization Temperature check_atmosphere->check_temp Inert atmosphere is maintained improve_atmosphere Action: Check all seals and use high-purity inert gas check_atmosphere->improve_atmosphere Leaks or oxygen/moisture ingress solution Improved Conversion check_temp->solution Temperature is optimal adjust_temp Action: Adjust temperature based on literature for desired tacticity and yield check_temp->adjust_temp Suboptimal temperature purify_reagents->check_reagents dry_glassware->check_glassware improve_atmosphere->check_atmosphere adjust_temp->check_temp

Troubleshooting workflow for low conversion in anionic polymerization.
Temperature (°C)Time (h)Monomer (mol)n-BuLi (mol)Yield (%)
-78240.020.00170.3
-60240.020.00180.5
-45240.020.00185.1
-30240.020.00165.7
0240.020.0010

  • Reagent Purification:

    • Monomer (M2PA): Distill over calcium hydride under high vacuum just before use.

    • Solvent (Toluene): Purify by standard methods, distill over calcium hydride, and then redistill from a small amount of n-BuLi under high vacuum.

    • Initiator (n-BuLi): Use a freshly titrated solution.

  • Reaction Setup: Assemble a glass ampoule or Schlenk flask under a high vacuum line and flame-dry. Cool to room temperature under a high vacuum and then fill with high-purity argon.

  • Monomer Addition: Introduce the purified toluene and M2PA into the reaction vessel via syringe. Cool the solution to the desired polymerization temperature (e.g., -78 °C).

  • Initiation: Add the n-BuLi solution dropwise via syringe to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time at the set temperature.

  • Termination and Isolation: Terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration and dry in vacuo at approximately 50°C.

Issue 3: Low Conversion in Controlled Radical Polymerization (ATRP and RAFT)

Q: I am attempting a controlled radical polymerization (ATRP or RAFT) of M2PA and getting low conversion. What are the key parameters to investigate?

A: For both ATRP and RAFT, low conversion can be due to several factors. Below is a general troubleshooting guide.

TroubleshootingCRP start Low Conversion in Controlled Radical Polymerization check_reagents Step 1: Verify Purity of All Reagents (Monomer, Solvent, Initiator, Catalyst/CTA) start->check_reagents check_ratios Step 2: Check Stoichiometry ([M]:[I]:[Catalyst/CTA]) check_reagents->check_ratios All reagents are pure purify_reagents Action: Purify all components as per literature protocols check_reagents->purify_reagents Impurities suspected check_deoxygenation Step 3: Ensure Thorough Deoxygenation check_ratios->check_deoxygenation Ratios are correct adjust_ratios Action: Recalculate and verify all component amounts check_ratios->adjust_ratios Incorrect stoichiometry check_conditions Step 4: Optimize Reaction Conditions (Temperature, Solvent) check_deoxygenation->check_conditions System is oxygen-free improve_deoxygenation Action: Use rigorous deoxygenation (e.g., Freeze-Pump-Thaw) check_deoxygenation->improve_deoxygenation Oxygen inhibition solution Improved Conversion check_conditions->solution Conditions are optimal adjust_conditions Action: Adjust temperature and/or solvent based on monomer reactivity check_conditions->adjust_conditions Suboptimal conditions purify_reagents->check_reagents adjust_ratios->check_ratios improve_deoxygenation->check_deoxygenation adjust_conditions->check_conditions

Troubleshooting workflow for low conversion in controlled radical polymerization.
MonomerInitiatorCatalyst System[M]₀:[I]₀:[Cu(I)]₀:[L]₀Temp (°C)SolventConversion (%)Reference
Methyl AcrylateMBrPCuBr/dNbpyVariable90BulkLinear increase with time[3]
n-Butyl Acrylate2-(EP)BrNiBr₂(PPh₃)₂302:1:1120Toluene~80 (in 4h)[2]

MonomerCTAInitiator[M]₀:[CTA]₀:[I]₀Temp (°C)SolventConversion (%)Reference
Phenyl AcrylatePAA₂₆ macro-CTAAIBN50:1:0.270Ethanol>98[4]
Methyl AcrylateCTA-CAIBN---Controlled polymerization[5]
  • ATRP:

    • Catalyst System: A common catalyst system for acrylates is CuBr complexed with a nitrogen-based ligand (e.g., PMDETA, dNbpy).

    • Initiator: An alkyl halide initiator, such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBrP), is typically used.

    • Procedure: The monomer, initiator, and ligand are typically dissolved in a solvent and deoxygenated. The copper(I) halide is added under an inert atmosphere to start the polymerization.

  • RAFT:

    • CTA Selection: The choice of RAFT agent (CTA) is critical and depends on the monomer. For acrylates, trithiocarbonates or dithiobenzoates are often suitable.

    • Initiator: A conventional free-radical initiator like AIBN is used, typically at a low concentration relative to the CTA.

    • Procedure: The monomer, CTA, and initiator are dissolved in a solvent, deoxygenated, and then heated to the appropriate temperature to initiate polymerization.

For both methods, meticulous purification of all reagents and rigorous deoxygenation of the reaction mixture are paramount for achieving high conversion and good control over the polymerization.

References

Effect of impurities on the polymerization of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Methyl 2-phenylacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound and how can they affect my polymerization?

A1: Common impurities in this compound can originate from its synthesis, degradation, or storage. These can include residual reactants and catalysts from synthesis (e.g., phenyl iodide, methyl acrylate, palladium catalysts from Heck coupling), byproducts (e.g., acidic impurities), and polymerization inhibitors added for stabilization. These impurities can significantly impact polymerization by altering reaction kinetics, polymer molecular weight, and the final properties of the material.[1]

Q2: My polymerization of this compound is not initiating or is significantly inhibited. What are the potential causes?

A2: A common cause of polymerization inhibition is the presence of stabilizers, such as hydroquinone or monomethyl ether hydroquinone (MEHQ), which are added to prevent premature polymerization during storage.[2] Oxygen can also act as an inhibitor in some polymerization systems. Additionally, other impurities can interfere with the initiator, preventing the start of the polymerization process.

Q3: I am observing a broad molecular weight distribution (high polydispersity index - PDI) in my final polymer. What could be the reason?

A3: A high PDI can be caused by several factors, including the presence of impurities that interfere with the controlled nature of the polymerization. Acidic or basic impurities can affect the initiator efficiency and the reactivity of the propagating species. The presence of water can also influence the reaction kinetics and lead to a broader molecular weight distribution.[3] Inadequate temperature control during polymerization can also contribute to a high PDI.

Q4: How can I purify this compound before use to remove common impurities?

A4: To ensure reproducible polymerization results, it is crucial to purify the monomer. A common and effective method is to pass the monomer through a column of activated basic alumina to remove acidic impurities and inhibitors. For higher purity, distillation under reduced pressure can be employed. It is important to note that prolonged heating during distillation can induce polymerization, so it should be performed at the lowest possible temperature and, if necessary, in the presence of a small amount of a polymerization inhibitor that can be easily removed afterward.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No polymerization or long induction period Presence of polymerization inhibitor (e.g., MEHQ).Remove the inhibitor by washing the monomer with an aqueous alkali solution (e.g., 5% NaOH), followed by washing with deionized water until neutral, drying over an anhydrous salt (e.g., MgSO4), and then filtering. Alternatively, pass the monomer through a column of activated basic alumina.
Dissolved oxygen in the reaction mixture.Degas the monomer and solvent by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period before adding the initiator.
Low polymer yield Inactive or insufficient initiator.Ensure the initiator is fresh and has been stored correctly. Increase the initiator concentration, but be aware that this may affect the polymer's molecular weight.
Presence of quenching impurities.Purify the monomer and solvent to remove any impurities that might terminate the polymerization chain reaction.
High Polydispersity Index (PDI) Presence of acidic or basic impurities.Purify the monomer by passing it through a column of neutral alumina or by distillation.
Poor temperature control.Ensure uniform and stable heating of the reaction mixture using an oil bath or a reliable heating mantle with a temperature controller.
Presence of water.Use anhydrous solvents and dry glassware. If necessary, distill the monomer and solvents over a suitable drying agent.
Gel formation or uncontrolled polymerization Absence or insufficient amount of inhibitor during storage or purification.Store the purified monomer at low temperatures (e.g., in a refrigerator) and in the dark. If distillation is performed, add a small amount of a suitable inhibitor.
High reaction temperature.Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to uncontrolled polymerization and side reactions.

Experimental Protocols

Protocol for Removal of Inhibitor from this compound
  • Alkali Wash:

    • In a separatory funnel, wash the this compound monomer with an equal volume of a 5% (w/v) sodium hydroxide solution.

    • Shake the funnel gently for 1-2 minutes and then allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the washing step two more times.

  • Water Wash:

    • Wash the monomer with an equal volume of deionized water.

    • Drain the aqueous layer.

    • Repeat the water wash until the pH of the aqueous layer is neutral (check with pH paper).

  • Drying:

    • Transfer the washed monomer to a clean, dry flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to dry the monomer.

    • Swirl the flask occasionally for about 30 minutes.

  • Filtration/Distillation:

    • Filter the monomer to remove the drying agent.

    • For very high purity, the monomer can be distilled under reduced pressure.

Protocol for Polymerization of this compound (Example using Free Radical Polymerization)
  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

    • Purify the this compound monomer and the solvent (e.g., toluene) as described above.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and the solvent.

    • Degas the solution using at least three freeze-pump-thaw cycles.

  • Initiation:

    • Under a positive pressure of inert gas, add the initiator (e.g., AIBN) to the reaction mixture.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Polymerization:

    • Allow the reaction to proceed for the desired time, monitoring the conversion if necessary by taking aliquots for analysis (e.g., by NMR or GC).

  • Termination and Precipitation:

    • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Data Presentation

Table 1: Hypothetical Effect of Common Impurities on the Free Radical Polymerization of this compound.

ImpurityConcentration (ppm)Effect on Polymerization RateEffect on Molecular Weight (Mw)Effect on Polydispersity Index (PDI)
MEHQ (inhibitor) 100Significant induction period, then slower rateLowerHigher
Water 500Slightly increased rateSlightly lowerSlightly higher
Acidic Impurity 50Decreased rateLowerHigher
Residual Palladium Catalyst 10Variable, may accelerate or inhibitBroader distributionHigher

Note: The data in this table are illustrative and intended to demonstrate potential trends. Actual effects may vary depending on the specific polymerization conditions.

Visualizations

experimental_workflow cluster_purification Monomer Purification cluster_polymerization Polymerization start Commercial this compound wash Alkali & Water Wash start->wash dry Drying (e.g., MgSO4) wash->dry filter Filtration dry->filter distill Vacuum Distillation (Optional) filter->distill purified Purified Monomer distill->purified setup Reaction Setup & Degassing purified->setup initiate Initiation setup->initiate polymerize Polymerization initiate->polymerize terminate Termination & Precipitation polymerize->terminate dry_poly Polymer Drying terminate->dry_poly final_poly Final Polymer dry_poly->final_poly

Caption: Experimental workflow for the purification and polymerization of this compound.

impurity_effects cluster_impurities Impurity Types cluster_effects Polymerization Outcome inhibitor Inhibitor (e.g., MEHQ) rate Decreased Rate / Induction Period inhibitor->rate control Loss of Control inhibitor->control water Water water->rate mw Lower Molecular Weight water->mw pdi Increased PDI water->pdi acid Acidic Impurities acid->rate acid->mw acid->pdi catalyst Residual Catalyst catalyst->pdi catalyst->control

Caption: Logical relationships between common impurities and their effects on polymerization.

References

Technical Support Center: Minimizing Chain Transfer Reactions in Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of chain transfer reactions in acrylate polymerization.

Troubleshooting Guides

This section addresses common issues encountered during acrylate polymerization experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: The molecular weight of my polymer is consistently lower than targeted, and the polydispersity index (PDI) is high.

  • Potential Cause: Uncontrolled chain transfer reactions are likely occurring. This can be due to the solvent, monomer, initiator, or impurities acting as chain transfer agents.[1][2] Chain transfer terminates a growing polymer chain and initiates a new one, leading to a larger number of shorter chains and thus, a lower average molecular weight and broader molecular weight distribution.[1][3]

  • Recommended Solutions:

    • Solvent Selection: Choose a solvent with a low chain transfer constant. Aromatic solvents like toluene or benzene are generally better choices than alcohols or ethers for radical polymerization of acrylates.[4][5] For instance, the chain transfer constant for toluene is significantly lower than that of many alcohols.[5]

    • Monomer Purity: Ensure the acrylate monomer is free from impurities and inhibitors. Passing the monomer through a column of basic alumina is a standard procedure to remove inhibitors.[4]

    • Initiator Concentration: A higher initiator concentration leads to a greater number of initiated chains, resulting in lower molecular weight polymers.[6] While this doesn't directly cause chain transfer, it can exacerbate the problem of achieving high molecular weight. Consider reducing the initiator concentration.

    • Employ Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer significantly better control over molecular weight and PDI by minimizing termination and unwanted chain transfer reactions.[7]

Issue 2: My polymerization of a "less-activated" acrylate monomer is slow and results in a broad molecular weight distribution.

  • Potential Cause: Chain transfer to the monomer might be a significant side reaction. Some acrylate monomers are more prone to chain transfer than others. Additionally, the choice of Chain Transfer Agent (CTA) in a controlled polymerization is critical.

  • Recommended Solutions:

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of chain transfer relative to propagation. However, this may also decrease the overall reaction rate.[8]

    • Select an Appropriate RAFT Agent: For less-activated monomers (LAMs) in RAFT polymerization, dithiocarbamates or xanthates are generally more suitable CTAs than dithioesters or trithiocarbonates.[9]

    • Consider a Different CRP Technique: ATRP can also be effective for a wide range of acrylate monomers.[10]

Issue 3: I observe a "shoulder" or tailing towards the low molecular weight region in my Gel Permeation Chromatography (GPC) trace.

  • Potential Cause: This is often indicative of chain transfer reactions or slow initiation in a controlled polymerization. In RAFT, if the pre-equilibrium (reaction of the initial radical with the RAFT agent) is slow, some chains may grow without control before the RAFT equilibrium is established.

  • Recommended Solutions:

    • Optimize Initiator/CTA Ratio in RAFT: A common starting point for the [CTA]:[Initiator] ratio is between 5:1 and 10:1. A higher ratio can sometimes improve control.

    • Increase Monomer Concentration: In some cases, a higher monomer concentration can favor propagation over side reactions.

    • Change the Initiator: Select an initiator with a decomposition rate that is well-matched to the reaction temperature and the RAFT agent's reactivity.

Frequently Asked Questions (FAQs)

Q1: What is a chain transfer reaction in the context of acrylate polymerization?

A chain transfer reaction is a process where the active radical center of a growing polymer chain is transferred to another molecule, such as a solvent, monomer, or a dedicated chain transfer agent (CTA).[1][11] This terminates the growth of the original polymer chain and creates a new radical that can initiate the growth of a new chain.[11] The overall concentration of radicals in the system remains unchanged, but the average molecular weight of the resulting polymer is reduced.[11]

Q2: How do I choose a suitable Chain Transfer Agent (CTA) to control molecular weight without stopping the polymerization?

An ideal CTA, often used in conventional free radical polymerization to regulate molecular weight, should efficiently transfer a radical from the growing polymer chain and then efficiently re-initiate a new polymer chain.[3] Thiols, such as dodecyl mercaptan (DDM), are common CTAs.[2] The effectiveness of a CTA is quantified by its chain transfer constant (Ctr). A higher Ctr value indicates a more effective CTA for reducing molecular weight.[3] For more precise control, it is highly recommended to use a controlled radical polymerization technique like RAFT, which employs specific RAFT agents (thiocarbonylthio compounds) to establish a dynamic equilibrium between growing and dormant chains.[9][12]

Q3: Can the solvent really have a significant impact on chain transfer?

Yes, the choice of solvent can be critical. Solvents can act as chain transfer agents by donating a hydrogen atom to the growing radical chain.[2] The propensity of a solvent to do this is indicated by its chain transfer constant (Cs). Solvents with easily abstractable hydrogens, such as certain alcohols and ethers, will have higher Cs values and lead to lower molecular weight polymers. In contrast, solvents like benzene, toluene, and dimethylformamide (DMF) generally have lower Cs values and are preferred for minimizing chain transfer.[5][13]

Q4: What are the main advantages of using Controlled Radical Polymerization (CRP) techniques like ATRP and RAFT to minimize chain transfer?

CRP techniques provide a mechanism for reversible deactivation of the growing polymer chains.[7] This keeps the concentration of active radicals low at any given time, which significantly reduces the rate of termination and unwanted side reactions, including chain transfer to polymer and solvent.[7][14] This leads to polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and the ability to create complex architectures like block copolymers.[10]

Data Presentation

Table 1: Chain Transfer Constants (Cs x 104) for Common Solvents in Styrene and Methyl Methacrylate (MMA) Polymerization at 60°C

SolventCs for StyreneCs for MMA
Benzene0.0180.04
Toluene0.1250.53
Ethylbenzene0.671.7
Isopropylbenzene0.822.2
tert-Butylbenzene0.060.04
Carbon Tetrachloride902.3
n-Butanol0.41.8
2-Propanol2.21.9

Data compiled from various sources. Values can vary with temperature and experimental conditions.

Table 2: Chain Transfer Constants (Ctr) for Various Thiols in Methyl Methacrylate (MMA) Polymerization at 60°C

Thiol Chain Transfer AgentCtr
1-Pentanethiol0.67
1-Heptanethiol0.69
1-Dodecanethiol (DDM)0.67
Thiophenol2.7
2-Mercaptoethanol0.5

Data compiled from various sources. Thiols are generally very effective chain transfer agents.[15][16]

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of n-Butyl Acrylate

This protocol is a starting point for the RAFT polymerization of n-butyl acrylate to achieve a target degree of polymerization (DP) of 100.

  • Materials:

    • n-Butyl acrylate (inhibitor removed)

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as RAFT agent

    • Azobisisobutyronitrile (AIBN) as initiator

    • Anhydrous toluene as solvent

  • Procedure:

    • Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, combine n-butyl acrylate (e.g., 5.12 g, 40 mmol), CPDTC (e.g., 137.4 mg, 0.4 mmol, for a [M]/[CTA] ratio of 100), and AIBN (e.g., 6.57 mg, 0.04 mmol, for a [CTA]/[I] ratio of 10).

    • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask.

    • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70°C and stir.

    • Monitoring and Termination: Periodically take aliquots via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by GPC. The polymerization can be stopped by cooling the reaction mixture to room temperature and exposing it to air.

    • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Filter and dry the polymer under vacuum until a constant weight is achieved.

Protocol 2: General Procedure for ATRP of Methyl Methacrylate

This protocol describes a typical ATRP of methyl methacrylate.

  • Materials:

    • Methyl methacrylate (MMA) (inhibitor removed)

    • Ethyl α-bromoisobutyrate (EBiB) as initiator

    • Copper(I) bromide (CuBr) as catalyst

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

    • Anhydrous anisole as solvent

  • Procedure:

    • Catalyst/Ligand Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.

    • Monomer/Initiator/Solvent Preparation: In a separate flask, mix MMA (e.g., 2.0 g, 20 mmol), EBiB (e.g., 14.7 µL, 0.1 mmol, for a [M]/[I] ratio of 200), PMDETA (e.g., 20.9 µL, 0.1 mmol), and anisole (e.g., 2 mL). Degas this mixture by bubbling with an inert gas for at least 30 minutes.

    • Initiation of Polymerization: Using a degassed syringe, transfer the monomer/initiator/ligand/solvent mixture to the Schlenk flask containing the CuBr catalyst.

    • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir.

    • Monitoring and Termination: Monitor the reaction progress by taking samples for analysis. To terminate the polymerization, open the flask to air, which will oxidize the copper catalyst and stop the reaction. Dilute the mixture with a suitable solvent like tetrahydrofuran (THF).

    • Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.[17][18][19]

Visualizations

ChainTransfer cluster_propagation Propagation cluster_chain_transfer Chain Transfer P_n_radical Pn• (Growing Chain) P_n1_radical Pn+1• P_n_radical->P_n1_radical +M Monomer M (Monomer) XA XA (Transfer Agent) A_radical A• (New Radical) P_n_X Pn-X (Terminated Chain) Monomer_new M A_radical->Monomer_new +M P_n_radical_transfer Pn• P_n_radical_transfer->P_n_X +XA P_n_radical_transfer->A_radical P1_radical_new P1• (New Growing Chain)

Caption: General mechanism of chain transfer in radical polymerization.

RAFT_Mechanism cluster_initiation 1. Initiation cluster_preequilibrium 2. RAFT Pre-equilibrium cluster_mainequilibrium 3. Main RAFT Equilibrium cluster_propagation 4. Propagation I Initiator R_radical R• (Initiator Radical) I->R_radical kd Pn_radical_init Pn• (Propagating Radical) R_radical->Pn_radical_init + M Pn_radical_pre Pn• Pn_radical_init->Pn_radical_pre Intermediate_pre Intermediate Radical Pn_radical_pre->Intermediate_pre + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R') Macro_RAFT Macro-RAFT Agent Intermediate_pre->Macro_RAFT R_prime_radical R'• Intermediate_pre->R_prime_radical Pn_radical_main Pn• R_prime_radical->Pn_radical_main + M Intermediate_main Intermediate Radical Pn_radical_main->Intermediate_main + Pm-RAFT Macro_RAFT_main Pm-RAFT Pm_radical Pm• Intermediate_main->Pm_radical Pn_RAFT Pn-RAFT Intermediate_main->Pn_RAFT Pn_radical_prop Pn• Pm_radical->Pn_radical_prop Pn1_radical Pn+1• Pn_radical_prop->Pn1_radical + M Monomer Monomer

Caption: Simplified mechanism of RAFT polymerization.[12][20]

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium Initiator P-X (Dormant Chain) Catalyst_activator Mt^n / Ligand (Activator) Propagating_radical P• (Propagating Radical) Initiator->Propagating_radical ka (Activation) Initiator->Propagating_radical Propagating_radical->Initiator kd (Deactivation) Propagating_radical->Initiator Catalyst_deactivator X-Mt^(n+1) / Ligand (Deactivator) Propagated_chain P-M• Propagating_radical->Propagated_chain kp (Propagation) Monomer Monomer

Caption: Core equilibrium of Atom Transfer Radical Polymerization (ATRP).[14][21][22]

References

Strategies to improve the yield of Methyl 2-phenylacrylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 2-phenylacrylate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via three popular methods: the Heck reaction, the Baylis-Hillman reaction, and the Wittig reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, this typically involves the reaction of an aryl halide (e.g., iodobenzene or bromobenzene) with methyl acrylate.

Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or poisoned catalyst.- Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1]- Use a high-quality palladium source and consider a pre-catalyst to ensure the formation of the active Pd(0) species.[1]- Purify starting materials, as impurities can poison the catalyst.[1]
Incorrect reaction temperature.- Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition. A typical range for Heck reactions is 80-140°C.[1]
Inappropriate base or solvent.- Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, acetonitrile). The choice can significantly impact the yield.[2]
Formation of Black Precipitate (Palladium Black) Catalyst agglomeration and deactivation.- Lower the reaction temperature to improve catalyst stability.[1]- Ensure a strictly inert atmosphere is maintained throughout the reaction.[1]- Consider using a ligand to stabilize the palladium catalyst.
Residual Palladium in Final Product Incomplete removal of the catalyst after reaction completion.- After the reaction, treat the mixture with activated carbon or silica-based metal scavengers.[3][4]- Perform an acidic wash of the organic layer during workup.[3]- Filter the reaction mixture through a pad of Celite® to remove heterogeneous palladium.[5][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst loading for the Heck reaction? A1: The optimal catalyst loading depends on the specific substrates and reaction conditions. A good starting point is typically 1-2 mol% of the palladium catalyst.[7] For less reactive substrates or to maximize yield on a small scale, higher loadings (up to 5 mol%) may be necessary.

  • Q2: How can I minimize the formation of homocoupled byproducts? A2: Homocoupling of the aryl halide can be a significant side reaction. Optimizing the reaction temperature and using the correct stoichiometry of reactants can help minimize this. Additionally, the choice of ligand can influence the selectivity of the reaction.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine.

Troubleshooting

Problem Potential Cause Recommended Solution
Extremely Slow or No Reaction The rate-determining step, a proton transfer, is inherently slow.[8]- Use a more nucleophilic catalyst, such as 3-hydroxyquinuclidine, which can accelerate the reaction through hydrogen bonding.[8]- Increase the concentration of the reactants.- Consider using a protic solvent or adding a co-catalyst like a Lewis acid.
Low Product Yield Competing side reactions, such as the dimerization or polymerization of methyl acrylate.[9]- Add the methyl acrylate slowly to the reaction mixture to maintain a low concentration.[9]- Optimize the reaction temperature; lower temperatures can sometimes disfavor side reactions.
Racemization of a chiral aldehyde.- If using a chiral aldehyde, racemization of the acidic α-proton can occur under basic conditions. Using milder bases or shorter reaction times can help.[9]
Formation of Unidentified Byproducts Michael addition of the catalyst to multiple acrylate units.- Use the recommended stoichiometric ratios of reactants and catalyst.[9]

Frequently Asked Questions (FAQs)

  • Q1: My Baylis-Hillman reaction is very slow. How can I speed it up? A1: The Baylis-Hillman reaction is notoriously slow.[10] To increase the rate, you can try using a more effective catalyst like 3-hydroxyquinuclidine, increasing the concentration of your reactants, or running the reaction in a protic solvent.[8]

  • Q2: What is the best catalyst for the Baylis-Hillman reaction? A2: DABCO is the most commonly used catalyst.[11] However, other tertiary amines and phosphines can also be effective. For specific substrates, catalyst screening may be necessary to find the optimal choice.

Wittig Reaction

The Wittig reaction is a chemical reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to produce an alkene. For this compound synthesis, this involves the reaction of benzaldehyde with a stabilized ylide like methyl (triphenylphosphoranylidene)acetate.

Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete formation of the ylide.- Ensure a strong enough base is used to deprotonate the phosphonium salt. For stabilized ylides, a weaker base like sodium bicarbonate may suffice.[12]
Poor quality of starting materials.- Use freshly distilled benzaldehyde, as it can oxidize to benzoic acid upon storage.
Difficulty in Removing Triphenylphosphine Oxide Byproduct Triphenylphosphine oxide is a common byproduct and can be difficult to separate from the desired product.- Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by recrystallization of the crude product.[13][14]- Chromatography: Flash column chromatography is a very effective method for separation.[15]- Precipitation: In some cases, triphenylphosphine oxide can be precipitated by adding a non-polar solvent like hexane or pentane to a concentrated solution of the crude product in a more polar solvent like ether.[12][15]

Frequently Asked Questions (FAQs)

  • Q1: How do I prepare the Wittig reagent? A1: The Wittig reagent is typically prepared by reacting triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then deprotonated with a base to form the ylide. For stabilized ylides, this can often be done in situ.[9]

  • Q2: How can I improve the E/Z selectivity of the Wittig reaction? A2: For stabilized ylides, such as the one used to synthesize this compound, the (E)-isomer is generally the major product.[16] To further enhance selectivity, reaction conditions such as solvent and temperature can be optimized.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of this compound for different synthesis methods.

Table 1: Heck Reaction Optimization

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (2)Et₃NDMF10012~95
2BromobenzenePd(OAc)₂ (2)K₂CO₃Acetonitrile8024~80
3IodobenzenePd/C (5)NaOAcNMP1208~90

Table 2: Baylis-Hillman Reaction Optimization

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Time (days)Yield (%)
1BenzaldehydeDABCO (20)THFRT7~70
2Benzaldehyde3-Hydroxyquinuclidine (20)MethanolRT2~85
3BenzaldehydeDABCO (20)Neat503~75

Table 3: Wittig Reaction Optimization

EntryAldehydeYlideBaseSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeMethyl (triphenylphosphoranylidene)acetateNaHCO₃AqueousRT1~90[12]
2BenzaldehydeMethyl (triphenylphosphoranylidene)acetate-DichloromethaneRT0.25~85[16]
32-NitrobenzaldehydeMethyl (triphenylphosphoranylidene)acetate-Microwave--Major product[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Heck Reaction

Materials:

  • Iodobenzene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add DMF, iodobenzene (1.0 eq), and triethylamine (1.5 eq).

  • Add methyl acrylate (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Baylis-Hillman Reaction

Materials:

  • Benzaldehyde

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 eq) and THF.

  • Add DABCO (20 mol%) to the solution.

  • Add methyl acrylate (1.5 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several days to complete.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound via Wittig Reaction

Materials:

  • Benzaldehyde

  • Methyl (triphenylphosphoranylidene)acetate

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve benzaldehyde (1.0 eq) in DCM.

  • Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • To the crude residue, add a minimal amount of a polar solvent (e.g., diethyl ether) to dissolve the product, followed by a non-polar solvent (e.g., hexane or pentane) to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel.

Mandatory Visualization

Heck_Reaction_Pathway Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Active Pd(0) Pd(II) Precatalyst->Active Pd(0) Reduction Aryl-Pd(II)-X Aryl-Pd(II)-X Active Pd(0)->Aryl-Pd(II)-X Oxidative Addition Olefin Complex Olefin Complex Aryl-Pd(II)-X->Olefin Complex Coordination Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Olefin Complex->Alkyl-Pd(II) Intermediate Migratory Insertion Product Complex Product Complex Alkyl-Pd(II) Intermediate->Product Complex β-Hydride Elimination Product Complex->Active Pd(0) Reductive Elimination This compound This compound Product Complex->this compound HX HX Product Complex->HX Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Aryl-Pd(II)-X Methyl Acrylate Methyl Acrylate Methyl Acrylate->Olefin Complex Base Base Base-H+ X- Base-H+ X- Base->Base-H+ X- HX->Base-H+ X- Baylis_Hillman_Pathway Methyl Acrylate Methyl Acrylate Zwitterionic Enolate Zwitterionic Enolate Methyl Acrylate->Zwitterionic Enolate Catalyst (Base) Catalyst (Base) Catalyst (Base)->Zwitterionic Enolate Michael Addition Aldol Adduct Aldol Adduct Zwitterionic Enolate->Aldol Adduct Benzaldehyde Benzaldehyde Benzaldehyde->Aldol Adduct Aldol Addition Proton Transfer Proton Transfer Aldol Adduct->Proton Transfer Product-Catalyst Complex Product-Catalyst Complex Proton Transfer->Product-Catalyst Complex Product-Catalyst Complex->Catalyst (Base) Elimination This compound This compound Product-Catalyst Complex->this compound Wittig_Reaction_Pathway Phosphonium Ylide Phosphonium Ylide Betaine Intermediate Betaine Intermediate Phosphonium Ylide->Betaine Intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Betaine Intermediate Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Ring Closure This compound This compound Oxaphosphetane->this compound Cycloreversion Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide Cycloreversion Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent Preparation Reagent Preparation Inert Atmosphere Inert Atmosphere Reagent Preparation->Inert Atmosphere Reactant Addition Reactant Addition Inert Atmosphere->Reactant Addition Heating & Stirring Heating & Stirring Reactant Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

References

Technical Support Center: Managing Viscosity in Bulk Polymerization of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bulk polymerization of Methyl 2-phenylacrylate. The information is designed to help manage viscosity and address common challenges encountered during laboratory-scale experiments.

Troubleshooting Guides

Issue 1: Unexpectedly High Viscosity or Premature Gelation

Symptoms:

  • The reaction mixture becomes too thick to stir effectively.

  • Localized gel formation is observed.

  • The overall reaction rate accelerates uncontrollably (autoacceleration or Trommsdorff-Norrish effect).

Possible Causes and Solutions:

Possible CauseRecommended ActionExpected Outcome
High Molecular Weight Decrease initiator concentration.Fewer polymer chains are initiated, leading to longer chains and potentially higher viscosity if not controlled. Use in conjunction with other methods.
Increase reaction temperature.Higher temperatures typically lead to lower molecular weight by increasing termination and chain transfer rates, thus reducing viscosity.[1]
Introduce or increase the concentration of a Chain Transfer Agent (CTA).CTAs, such as thiols (e.g., dodecanethiol), terminate growing polymer chains and initiate new ones, effectively lowering the average molecular weight and viscosity.[2]
Autoacceleration (Gel Effect) Lower the initial monomer concentration (if feasible for the application).A lower concentration of monomer can delay the onset of the gel effect.
Improve heat dissipation and temperature control.Enhanced stirring and a well-controlled temperature bath can prevent localized hot spots where autoacceleration might initiate.
Cross-linking Impurities Purify the this compound monomer before polymerization.Removal of difunctional impurities that can act as cross-linkers will prevent gel formation.
Issue 2: Inconsistent or Low Viscosity

Symptoms:

  • The final polymer has a lower viscosity than expected.

  • The mechanical properties of the resulting polymer are poor.

Possible Causes and Solutions:

Possible CauseRecommended ActionExpected Outcome
Low Molecular Weight Increase initiator concentration.More polymer chains are initiated, which can lead to shorter chains and lower viscosity.[3][4]
Decrease reaction temperature.Lower temperatures can favor propagation over termination, leading to higher molecular weight and viscosity.
Decrease the concentration of the Chain Transfer Agent (CTA).Reducing the amount of CTA will allow for the formation of longer polymer chains.
Presence of Inhibitors Ensure the removal of inhibitors from the monomer before starting the polymerization.Inhibitors will retard the reaction and can lead to the formation of low molecular weight polymer.
Chain Transfer to Solvent (if applicable) If a solvent is used, select one with a low chain transfer constant.Minimizes premature termination of growing polymer chains.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the rapid viscosity increase during the bulk polymerization of acrylates?

The significant increase in viscosity is primarily due to the "gel effect," also known as the Trommsdorff-Norrish effect. As the polymer concentration increases, the mobility of the large polymer chains decreases. This reduction in mobility hinders the termination reaction between two growing polymer radicals, while the smaller monomer molecules can still diffuse to the propagating chain ends. The result is a decrease in the overall termination rate, leading to a higher concentration of radicals and a rapid, often uncontrolled, increase in the rate of polymerization and molecular weight, which in turn causes a sharp rise in viscosity.

Q2: How does temperature affect the viscosity of the final poly(this compound)?

Temperature has a significant impact on the final viscosity. Generally, increasing the polymerization temperature leads to a decrease in the average molecular weight of the polymer, and consequently, a lower viscosity.[1] This is because higher temperatures increase the rates of chain termination and chain transfer reactions relative to the rate of propagation. Conversely, lower reaction temperatures tend to produce higher molecular weight polymers with higher viscosities.

Q3: What is the role of a Chain Transfer Agent (CTA) and how do I choose one?

A Chain Transfer Agent (CTA) is a compound that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[2] This process is a common and effective method for controlling the molecular weight of the polymer and, therefore, managing the viscosity of the reaction mixture. Thiols, such as n-dodecyl mercaptan or thioglycolates, are commonly used CTAs in radical polymerization. The choice and concentration of the CTA will depend on its chain transfer constant for the specific monomer and the desired molecular weight of the final polymer.

Q4: Can the initiator concentration be used to control viscosity?

Yes, the initiator concentration is a key parameter for controlling viscosity. Increasing the initiator concentration leads to the formation of a larger number of polymer chains, which results in a lower average molecular weight and consequently lower viscosity.[3][4] Conversely, decreasing the initiator concentration will produce fewer, but longer, polymer chains, leading to a higher molecular weight and viscosity.

Quantitative Data (Illustrative Examples)

Disclaimer: The following data is for related acrylate monomers and is provided to illustrate the expected trends. Specific quantitative results for this compound may vary.

Table 1: Effect of Initiator (AIBN) Concentration on the Viscosity of Poly(alkyl methacrylates) [3]

AIBN Concentration (wt%)Viscosity (mPa·s)
0.18500
0.26200
0.34800
0.43900
0.53200

Table 2: Effect of Chain Transfer Agent (CTA) on Molecular Weight of an Acrylic Copolymer

CTA (mol% to Monomer)Number-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (Mw/Mn)
0.0135,37121.8421.84
1.5 (BMMP)6,197135,37121.84
1.5 (EHMP)6,35017,8002.80
1.5 (NDM)6,25027,8004.45
1.5 (TDM)6,53018,4002.82

Data adapted from a study on an emulsion copolymerization of styrene, butyl acrylate, and methacrylic acid. BMMP, EHMP, NDM, and TDM are different thiol-based chain transfer agents.

Experimental Protocols

Protocol 1: General Procedure for Bulk Radical Polymerization of this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (inhibitor removed)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Chain Transfer Agent (CTA) (e.g., n-dodecyl mercaptan), if required

  • Schlenk flask or reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet

  • Constant temperature oil bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of activated basic alumina or by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.

  • Reaction Setup: Assemble a clean, dry Schlenk flask with a magnetic stir bar, condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add the desired amount of purified this compound. If a CTA is being used, add the calculated amount to the monomer.

  • Inert Atmosphere: Deoxygenate the monomer mixture by bubbling with a gentle stream of nitrogen or argon for at least 30 minutes while stirring. Oxygen can inhibit radical polymerization.

  • Initiator Addition: In a separate vial, dissolve the calculated amount of AIBN in a small amount of the deoxygenated monomer. Add this initiator solution to the reaction flask.

  • Polymerization: Immerse the reaction flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN).

  • Monitoring: Monitor the reaction progress by observing the increase in viscosity. Samples can be periodically withdrawn (if the setup allows) to determine monomer conversion via techniques like ¹H NMR or gravimetry.

  • Termination and Isolation: Once the desired conversion or viscosity is reached, quench the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to air. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

Visualizations

Troubleshooting_High_Viscosity Start High Viscosity / Gelation Observed Check_MW Is Molecular Weight Too High? Start->Check_MW Check_Gel_Effect Is Autoacceleration Occurring? Check_MW->Check_Gel_Effect No Decrease_Initiator Decrease Initiator Concentration Check_MW->Decrease_Initiator Yes Increase_Temp Increase Reaction Temperature Check_MW->Increase_Temp Yes Add_CTA Add/Increase Chain Transfer Agent Check_MW->Add_CTA Yes Check_Impurities Are Cross-linking Impurities Present? Check_Gel_Effect->Check_Impurities No Lower_Monomer_Conc Lower Initial Monomer Concentration Check_Gel_Effect->Lower_Monomer_Conc Yes Improve_Heat_Dissipation Improve Heat Dissipation Check_Gel_Effect->Improve_Heat_Dissipation Yes Purify_Monomer Purify Monomer Check_Impurities->Purify_Monomer Yes End Viscosity Controlled Check_Impurities->End No Decrease_Initiator->End Increase_Temp->End Add_CTA->End Lower_Monomer_Conc->End Improve_Heat_Dissipation->End Purify_Monomer->End

Caption: Troubleshooting workflow for unexpectedly high viscosity.

Bulk_Polymerization_Workflow Start Start Purify_Monomer Purify this compound (Remove Inhibitor) Start->Purify_Monomer Setup_Reaction Assemble Reaction Vessel (Flask, Stirrer, Condenser, N2 Inlet) Purify_Monomer->Setup_Reaction Add_Reagents Add Monomer and CTA (optional) Setup_Reaction->Add_Reagents Deoxygenate Deoxygenate with N2/Ar Add_Reagents->Deoxygenate Add_Initiator Add Initiator Solution Deoxygenate->Add_Initiator Polymerize Heat to Reaction Temperature Add_Initiator->Polymerize Monitor Monitor Viscosity and Conversion Polymerize->Monitor Quench Cool and Expose to Air Monitor->Quench Isolate Precipitate and Dry Polymer Quench->Isolate End End Isolate->End

Caption: Experimental workflow for bulk polymerization.

References

Technical Support Center: High Conversion Polymerization of Multifunctional Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding gelation during the high conversion polymerization of multifunctional acrylates.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the polymerization of multifunctional acrylates, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My polymerization mixture is gelling prematurely at a low monomer conversion. What are the likely causes and how can I prevent this?

A1: Premature gelation is a common issue in the polymerization of multifunctional acrylates due to the rapid formation of a crosslinked polymer network. Several factors can contribute to this issue:

  • High Initiator Concentration: An excessive amount of initiator generates a high concentration of free radicals, leading to rapid and uncontrolled polymerization and early onset of gelation.

  • High Temperature: Elevated temperatures accelerate the rate of polymerization, which can lead to runaway reactions and premature gelation. For instance, in some systems, an increase in temperature from 80°C to 120°C can significantly decrease the gelation time.[1]

  • Low Inhibitor Concentration: Insufficient inhibitor levels may not effectively scavenge free radicals, leading to spontaneous polymerization before the intended start of the reaction.[2]

  • Monomer Functionality: Higher functionality acrylates (e.g., tri- and tetra-acrylates) have a greater propensity to form crosslinked networks, leading to gelation at lower conversions compared to mono- or di-functional acrylates.[3][4]

Solutions:

  • Optimize Initiator Concentration: Reduce the initiator concentration to control the rate of radical generation.

  • Control Temperature: Implement precise temperature control to maintain a steady and moderate polymerization rate. Lowering the temperature can often delay the onset of gelation.

  • Adjust Inhibitor Concentration: Ensure an adequate concentration of a suitable inhibitor is present in the monomer solution to prevent premature polymerization during storage and handling.

  • Monomer Selection: If possible, consider using a blend of multifunctional and monofunctional acrylates to reduce the overall functionality of the system and delay the gel point.[5]

Q2: I'm observing localized gel formation in my reactor. What could be causing this and how can I achieve a more homogeneous polymerization?

A2: Localized gelation, or the formation of "hot spots," is often due to poor heat and mass transfer within the reactor. This can be caused by:

  • Inadequate Mixing: Insufficient agitation can lead to localized areas of high monomer and initiator concentration, as well as poor heat dissipation.

  • High Viscosity: As the polymerization progresses, the viscosity of the medium increases, which can impede efficient mixing and heat transfer.

  • Solvent Choice: The choice of solvent can significantly impact the solubility of the growing polymer chains and the overall viscosity of the reaction medium.[6][7]

Solutions:

  • Improve Agitation: Increase the stirring speed or use a more efficient impeller design to ensure uniform distribution of reactants and temperature.

  • Use of a Solvent: Performing the polymerization in a suitable solvent can help to dissipate heat, reduce viscosity, and maintain a more homogeneous system. The choice of solvent can also influence the polymer network structure.

  • Controlled Monomer Feed: A semi-batch process, where the monomer is fed gradually into the reactor, can help to control the reaction rate and heat generation.

Q3: How can I increase the final monomer conversion without causing the entire system to gel?

A3: Achieving high conversion while avoiding gelation requires a delicate balance of reaction parameters. Here are some strategies:

  • Controlled/Living Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide better control over the polymerization process, allowing for the synthesis of well-defined polymers with high conversions and delayed gelation.

  • Inhibitor/Initiator System Optimization: Fine-tuning the ratio of inhibitor to initiator can slow down the polymerization rate, allowing for higher conversion before the gel point is reached.[2]

  • Chain Transfer Agents: The addition of a chain transfer agent can reduce the molecular weight of the polymer chains, delaying the formation of an infinite network.

  • Temperature Programming: A temperature profile that starts low and gradually increases can help to control the polymerization rate throughout the reaction.

Q4: What is the role of inhibitors and how do I choose the right one and the correct concentration?

A4: Inhibitors are crucial for preventing premature polymerization of acrylates, which can be initiated by heat, light, or contaminants. They act as radical scavengers, reacting with and deactivating free radicals.[8]

  • Common Inhibitors: Butylated hydroxytoluene (BHT) and the monomethyl ether of hydroquinone (MEHQ) are commonly used inhibitors for acrylates.[2]

  • Choosing an Inhibitor: The choice of inhibitor depends on the specific monomer, polymerization conditions (e.g., temperature), and desired shelf life.

  • Concentration: The inhibitor concentration needs to be carefully controlled. Too little will be ineffective, while too much can significantly slow down or even prevent the desired polymerization. Typical concentrations for BHT are around 0.01% by weight, but can be optimized for specific applications.[2][9] Studies have shown that BHT concentrations between 0.25 and 0.5 wt% can be optimal for reducing shrinkage stress without negatively impacting other properties.[9] For MEHQ, concentrations in the range of 200-400 ppm are often used.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters that can be adjusted to control the polymerization of multifunctional acrylates and avoid premature gelation.

ParameterTypical RangeEffect on GelationReference(s)
Inhibitor Concentration
Butylated Hydroxytoluene (BHT)0.01 - 1.0 wt%Higher concentration delays gelation.[2][9][11][12][13]
Monomethyl Ether of Hydroquinone (MEHQ)50 - 400 ppmHigher concentration delays gelation.[10][14][15]
Phenothiazine (PTZ)< 10 ppm (for polymerization grade)Strong inhibitor, high levels prevent polymerization.[16]
Solvent to Monomer Ratio Varies widelyIncreasing solvent ratio generally delays gelation by reducing reactant concentration and viscosity.[17][18]
Temperature 50 - 130 °CHigher temperatures accelerate polymerization and promote earlier gelation.[1][18][19][20]
Monomer Functionality 1 (mono) to 4+ (multi)Higher functionality leads to gelation at lower conversions.[3][4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in troubleshooting and process optimization.

Method 1: Monitoring Monomer Conversion using Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To determine the extent of polymerization by monitoring the disappearance of the acrylate double bond.

Procedure:

  • Sample Preparation: Place a small, uniform film of the reaction mixture between two KBr plates or on an ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder.

  • Initial Spectrum (t=0): Record the spectrum of the unpolymerized sample. The characteristic acrylate double bond peak is typically observed around 1635 cm⁻¹ (C=C stretching) and 810 cm⁻¹ (CH₂ wagging).[21]

  • Initiate Polymerization: Initiate the polymerization using the desired method (e.g., UV irradiation, thermal initiation).

  • Time-Resolved Spectra: Acquire spectra at regular intervals throughout the polymerization.

  • Data Analysis: The degree of conversion at a given time (t) can be calculated using the following formula, by comparing the peak area or height of the acrylate double bond peak to an internal reference peak that does not change during the reaction (e.g., a carbonyl peak around 1720 cm⁻¹): Conversion (%) = [1 - (At / A0)] x 100 Where At is the absorbance of the acrylate peak at time t, and A0 is the initial absorbance. A reliable method can also be based on comparing the monomer absorbance spectrum without reference bands.[1][22][23][24]

Method 2: Determining the Gel Point using Rheology

Objective: To identify the point at which the liquid monomer mixture transforms into a solid-like gel.

Procedure:

  • Instrument Setup: Use a rheometer with a parallel plate or cone and plate geometry. Set the desired temperature for the polymerization.

  • Sample Loading: Load the liquid reaction mixture onto the rheometer plate.

  • Oscillatory Measurement: Perform a time sweep experiment using small-amplitude oscillatory shear. This involves applying a sinusoidal strain and measuring the resulting stress. This allows for the determination of the storage modulus (G') and the loss modulus (G'').

  • Gel Point Identification: The gel point is classically identified as the crossover point where the storage modulus (G') becomes equal to the loss modulus (G'').[25][26] A more precise determination is the point where the loss tangent (tan δ = G''/G') becomes independent of the frequency.[25][27][28][29]

  • Data Interpretation: A sharp increase in both G' and G'' indicates the onset of gelation. Beyond the gel point, G' will be significantly larger than G''.

Method 3: Quantifying Residual Monomer using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the amount of unreacted monomer in the final polymer product.

Procedure:

  • Sample Preparation: Dissolve a known amount of the polymer sample in a suitable solvent, such as tetrahydrofuran (THF).[30][31]

  • Standard Preparation: Prepare a series of standard solutions of the monomer of interest at known concentrations.

  • HPLC System: Use a reverse-phase HPLC system with a suitable column (e.g., C18) and a UV detector. The mobile phase will typically be a gradient of water and a more non-polar solvent like acetonitrile.[30][32][33]

  • Injection and Separation: Inject the dissolved polymer sample and the standard solutions into the HPLC system. The monomer will be separated from the polymer and other components.

  • Quantification: Create a calibration curve by plotting the peak area of the monomer standards against their known concentrations. Use this curve to determine the concentration of the residual monomer in the polymer sample.

Visualization of Gelation Troubleshooting

The following diagram illustrates the logical relationships between the factors that contribute to premature gelation and the corresponding troubleshooting strategies.

Gelation_Troubleshooting cluster_problem Problem: Premature Gelation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions gelation Premature Gelation high_initiator High Initiator Concentration gelation->high_initiator high_temp High Temperature gelation->high_temp low_inhibitor Low Inhibitor Concentration gelation->low_inhibitor high_functionality High Monomer Functionality gelation->high_functionality poor_mixing Poor Mixing / Heat Transfer gelation->poor_mixing use_crp Utilize Controlled Polymerization (CRP) gelation->use_crp Advanced Solution optimize_initiator Optimize Initiator Concentration high_initiator->optimize_initiator control_temp Precise Temperature Control high_temp->control_temp adjust_inhibitor Adjust Inhibitor Concentration low_inhibitor->adjust_inhibitor modify_monomer Modify Monomer Formulation high_functionality->modify_monomer improve_mixing Improve Agitation / Use Solvent poor_mixing->improve_mixing

Figure 1: Troubleshooting workflow for premature gelation in multifunctional acrylate polymerization.

References

Validation & Comparative

A Comparative Guide to the Polymer Properties of Methyl 2-phenylacrylate and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymer properties of poly(methyl 2-phenylacrylate) (PMPA) and poly(methyl methacrylate) (PMMA). This document is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the key differences between these two polymers, supported by available experimental data.

Introduction

Poly(methyl methacrylate) (PMMA) is a widely used amorphous thermoplastic known for its exceptional optical clarity, rigidity, and biocompatibility. It is a staple in various applications, including medical devices, drug delivery systems, and as a lightweight substitute for glass.[1][2] In the quest for novel polymers with tailored properties, derivatives of acrylic acid, such as this compound, are of considerable interest. The introduction of a phenyl group in place of the alpha-methyl group is anticipated to significantly alter the polymer's characteristics, offering a different profile of thermal, mechanical, and optical properties. This guide synthesizes the available data to provide a comparative analysis of PMPA and PMMA.

Data Presentation

A direct comparison of all quantitative data for PMPA and PMMA is challenging due to the limited availability of experimental data for PMPA in the scientific literature. However, by combining reported values for PMMA and data for a structurally similar polymer, poly(phenyl acrylate) (PPhA), we can infer and present a comparative overview.

Table 1: Comparison of Polymer Properties

PropertyPoly(this compound) (PMPA) / Poly(phenyl acrylate) (PPhA)Poly(methyl methacrylate) (PMMA)
Thermal Properties
Glass Transition Temperature (Tg)~50 °C (for PPhA)[3]100-130 °C[4]
Thermal Stability (Decomposition Temp.)Data not availableDecomposition starts around 200-400 °C
Mechanical Properties
Tensile StrengthData not available30-50 MPa[4]
Young's ModulusData not available2.4-3.4 GPa
Compressive StrengthData not available85-110 MPa[4]
Optical Properties
Refractive Index (nD)Data not available1.490[4]
Optical ClarityData not availableHigh transparency

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research. Below are representative experimental protocols based on established literature.

Synthesis of Poly(methyl methacrylate) (PMMA) via Free Radical Polymerization

Materials:

  • Methyl methacrylate (MMA) monomer, inhibitor removed

  • Benzoyl peroxide (BPO) as initiator

  • Toluene as solvent

Procedure:

  • A solution of MMA in toluene (e.g., 50% v/v) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • The initiator, BPO (e.g., 0.1 mol% with respect to the monomer), is added to the solution.

  • The mixture is deoxygenated by bubbling nitrogen gas through it for at least 30 minutes.

  • The flask is then placed in a preheated oil bath at a specific temperature (e.g., 80°C) to initiate polymerization.

  • The reaction is allowed to proceed for a set time (e.g., 4-6 hours).

  • The polymerization is terminated by cooling the flask in an ice bath.

  • The resulting polymer is precipitated by pouring the viscous solution into a non-solvent, such as methanol, with vigorous stirring.

  • The precipitated PMMA is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Synthesis of Poly(phenyl acrylate) (PPhA) via RAFT Polymerization (as a proxy for PMPA synthesis)

Materials:

  • Phenyl acrylate (PhA) monomer

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • Dioxane as solvent

Procedure: [3]

  • In a round-bottom flask, the Phenyl acrylate monomer, DDMAT, and AIBN are dissolved in dioxane.[3]

  • The solution is deoxygenated by purging with nitrogen gas for 30 minutes in an ice bath.[3]

  • The sealed flask is then immersed in an oil bath preheated to 70°C to commence the polymerization.[3]

  • The reaction is allowed to proceed for a specified duration to achieve the desired molecular weight and conversion.

  • The polymerization is quenched by cooling the flask in an ice bath and exposing it to air.[3]

  • The polymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

Characterization of Polymer Properties
  • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is typically taken as the midpoint of the transition in the heat flow curve.

  • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA). The polymer sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded.

  • Mechanical Properties: Tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine on dog-bone-shaped specimens prepared from the polymer films, following ASTM standards.

  • Refractive Index: Measured using an Abbe refractometer on thin films of the polymer.

Visualization of Experimental Workflow and Polymer Comparison

The following diagrams illustrate the logical flow of the polymer synthesis and characterization process, as well as a conceptual comparison between PMPA and PMMA.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer (MMA or MPA) Polymerization Polymerization (e.g., Free Radical, RAFT) Monomer->Polymerization Initiator Initiator Initiator->Polymerization Solvent Solvent Solvent->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Drying Drying Precipitation->Drying Polymer Purified Polymer Drying->Polymer DSC DSC (Tg) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA UTM Universal Testing Machine (Mechanical Properties) Polymer->UTM Refractometer Refractometer (Refractive Index) Polymer->Refractometer Properties Polymer Properties DSC->Properties TGA->Properties UTM->Properties Refractometer->Properties G cluster_properties Comparative Properties PMPA Poly(this compound) (PMPA) Tg Glass Transition Temperature (Tg) PMPA->Tg Expected Lower (due to bulky phenyl group, based on PPhA) Rigidity Chain Rigidity PMPA->Rigidity Potentially Higher (due to steric hindrance) RefractiveIndex Refractive Index PMPA->RefractiveIndex Expected Higher (due to phenyl ring) PMMA Poly(methyl methacrylate) (PMMA) PMMA->Tg Higher PMMA->Rigidity Lower PMMA->RefractiveIndex Lower

References

A Comparative Analysis of Initiators for Methyl 2-Phenylacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical parameter in the synthesis of poly(methyl 2-phenylacrylate), directly influencing the polymerization kinetics, molecular weight, polydispersity, and ultimately, the material's properties. This guide provides a comparative overview of common initiator systems, including free-radical, anionic, and controlled radical polymerization techniques, supported by experimental data from analogous acrylate and methacrylate systems to inform initiator choice for this compound.

Data Summary: Initiator Performance in Acrylate and Methacrylate Polymerization

The following table summarizes the performance of various initiators in the polymerization of monomers structurally related to this compound, such as methyl methacrylate (MMA) and various acrylates. This data provides a valuable reference for predicting the behavior of these initiators with this compound.

Initiator SystemMonomerInitiator/CatalystSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Free Radical MMAAIBNToluene80----[1]
Free Radical MMA & EMAK2S2O8Ethyl acetate/water60----
Anionic MMAsBuLi/LiClTHF-78-<10-ill-controlled[2]
Anionic MMAMIB-Li/t-BuOLiTHF-60>4HighVariesNarrow[3]
ATRP Methyl AcrylateMBrP / Cu(I)Br/Me6TRENDMF602>803,7001.15[4][5]
ATRP MMAEthyl 2-bromoisobutyrate / Cu(I)Br/N-propyl-2-pyridylmethanimineToluene90589.38,7601.21[6][7]
RAFT Phenyl AcrylateAIBN / DDMATEthanol70->987,2001.45[8]
RAFT Methyl AcrylateAIBN / Various CTAs---VariesVaries~1.2-1.5[9]

Detailed Experimental Protocols

Free-Radical Polymerization Protocol (Adapted for this compound)

This protocol is a generalized procedure based on common free-radical polymerization techniques.

Materials:

  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Toluene or Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas source

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hot plate

Procedure:

  • The monomer, this compound, is purified by passing it through a column of basic alumina to remove inhibitors.

  • In a Schlenk flask, the desired amount of initiator (e.g., AIBN) and solvent are added.

  • The monomer is then added to the flask.

  • The reaction mixture is degassed by several freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • The flask is then placed in a preheated oil bath at a specific temperature (e.g., 60-80°C) and stirred.

  • The polymerization is allowed to proceed for a predetermined time.

  • To terminate the reaction, the flask is cooled to room temperature and exposed to air.

  • The polymer is isolated by precipitation into a large excess of a non-solvent like methanol, filtered, and dried under vacuum to a constant weight.

Characterization:

  • Conversion: Determined gravimetrically or by ¹H NMR spectroscopy.

  • Molecular Weight and PDI: Analyzed by Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Atom Transfer Radical Polymerization (ATRP) Protocol

This protocol for a controlled radical polymerization is adapted from procedures for methyl acrylate and methacrylate.[4][5][6]

Materials:

  • This compound (monomer, purified)

  • Ethyl 2-bromoisobutyrate or Methyl 2-bromopropionate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • Tris[2-(dimethylamino)ethyl]amine (Me6TREN) or N-propyl-2-pyridylmethanimine (ligand)

  • Anisole or DMF (solvent)

  • Nitrogen gas

  • Schlenk flask and gas-tight syringes

Procedure:

  • The catalyst (CuBr) is added to a dry Schlenk flask under a nitrogen atmosphere.

  • The solvent and the purified monomer are added to the flask via syringe.

  • The ligand is then added, and the solution is stirred until the copper complex forms (indicated by a color change).

  • The initiator is injected into the reaction mixture to start the polymerization.

  • The flask is immersed in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90°C).

  • Samples can be taken periodically using a degassed syringe to monitor monomer conversion and the evolution of molecular weight.

  • The polymerization is terminated by cooling and exposing the mixture to air, which oxidizes the copper catalyst.

  • The polymer is purified by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a non-solvent.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Protocol

This protocol is based on the RAFT polymerization of phenyl acrylate and other acrylates.[8]

Materials:

  • This compound (monomer, purified)

  • AIBN (initiator)

  • A suitable RAFT agent (Chain Transfer Agent - CTA), e.g., a dithiobenzoate or trithiocarbonate.

  • Dioxane or ethanol (solvent)

  • Nitrogen gas

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • The monomer, RAFT agent, and initiator are dissolved in the chosen solvent in a reaction vessel.

  • The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The sealed vessel is placed in an oil bath preheated to the desired temperature (e.g., 60-70°C).

  • The polymerization is allowed to proceed for the specified time.

  • The reaction is quenched by rapid cooling and exposure to air.

  • The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radicals (2R•) I->R Decomposition (heat, light) RM Initiated Monomer (R-M•) R->RM M Monomer (M) M->RM RM2 Growing Chain (R-M-M•) RM->RM2 + M RMn Polymer Chain (R-(M)n-M•) RM2->RMn + (n-1)M DeadPolymer1 Dead Polymer (Combination) RMn->DeadPolymer1 + R-(M)m-M• DeadPolymer2 Dead Polymer (Disproportionation) RMn->DeadPolymer2 + R-(M)m-M•

Caption: General mechanism of free-radical polymerization.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis Monomer_Purification Monomer Purification Reagent_Prep Prepare Initiator/Catalyst/Solvent Monomer_Purification->Reagent_Prep Mixing Mix Reagents in Reaction Vessel Reagent_Prep->Mixing Degassing Degas Mixture (N2 purge or Freeze-Pump-Thaw) Mixing->Degassing Polymerization Heat to Reaction Temperature Degassing->Polymerization Sampling Take Samples (optional) Polymerization->Sampling Termination Terminate Reaction Polymerization->Termination Sampling->Termination Purification Purify Polymer (e.g., column chromatography for ATRP) Termination->Purification Precipitation Precipitate Polymer in Non-solvent Purification->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Conversion, Structure) Drying->NMR

References

Anionic vs. RAFT Polymerization of Methyl 2-Phenylacrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polymerization technique is critical in tailoring polymer properties for specific applications. This guide provides an in-depth comparison of anionic and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization for the synthesis of poly(methyl 2-phenylacrylate), a polymer with potential applications in drug delivery and specialty coatings.

This comparison delves into the mechanistic differences, experimental considerations, and the resulting polymer characteristics of each method. While direct comparative data for this compound is limited in publicly available literature, this guide draws upon established principles and data from structurally similar monomers, primarily methyl methacrylate (MMA), to provide a comprehensive overview for informed decision-making.

At a Glance: Key Differences

FeatureAnionic PolymerizationRAFT Polymerization
Control over Polymerization "Living" polymerization, excellent controlControlled/living radical polymerization
Initiator/Catalyst Highly reactive organometallic compounds (e.g., organolithiums)Radical initiator + RAFT agent (thiocarbonylthio compounds)
Reaction Conditions Stringent: requires high purity reagents and inert atmosphere, often low temperaturesMore tolerant to impurities and oxygen, wider range of temperatures
Monomer Scope Limited to monomers without acidic protons or reactive functional groupsBroad monomer scope, tolerant to a wide range of functional groups
Control over Molecular Weight Excellent, predictable from monomer/initiator ratioExcellent, predictable from monomer/RAFT agent ratio
Polydispersity Index (PDI) Very low (typically < 1.1)Low (typically 1.1 - 1.3)
End-group Functionality Limited to initiator and terminating agent functionalityVersatile, determined by the RAFT agent

Data Presentation: A Comparative Look at Polymer Properties

The following tables summarize typical quantitative data obtained for the polymerization of methyl methacrylate (MMA), a close structural analog of this compound, using both anionic and RAFT techniques. These values serve as a reference for the expected outcomes when polymerizing this compound.

Table 1: Anionic Polymerization of Methyl Methacrylate

Initiator/SystemSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
sBuLi/LiClTHF-7815,000 - 100,000< 1.1[1]
OrganolithiumToluene-78 to 20Varies1.04 - 1.2[2]

Table 2: RAFT Polymerization of Methyl Methacrylate

RAFT AgentInitiatorSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
DithiobenzoateAIBNToluene6010,000 - 100,0001.1 - 1.3[3]
TrithiocarbonateAIBN1,4-Dioxane705,000 - 50,0001.1 - 1.2[4]

Experimental Protocols

Anionic Polymerization of this compound (General Protocol)

Anionic polymerization necessitates rigorous purification of all reagents and glassware to eliminate protic impurities that can terminate the "living" anionic chain ends.

Materials:

  • This compound (monomer), purified by distillation over CaH2.

  • Tetrahydrofuran (THF) or Toluene (solvent), freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (sBuLi) (initiator), titrated prior to use.

  • Lithium chloride (LiCl) (additive, to control polymerization).

  • Methanol (terminating agent).

  • Inert gas (Argon or Nitrogen).

Procedure:

  • All glassware is flame-dried under vacuum and cooled under an inert atmosphere.

  • The desired amount of LiCl is added to the reaction flask and dried under vacuum.

  • Anhydrous solvent is cannulated into the reaction flask.

  • The solution is cooled to the desired temperature (e.g., -78 °C).

  • The initiator (sBuLi) is added dropwise until a faint persistent color is observed, indicating the consumption of any remaining impurities. The required amount of initiator is then added.

  • Purified this compound is added slowly to the initiator solution.

  • The polymerization is allowed to proceed for the desired time.

  • The reaction is terminated by the addition of degassed methanol.

  • The polymer is precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

RAFT Polymerization of this compound (General Protocol)

RAFT polymerization is more robust than anionic polymerization but still requires the removal of oxygen, which can inhibit radical polymerization.

Materials:

  • This compound (monomer).

  • A suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate).

  • A radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • An appropriate solvent (e.g., toluene, 1,4-dioxane).

  • Inert gas (Argon or Nitrogen).

Procedure:

  • The monomer, RAFT agent, initiator, and solvent are charged into a reaction flask equipped with a magnetic stirrer.

  • The mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen.[5]

  • The flask is backfilled with an inert gas and sealed.

  • The reaction flask is immersed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.[5]

  • The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.

  • The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying.

Visualization of Experimental Workflows

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Purification Reagent & Solvent Purification Setup Inert Atmosphere Setup Purification->Setup Glassware Glassware Flame-Drying Glassware->Setup Initiation Initiator Addition (-78°C) Setup->Initiation Propagation Monomer Addition Initiation->Propagation Termination Termination (Methanol) Propagation->Termination Precipitation Precipitation Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation

Caption: Workflow for Anionic Polymerization.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Mixing Mixing of Reagents Degassing Freeze-Pump-Thaw Mixing->Degassing Initiation Heating to Initiate Degassing->Initiation Propagation Controlled Radical Polymerization Initiation->Propagation Quenching Cooling & Air Exposure Propagation->Quenching Precipitation Precipitation Quenching->Precipitation Isolation Filtration & Drying Precipitation->Isolation

Caption: Workflow for RAFT Polymerization.

Concluding Remarks

The choice between anionic and RAFT polymerization for this compound depends heavily on the desired polymer characteristics and the experimental capabilities. Anionic polymerization offers unparalleled control over molecular weight and results in polymers with very low polydispersity, making it ideal for applications requiring highly uniform materials. However, its stringent reaction conditions can be a significant drawback.

Conversely, RAFT polymerization provides a more versatile and experimentally accessible route to well-defined polymers.[6] Its tolerance to a wider range of functional groups and less demanding reaction conditions make it a powerful tool for the synthesis of complex polymer architectures. While the level of control might be slightly less precise than anionic polymerization, the broader applicability and robustness of RAFT make it an attractive alternative for many research and development applications. For the synthesis of poly(this compound) in a typical laboratory setting, RAFT polymerization often presents a more practical approach without significant compromise on the control over the final polymer properties.

References

A Comparative Guide to the Kinetic Study of Methyl 2-phenylacrylate Copolymerization with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the copolymerization of methyl 2-phenylacrylate (M2PA) with styrene (St). Due to the limited availability of specific kinetic data for the M2PA-St system in publicly accessible literature, this guide offers a comprehensive comparison with the well-documented copolymerization of styrene with structurally similar acrylates: methyl acrylate (MA) and methyl methacrylate (MMA). The influence of the 2-phenyl substitution on the reactivity of the acrylate monomer is discussed based on established principles of radical polymerization.

Comparative Kinetic Parameters

The reactivity ratios (r1 and r2) are crucial parameters in copolymerization kinetics, indicating the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. For a copolymerization of monomer 1 (M1) and monomer 2 (M2), the reactivity ratios are defined as:

  • r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in M1 (k11) to the rate constant for the addition of M2 to a growing chain ending in M1 (k12).

  • r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in M2 (k22) to the rate constant for the addition of M1 to a growing chain ending in M2 (k21).

The following table summarizes the reactivity ratios for the copolymerization of styrene (M1) with methyl acrylate (M2) and methyl methacrylate (M2).

Monomer 1 (M1)Monomer 2 (M2)r1 (Styrene)r2 (Acrylate)r1 * r2Temperature (°C)Polymerization System
StyreneMethyl Acrylate (MA)~0.75-0.80~0.18-0.25< 160Bulk
StyreneMethyl Methacrylate (MMA)~0.52~0.46< 160Bulk

Note: The values presented are approximate and can vary depending on the specific reaction conditions (e.g., temperature, solvent, initiator). The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior. For both St-MA and St-MMA systems, r1 * r2 is less than 1, indicating a tendency towards random copolymerization, with some inclination for alternation.

Expected Influence of 2-Phenyl Substitution on Methyl Acrylate Reactivity

The introduction of a phenyl group at the α-position of methyl acrylate to form this compound is expected to significantly alter its reactivity in copolymerization with styrene due to steric and electronic effects:

  • Steric Hindrance: The bulky phenyl group is likely to sterically hinder the approach of the growing polymer chain radical to the double bond of the M2PA monomer. This would decrease the rate of M2PA homopolymerization (k22) and its addition to a styryl radical (k12).

  • Electronic Effects: The phenyl group is electron-withdrawing via resonance, which can influence the reactivity of the double bond.

Based on these factors, it can be hypothesized that for the M2PA-St copolymerization:

  • r2 (M2PA) would be very low, approaching zero. This is because the steric hindrance from the phenyl group would make the homopolymerization of M2PA highly unfavorable.

  • r1 (Styrene) would likely be higher than in the St-MA and St-MMA systems. A styryl radical would preferentially add another styrene monomer over the sterically hindered M2PA.

This would lead to a copolymer structure with isolated M2PA units dispersed within polystyrene chains.

Experimental Protocols

To experimentally determine the kinetic parameters for the copolymerization of this compound with Styrene, the following protocols are recommended. These methods are standard for studying radical copolymerization kinetics.[1][2]

Determination of Reactivity Ratios

This protocol is based on the analysis of copolymer composition at low conversion.[3]

a. Materials:

  • Monomers: Styrene (St) and this compound (M2PA), freshly distilled to remove inhibitors.

  • Initiator: A free radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Solvent: A suitable solvent like toluene or benzene, if solution polymerization is performed.

  • Precipitant: A non-solvent for the copolymer but a solvent for the unreacted monomers, such as methanol.

b. Polymerization:

  • Prepare a series of reaction mixtures with varying initial molar feed ratios of St to M2PA (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

  • Add a known amount of initiator to each reaction mixture.

  • Degas the mixtures by several freeze-pump-thaw cycles to remove oxygen, which inhibits radical polymerization.

  • Seal the reaction vessels and place them in a constant temperature bath (e.g., 60-70 °C) to initiate polymerization.

  • Stop the reactions at low conversion (<10%) by rapidly cooling the vessels and adding an inhibitor.[3] Low conversion is crucial to ensure the monomer feed ratio remains relatively constant.[3]

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of a suitable non-solvent (e.g., methanol).

  • Filter, wash, and dry the copolymer to a constant weight.

c. Copolymer Composition Analysis:

  • The composition of the resulting copolymers is determined using analytical techniques such as ¹H NMR spectroscopy or elemental analysis.[4][5][6][7][8]

  • For ¹H NMR, the molar ratio of the monomers in the copolymer can be calculated by integrating the characteristic proton signals of each monomer unit. For instance, the aromatic protons of styrene and the phenyl group of M2PA can be compared with the methyl ester protons of M2PA.[4]

d. Calculation of Reactivity Ratios:

  • Several methods can be used to determine the reactivity ratios from the monomer feed and copolymer composition data, including the Fineman-Ross, Kelen-Tüdős, and non-linear least-squares methods.[3][9] Modern computational methods are recommended for higher accuracy.[9]

Polymerization Rate Determination by Dilatometry

Dilatometry is a technique used to measure the rate of polymerization by monitoring the volume contraction that occurs as monomers are converted to the denser polymer.[10][11][12][13][14]

a. Apparatus:

  • A dilatometer, which is a glass vessel with a precision-bore capillary tube.[11][12]

b. Procedure:

  • A reaction mixture with a specific monomer feed ratio and initiator concentration is prepared and placed in the dilatometer.[11]

  • The dilatometer is placed in a constant temperature bath, and the initial height of the liquid in the capillary is recorded.[11]

  • As polymerization proceeds, the volume of the mixture decreases, causing the liquid level in the capillary to drop. This change in height is recorded over time.[11][13]

  • The rate of polymerization can be calculated from the rate of volume change, knowing the initial volume and the densities of the monomers and the polymer.[12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_polym Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Styrene, M2PA) Reaction_Mixtures Prepare Reaction Mixtures (Varying [St]/[M2PA]) Monomer_Purification->Reaction_Mixtures Initiator_Purification Initiator Purification (AIBN/BPO) Initiator_Purification->Reaction_Mixtures Degassing Degassing (Freeze-Pump-Thaw) Reaction_Mixtures->Degassing Polymerization Polymerization (Constant Temperature) Degassing->Polymerization Termination Reaction Termination (Low Conversion) Polymerization->Termination Kinetic_Analysis Kinetic Analysis (Dilatometry) Polymerization->Kinetic_Analysis Parallel Experiment Precipitation Copolymer Precipitation (in Methanol) Termination->Precipitation Drying Drying Precipitation->Drying Composition_Analysis Copolymer Composition (¹H NMR, Elemental Analysis) Drying->Composition_Analysis Reactivity_Ratio_Calc Reactivity Ratio Calculation (Fineman-Ross, Kelen-Tüdős) Composition_Analysis->Reactivity_Ratio_Calc Rate_Calculation Rate of Polymerization Kinetic_Analysis->Rate_Calculation

Caption: Experimental workflow for the kinetic study of copolymerization.

Copolymerization_Model cluster_legend Legend M1_rad ~M1• M1_rad->M1_rad k11 M2_rad ~M2• M1_rad->M2_rad k12 M2_rad->M1_rad k21 M2_rad->M2_rad k22 M1 M1 M2 M2 l1 ~M1• : Growing chain ending in Monomer 1 radical l2 ~M2• : Growing chain ending in Monomer 2 radical l3 M1, M2 : Monomer molecules l4 kij : Rate constant of propagation

Caption: Terminal model for binary copolymerization kinetics.

References

A Comparative Guide to Mark-Houwink Parameters for Poly(Methyl 2-phenylacrylate) and Alternative Polyacrylates in Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Mark-Houwink parameters for various polyacrylates in tetrahydrofuran (THF). Due to the limited availability of published data for poly(Methyl 2-phenylacrylate), this document focuses on readily available parameters for common alternative polymers, namely poly(methyl methacrylate) (PMMA) and its derivatives. The Mark-Houwink equation, [η] = K * M^a, describes the relationship between a polymer's intrinsic viscosity ([η]) and its molecular weight (M), where K and 'a' are constants specific to the polymer-solvent-temperature system. These parameters are crucial for determining the molecular weight of polymers from viscosity measurements and understanding their solution behavior.

Comparative Data of Mark-Houwink Parameters in THF

The following table summarizes the Mark-Houwink parameters for selected polyacrylates in THF. It is important to note that variations in these parameters can arise from differences in experimental conditions, such as temperature and the molecular weight range of the polymer standards used for calibration.

PolymerK (dL/g)aTemperature (°C)Molecular Weight Range ( g/mol )Measurement Method
Imidized Poly(methyl methacrylate) 2.22 x 10⁻⁴0.66302 x 10⁴ - 2 x 10⁵Not Specified[1]
Poly(methyl methacrylate) (PMMA) 1.28 x 10⁻² (cm³/g)0.6925Not SpecifiedNot Specified
Poly(methyl methacrylate) (PMMA) 6.27 x 10⁻³ (mL/g)0.7630> 44,000 (Mn)Not Specified[2][3]
Poly(methyl methacrylate) (PMMA) 104 x 10⁻³ (mL/g)0.5030< 44,000 (Mn)Not Specified[2][3]
Poly(methyl methacrylate) (PMMA) 5.2 x 10⁻³ (mL/g)0.7630> 35,000 (Mw)Not Specified[2][3]
Poly(n-butyl methacrylate) (PBMA) 3.80 x 10⁻³ (mL/g)0.748Not Specified< 20,000SEC/ESI-MS[4]
Poly(isobutyl methacrylate) (PiBMA) 7.56 x 10⁻³ (mL/g)0.731Not Specified< 20,000SEC/ESI-MS[4]

Note: At the time of publication, specific Mark-Houwink parameters for poly(this compound) in THF could not be located in the reviewed literature. Researchers are advised to determine these parameters experimentally for this specific polymer.

Experimental Protocols

The determination of Mark-Houwink parameters typically involves two key experimental techniques: viscometry and size-exclusion chromatography (SEC), often coupled with other detectors.

Viscometry for Intrinsic Viscosity Determination

This method establishes the intrinsic viscosity of polymer solutions.

Objective: To measure the intrinsic viscosity ([η]) of a polymer in a given solvent at a specific temperature.

Materials:

  • Polymer samples of known molecular weight (at least 3-5 samples covering a range of molecular weights)

  • Solvent (e.g., THF)

  • Ubbelohde or similar capillary viscometer

  • Constant temperature water bath

  • Volumetric flasks

  • Pipettes

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare a stock solution of the polymer in the chosen solvent. From this stock solution, prepare a series of dilutions of known concentrations.

  • Temperature Equilibration: Place the viscometer in the constant temperature bath and allow it to equilibrate.

  • Solvent Flow Time: Measure the flow time of the pure solvent through the viscometer capillary. Repeat this measurement at least three times to ensure accuracy.

  • Solution Flow Time: For each polymer solution concentration, measure the flow time in the same manner as the pure solvent.

  • Calculations:

    • Calculate the relative viscosity (η_rel) = flow time of solution / flow time of solvent.

    • Calculate the specific viscosity (η_sp) = η_rel - 1.

    • Calculate the reduced viscosity (η_red) = η_sp / concentration.

    • Calculate the inherent viscosity (η_inh) = ln(η_rel) / concentration.

  • Extrapolation to Zero Concentration: Plot both the reduced viscosity and the inherent viscosity against concentration. Extrapolate the two lines to zero concentration. The common intercept of these two plots gives the intrinsic viscosity ([η]).

Size-Exclusion Chromatography (SEC) for Molecular Weight Determination

SEC, also known as gel permeation chromatography (GPC), separates polymer molecules based on their hydrodynamic volume in solution.

Objective: To determine the molecular weight distribution of polymer samples.

Instrumentation:

  • SEC/GPC system with a pump, injector, a set of columns packed with porous gel, and a detector (typically a refractive index (RI) detector).

  • For absolute molecular weight determination and determination of Mark-Houwink parameters, a multi-angle light scattering (MALS) detector and a viscometer can be coupled with the SEC system.

Procedure:

  • Calibration: If using a conventional SEC system, create a calibration curve by injecting a series of well-characterized, narrow molecular weight polymer standards (e.g., polystyrene or PMMA) and plotting the logarithm of their molecular weight against their elution volume.

  • Sample Preparation: Dissolve the polymer sample in the mobile phase (e.g., THF) at a known concentration.

  • Injection and Separation: Inject the polymer solution into the SEC system. The polymer molecules will separate as they pass through the columns, with larger molecules eluting first.

  • Data Analysis:

    • Conventional Calibration: Use the calibration curve to determine the molecular weight distribution of the sample relative to the standards.

    • Universal Calibration: If Mark-Houwink parameters for both the standard and the sample are known, a universal calibration curve of log([η]M) versus elution volume can be constructed to obtain more accurate molecular weights.

    • SEC-MALS/Viscometry: This setup allows for the direct determination of the absolute molecular weight and intrinsic viscosity at each elution volume, from which the Mark-Houwink parameters (K and a) can be determined by plotting log[η] versus log(M).

Workflow for Determining Mark-Houwink Parameters

The following diagram illustrates the logical workflow for the experimental determination of Mark-Houwink parameters.

G cluster_prep Sample Preparation cluster_analysis Data Analysis A Select Polymer Standards (Narrow MWD) B Prepare Solutions of Known Concentrations in THF A->B C Determine Absolute Molecular Weight (Mw) (e.g., SEC-MALS) B->C For each standard D Determine Intrinsic Viscosity ([η]) (e.g., Viscometry or SEC-Viscometer) B->D For each standard E Plot log([η]) vs. log(Mw) for all standards C->E D->E F Perform Linear Regression E->F G Determine Mark-Houwink Parameters (K and a) F->G Slope = a Intercept = log(K)

Caption: Experimental workflow for determining Mark-Houwink parameters.

References

A Researcher's Guide to GPC Calibration Standards for Poly(Methyl 2-phenylacrylate) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the characterization of poly(Methyl 2-phenylacrylate), the selection of appropriate Gel Permeation Chromatography (GPC) calibration standards is a critical step for obtaining accurate and reproducible molecular weight data. This guide provides a comprehensive comparison of suitable calibration standards, supported by experimental data and detailed protocols to aid in making an informed decision.

Gel Permeation Chromatography is a relative technique, meaning the accuracy of the molecular weight determination of a polymer is directly dependent on the standards used to calibrate the system. The ideal calibration standard should have a similar chemical structure and hydrodynamic volume-to-molecular weight relationship as the analyte. For poly(this compound), an aromatic acrylate polymer, the choice of standard significantly impacts the reliability of the results. This guide compares the two most common types of standards for organic GPC: Polystyrene (PS) and Polymethyl-methacrylate (PMMA).

Comparison of GPC Calibration Standards

While Polystyrene standards are the most widely used in organic GPC due to their availability in a wide range of molecular weights with narrow polydispersity, their aromatic nature, though seemingly an advantage, can lead to inaccuracies when analyzing polymers with different backbone flexibility and side-chain interactions. Polymethyl-methacrylate standards, being polyacrylates themselves, offer a closer structural analogy to poly(this compound), which can result in a more accurate relative molecular weight determination.

Calibration StandardMolecular Weight Range (Da)Typical Polydispersity Index (PDI or Đ)Advantages for Poly(this compound) AnalysisDisadvantages for Poly(this compound) Analysis
Polystyrene (PS) 162 - 7,500,000+[1][2]< 1.10Widely available, extensive historical data, suitable for universal calibration.Structural differences can lead to inaccurate molecular weight determination due to variations in hydrodynamic volume.
Polymethyl-methacrylate (PMMA) 1,000 - 2,000,000+[3]< 1.10Closer chemical structure to poly(this compound) leading to more accurate relative molecular weight results. Recommended for methacrylates.[4]May not be as readily available in as wide a range of molecular weights as polystyrene.

Experimental Protocols

A reliable GPC analysis requires a meticulously executed experimental protocol. Below is a recommended procedure for the analysis of poly(this compound).

Sample Preparation
  • Dissolution: Accurately weigh 2-5 mg of the dried poly(this compound) sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 1 mL of inhibitor-free, HPLC-grade Tetrahydrofuran (THF).

  • Dissolution Time: Gently agitate the vial at room temperature until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking to prevent polymer chain shearing.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter.

GPC System and Conditions
  • GPC System: An Agilent 1260 Infinity II GPC/SEC System or equivalent.

  • Columns: Two PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series, preceded by a PLgel 5 µm guard column (50 x 7.5 mm).

  • Mobile Phase: Inhibitor-free, HPLC-grade Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Differential Refractive Index (DRI) detector.

  • Injection Volume: 100 µL.

Calibration Procedure
  • Standard Preparation: Prepare a series of at least 8-10 narrow Polymethyl-methacrylate (PMMA) standards of known peak molecular weight (Mp) covering the expected molecular weight range of the poly(this compound) sample. The concentration of each standard should be approximately 1 mg/mL in THF.

  • Calibration Curve Generation: Inject each PMMA standard individually and record the retention time corresponding to the peak maximum.

  • Data Analysis: Plot the logarithm of the peak molecular weight (log Mp) against the retention time for each standard. Fit the data with a suitable polynomial function (typically 3rd to 5th order) to generate the calibration curve.

  • Sample Analysis: Inject the prepared poly(this compound) sample solution. Using the generated calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the sample.

Universal Calibration: An Alternative Approach

For a more accurate determination of the absolute molecular weight, especially when using a standard with a different chemical structure (like Polystyrene), the principle of universal calibration can be applied. This method requires the use of a viscosity detector in addition to the DRI detector. The universal calibration curve is a plot of the logarithm of the product of the intrinsic viscosity ([η]) and the molecular weight (M) versus the elution volume.

The relationship is described by the Mark-Houwink equation: [η] = K * Ma

Where K and 'a' are the Mark-Houwink parameters, which are specific to the polymer, solvent, and temperature.

Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of the GPC analysis and the decision-making process for selecting a calibration method.

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolve Dissolve Polymer in THF Filter Filter Solution (0.22 µm) Dissolve->Filter Inject Inject into GPC System Filter->Inject Elute Elution through Columns Inject->Elute Detect Detect with DRI Elute->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Mn, Mw, Đ Calibrate->Calculate

Caption: GPC analysis workflow from sample preparation to data processing.

Calibration_Decision start Start: Analyze Poly(this compound) detector Available Detectors? start->detector dri_only DRI Detector Only detector->dri_only DRI only dri_visc DRI + Viscometer detector->dri_visc DRI + Viscometer relative_cal Relative Calibration dri_only->relative_cal universal_cal Universal Calibration dri_visc->universal_cal pmma_std Use PMMA Standards (Recommended) relative_cal->pmma_std ps_std Use PS Standards universal_cal->ps_std

Caption: Decision tree for selecting the appropriate GPC calibration method.

Conclusion

For routine analysis of poly(this compound) where high accuracy of absolute molecular weight is not paramount, calibration with Polymethyl-methacrylate (PMMA) standards is the recommended approach due to the structural similarity between the standard and the analyte. This method provides reliable and reproducible relative molecular weight data. For researchers requiring more accurate molecular weight determination, particularly when using the more readily available Polystyrene (PS) standards , employing the universal calibration method with a viscometer is advised. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to perform robust and accurate GPC analysis of poly(this compound).

References

A Comparative Analysis of Thermal and Photoinitiated Polymerization of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polymerization techniques is critical for designing materials with tailored properties. This guide provides an objective comparison of thermal and photoinitiated polymerization methods for methyl 2-phenylacrylate, a monomer of interest in various biomedical and advanced material applications. The comparison is supported by experimental data from a closely related methacrylate monomer containing a phenyl moiety, 4-(4-methacryloyloxyphenyl)-butan-2-one, to illustrate the key differences in reaction kinetics and polymer characteristics.

Executive Summary

Both thermal and photoinitiated polymerization are viable methods for producing poly(this compound). However, they offer distinct advantages and disadvantages that make them suitable for different applications. Photoinitiated polymerization generally provides faster reaction rates and higher monomer conversion at lower temperatures, offering excellent spatial and temporal control. In contrast, thermal polymerization is a simpler setup but often requires higher temperatures, which can be a limitation for sensitive substrates or co-monomers. The choice between the two methods will ultimately depend on the desired polymer properties, processing conditions, and application requirements.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data obtained from the polymerization of a structurally similar monomer, 4-(4-methacryloyloxyphenyl)-butan-2-one, highlighting the differences between photoinitiated and thermal polymerization methods.

Table 1: Comparison of Polymerization Kinetics

ParameterPhotoinitiated Polymerization (40°C)Thermal Polymerization (85°C)
Initiator 1 wt% Irgacure® TPO-LSelf-initiated (in the absence of light)
Final Monomer Conversion (%) ~100%High (data for direct comparison unavailable)
Polymerization Time MinutesHours

Table 2: Comparison of Polymer Properties

ParameterPhotoinitiated Polymerization (at 85°C)Thermal Polymerization (at 85°C)
Number Average Molecular Weight (Mn) (kDa) Bimodal: ~48 and ~3,104High molecular weight polymer observed
Weight Average Molecular Weight (Mw) (kDa) Bimodal: ~122 and ~5,000High molecular weight polymer observed
Polydispersity Index (PDI) Bimodal: ~2.5 and ~1.6Data for direct comparison unavailable

Note: The data presented is for 4-(4-methacryloyloxyphenyl)-butan-2-one as a representative monomer with a phenyl moiety, as detailed comparative data for this compound was not available in the literature reviewed.[1]

Experimental Protocols

Photoinitiated Polymerization

A sample of the monomer is mixed with a photoinitiator (e.g., 1% w/w of Irgacure® TPO-L).[1] Approximately 5 mg of the mixture is placed in a TA Tzero aluminum pan.[1] The photopolymerization is carried out under a nitrogen atmosphere with a purge rate of 50 ml/min.[1] The sample is irradiated with a UV-LED lamp emitting at 395 nm with a power of 100 mW/cm².[1] The reaction progress can be monitored using photo-DSC to determine the polymerization kinetics and final conversion.[1]

Thermal Polymerization

A sample of the monomer is placed in a Schlenk flask.[1] The flask is purged with nitrogen to create an inert atmosphere.[1] The flask is then immersed in an oil bath preheated to the desired temperature (e.g., 85°C) and kept in the dark for a specified duration (e.g., 3 hours).[1] The resulting polymer can be purified and analyzed to determine its molecular weight and polydispersity.[1]

Visualization of Polymerization Mechanisms

The following diagrams illustrate the fundamental signaling pathways for both thermal and photoinitiated free-radical polymerization.

Thermal_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) Heat Heat (Δ) R 2R• (Free Radicals) I->R kd RM R• + M RM1 RM• RM->RM1 kp RM1_M RM• + M RM2 RM2• RM1_M->RM2 kp RM_n RMn• RM2->RM_n ... RMn_RMm RMn• + RMm• P_nm P(n+m) (Combination) RMn_RMm->P_nm ktc P_n_P_m Pn + Pm (Disproportionation) RMn_RMm->P_n_P_m ktd

Caption: Thermal Polymerization Pathway

Photoinitiated_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) Light Light (hν) PI_star PI* (Excited State) PI->PI_star Absorption R_photo R• (Free Radicals) PI_star->R_photo Decomposition R_M R• + M RM1_photo RM• R_M->RM1_photo kp RM1_M_photo RM• + M RM2_photo RM2• RM1_M_photo->RM2_photo kp RM_n_photo RMn• RM2_photo->RM_n_photo ... RMn_RMm_photo RMn• + RMm• P_nm_photo P(n+m) (Combination) RMn_RMm_photo->P_nm_photo ktc P_n_P_m_photo Pn + Pm (Disproportionation) RMn_RMm_photo->P_n_P_m_photo ktd

Caption: Photoinitiated Polymerization Pathway

Discussion of Results

The comparative data, although from a related monomer, strongly suggests that photoinitiated polymerization of this compound would proceed significantly faster and achieve higher conversion at lower temperatures compared to thermal polymerization. The use of a photoinitiator allows for the generation of radicals at ambient or moderately elevated temperatures upon exposure to light, providing precise control over the initiation step.

The observation of a bimodal molecular weight distribution in the photoinitiated polymerization at 85°C is noteworthy.[1] This suggests that at elevated temperatures, a concurrent thermal initiation process may be occurring alongside the photoinitiation, leading to two distinct polymer populations.[1] This highlights a key consideration: when conducting photopolymerization at higher temperatures, the potential for a competing thermal polymerization pathway should be taken into account, as it can influence the final polymer properties.

Thermal polymerization, on the other hand, relies on the self-initiation of the monomer or the decomposition of a thermal initiator at elevated temperatures. While this method is simpler in terms of equipment, it offers less control over the initiation process and may not be suitable for temperature-sensitive systems.

Conclusion

  • Photoinitiated polymerization is the preferred method for applications demanding high reaction rates, high conversion, and precise control over the polymerization process, particularly for creating patterned or complex structures.

  • Thermal polymerization offers a simpler, more cost-effective approach when precise control is less critical and the reaction can be carried out at elevated temperatures without detrimental effects on the monomer or the final polymer.

For the development of advanced materials and in drug delivery systems where control over polymer architecture and properties is paramount, photoinitiated polymerization presents a more versatile and powerful tool.

References

Comparative Reactivity of Methyl 2-phenylacrylate with Acrylate Monomers: A Guide for Polymer Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of monomers is crucial for designing polymers with tailored properties. This guide provides a comparative overview of the reactivity of Methyl 2-phenylacrylate (M2PA) with other common acrylate monomers. Due to a lack of specific experimental data on the reactivity ratios for the free-radical copolymerization of M2PA with monomers such as methyl acrylate, ethyl acrylate, and butyl acrylate in publicly available literature, this document focuses on providing a robust experimental framework and comparative data from structurally related monomers to enable researchers to conduct their own investigations.

The presence of a phenyl group at the α-position of the acrylate is expected to significantly influence its reactivity due to steric and electronic effects. This guide offers a comprehensive experimental protocol for determining monomer reactivity ratios using ¹H NMR spectroscopy, a widely accepted and accurate method. Furthermore, a compilation of reactivity ratios for other α-substituted acrylates is presented to offer a valuable point of reference for predicting the behavior of M2PA in copolymerization reactions.

Comparative Reactivity Ratios

To provide a comparative context, the following table summarizes the reactivity ratios for the radical copolymerization of various α-substituted acrylates with styrene, a common comonomer used for reactivity studies.

α-Substituent (M₁)Comonomer (M₂)r₁r₂Q₁e₁Reference
H (fluoroalkyl acrylate)Styrene--0.380.85[2]
CH₃ (fluoroalkyl methacrylate)Styrene--0.790.60[2]
Cl (fluoroalkyl α-chloroacrylate)Styrene--2.901.06[2]
F (methyl α-fluoroacrylate)Styrene0.150.620.470.73[4]

Note: M₁ refers to the α-substituted acrylate and M₂ refers to the comonomer. The Q-e values, which represent the reactivity and polarity of the monomers, respectively, are also included where available. These values can be used to predict copolymerization behavior. A higher Q value indicates a more reactive monomer, while the 'e' value provides information on the electron-donating or -withdrawing nature of the substituent.

Experimental Protocol: Determination of Monomer Reactivity Ratios by ¹H NMR Spectroscopy

This section outlines a detailed experimental procedure for determining the reactivity ratios of M2PA (M₁) with another acrylate monomer (M₂), such as methyl acrylate, ethyl acrylate, or butyl acrylate. This method involves copolymerizing the monomers to low conversion and analyzing the copolymer composition using ¹H NMR spectroscopy.

Materials:

  • This compound (M2PA, M₁)

  • Acrylate comonomer (M₂, e.g., methyl acrylate)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., deuterated benzene, C₆D₆, or deuterated chloroform, CDCl₃)

  • Inhibitor remover (e.g., basic alumina)

  • Nitrogen gas (for creating an inert atmosphere)

  • NMR tubes

  • Reaction vials with septa

Procedure:

  • Monomer Purification: Pass both M2PA and the acrylate comonomer through a column of basic alumina to remove any inhibitors.

  • Preparation of Monomer Stock Solutions: Prepare stock solutions of the purified monomers in the chosen deuterated solvent.

  • Preparation of Initiator Solution: Prepare a stock solution of the radical initiator (e.g., AIBN) in the same solvent.

  • Setting up Copolymerization Reactions:

    • In a series of reaction vials, prepare different initial feed ratios of the two monomers (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 mol% of M₁:M₂).

    • Add a known amount of the initiator solution to each vial.

    • Seal the vials with septa and deoxygenate the mixtures by bubbling with nitrogen for approximately 20 minutes.

  • Polymerization:

    • Place the reaction vials in a thermostatically controlled oil bath at a specific temperature (e.g., 60 °C).

    • Allow the polymerization to proceed to a low conversion, typically less than 10%, to ensure the monomer feed ratio remains relatively constant. The reaction time will need to be determined empirically.

  • Reaction Quenching and Sample Preparation:

    • After the desired time, quench the reactions by cooling the vials in an ice bath and exposing them to air.

    • Transfer the reaction mixtures directly to NMR tubes for analysis.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum for each copolymer sample.

    • Identify the characteristic peaks for both the unreacted monomers and the monomer units incorporated into the copolymer.

    • Integrate the relevant peaks to determine the molar ratio of the monomers in the feed (f₁ and f₂) and in the resulting copolymer (F₁ and F₂).

  • Calculation of Reactivity Ratios:

    • Use the determined feed and copolymer compositions to calculate the reactivity ratios (r₁ and r₂) using established methods such as the Fineman-Ross, Kelen-Tüdős, or non-linear least-squares analysis as suggested by Mortimer and Tidwell[5][6].

Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of monomer reactivity ratios.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification Stock_Solutions Prepare Stock Solutions (Monomers & Initiator) Monomer_Purification->Stock_Solutions Reaction_Mixtures Prepare Reaction Mixtures (Varying Feed Ratios) Stock_Solutions->Reaction_Mixtures Deoxygenation Deoxygenation (N2 Purge) Reaction_Mixtures->Deoxygenation Polymerization Polymerization (Constant Temperature, Low Conversion) Deoxygenation->Polymerization Quenching Reaction Quenching Polymerization->Quenching NMR_Analysis ¹H NMR Analysis Quenching->NMR_Analysis Composition_Determination Determine Feed (f) and Copolymer (F) Compositions NMR_Analysis->Composition_Determination Reactivity_Ratio_Calculation Calculate Reactivity Ratios (r1, r2) Composition_Determination->Reactivity_Ratio_Calculation

Caption: Experimental workflow for determining monomer reactivity ratios.

By following this guide, researchers can systematically investigate the copolymerization behavior of this compound with various acrylate monomers, contributing valuable data to the field of polymer chemistry and enabling the rational design of novel polymeric materials.

References

A Researcher's Guide to Determining the Tacticity of Poly(Methyl 2-phenylacrylate) via NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of polymers is crucial as it dictates their physical and chemical properties. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for determining the tacticity of poly(Methyl 2-phenylacrylate), a polymer with significant potential in various scientific applications. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to facilitate a deeper understanding of the analytical process.

Introduction to Polymer Tacticity

Tacticity describes the stereochemical arrangement of the pendant groups in a polymer chain. For poly(this compound), the orientation of the phenyl and methyl ester groups relative to the polymer backbone determines whether the polymer is isotactic, syndiotactic, or atactic. This structural nuance significantly influences the material's properties, including its crystallinity, solubility, and mechanical strength. NMR spectroscopy stands as the most powerful and widely used technique for elucidating the tacticity of polymers, providing detailed information about the microstructure of the polymer chain.

Experimental Protocols

This section details the necessary experimental procedures for the synthesis of poly(this compound) with varying tacticities and the subsequent NMR analysis. The protocols are based on established methodologies in polymer chemistry.

Synthesis of Poly(this compound)

The tacticity of poly(this compound) can be controlled by the choice of polymerization method and conditions. Anionic polymerization is a common method to achieve stereospecific polymerization.

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • n-Butyllithium (n-BuLi) in hexane (initiator for isotactic-rich polymer)

  • Diisobutylaluminum diphenylamide ((iso-Bu)₂AlNPh₂) (initiator for syndiotactic-rich polymer)

  • Azobisisobutyronitrile (AIBN) (initiator for atactic polymer)

  • Methanol (terminating agent)

  • Dry nitrogen or argon atmosphere

Procedure for Isotactic-rich Poly(this compound):

  • All glassware should be flame-dried under a vacuum and cooled under a dry nitrogen or argon atmosphere.

  • Toluene is distilled over sodium/benzophenone ketyl prior to use.

  • The monomer, this compound, is purified by distillation under reduced pressure.

  • In a Schlenk flask under an inert atmosphere, add the desired amount of toluene.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Inject the purified monomer into the cooled toluene.

  • Slowly add the n-butyllithium solution dropwise to the stirred monomer solution.

  • Allow the polymerization to proceed at -78 °C for a specified time (e.g., 24 hours).

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

Procedure for Syndiotactic-rich Poly(this compound):

  • Follow the same general setup and purification steps as for the isotactic polymer.

  • As the initiator, use (iso-Bu)₂AlNPh₂ in toluene.

  • Conduct the polymerization at -78 °C for a specified duration.

  • Terminate and isolate the polymer as described for the isotactic synthesis.

Procedure for Atactic Poly(this compound):

  • For a radical polymerization leading to an atactic polymer, dissolve the monomer in toluene in a suitable reaction vessel.

  • Add AIBN as the initiator.

  • Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C) and maintain for several hours.

  • Precipitate and isolate the polymer as described above.

NMR Analysis

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of the spectral features.

  • Solvent: Deuterated nitrobenzene (nitrobenzene-d₅) is a suitable solvent for poly(this compound) at elevated temperatures.

  • Temperature: The NMR analysis is typically performed at an elevated temperature, such as 150 °C, to ensure good polymer solubility and to reduce peak broadening due to segmental motion.

  • Internal Standard: Hexamethyldisilane (HMDS) or tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the dried polymer in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Ensure complete dissolution, which may require gentle heating and agitation.

  • Add a small amount of the internal standard.

Data Acquisition:

  • Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

  • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, especially for ¹³C NMR.

Data Presentation: Comparative NMR Analysis

The tacticity of poly(this compound) is primarily determined from the analysis of the methoxyl (-OCH₃) and β-methylene (-CH₂-) proton signals in the ¹H NMR spectrum. The relative areas of the peaks corresponding to isotactic (meso, m), heterotactic (meso-racemo, mr), and syndiotactic (racemo, r) placements provide a quantitative measure of the polymer's tacticity.

¹H NMR Spectral Regions of Interest:

Proton TypeApproximate Chemical Shift (δ, ppm)
Phenyl (C₆H₅)6.5 - 7.5
Methoxyl (OCH₃)3.0 - 3.5
β-Methylene (CH₂)2.0 - 3.0

Qualitative Comparison of ¹H NMR Spectra:

TacticityMethoxyl (-OCH₃) Signal Appearanceβ-Methylene (-CH₂-) Signal Appearance
Isotactic-rich A sharp, dominant singlet.A complex multiplet, often appearing as an AB quartet due to the non-equivalence of the two protons.
Syndiotactic-rich A sharp, dominant singlet, shifted relative to the isotactic peak.A simpler multiplet, often appearing as a singlet or a narrow triplet, as the two protons are more chemically equivalent.
Atactic Multiple overlapping signals corresponding to isotactic, heterotactic, and syndiotactic triads.A broad and complex multiplet resulting from the overlap of signals from all tactic sequences.

Quantitative Analysis of Tacticity from ¹H NMR:

The fractions of isotactic (I), heterotactic (H), and syndiotactic (S) triads can be calculated from the integrated intensities of the resolved methoxyl proton signals.

  • Isotactic triad (mm): The relative orientation of two adjacent monomer units is meso.

  • Syndiotactic triad (rr): The relative orientation of two adjacent monomer units is racemo.

  • Heterotactic triad (mr): One meso and one racemo junction.

The relative peak areas of the methoxyl signals can be used to determine the percentage of each triad:

  • % Isotactic (I) = [Area(mm) / (Area(mm) + Area(mr) + Area(rr))] x 100

  • % Heterotactic (H) = [Area(mr) / (Area(mm) + Area(mr) + Area(rr))] x 100

  • % Syndiotactic (S) = [Area(rr) / (Area(mm) + Area(mr) + Area(rr))] x 100

Note: The exact chemical shifts for the different tacticities of poly(this compound) are not extensively reported in the literature in tabular form. The values presented below are estimations based on the analysis of published spectra and should be used as a guide. Researchers should perform their own detailed spectral analysis for precise assignments.

Estimated ¹H NMR Chemical Shifts for Methoxyl Protons:

TriadEstimated Chemical Shift (δ, ppm) in Nitrobenzene-d₅ at 150 °C
Isotactic (mm)~3.2
Heterotactic (mr)~3.3
Syndiotactic (rr)~3.4

¹³C NMR Analysis:

While less commonly reported for this specific polymer, ¹³C NMR can provide higher resolution for tacticity determination, particularly in the quaternary carbon, carbonyl carbon, and phenyl C1 carbon regions. The chemical shifts of these carbons are sensitive to the stereochemical environment.

Alternative Methods for Tacticity Determination:

While NMR is the gold standard, other techniques can provide complementary information about polymer stereochemistry:

  • X-ray Diffraction (XRD): Can be used to determine the crystallinity of the polymer, which is often related to its tacticity. Highly isotactic or syndiotactic polymers are more likely to be crystalline.

  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) and melting temperature (Tm) are influenced by tacticity. Crystalline polymers will exhibit a Tm, which is absent in amorphous atactic polymers.

  • Infrared (IR) Spectroscopy: Certain vibrational bands in the IR spectrum can be sensitive to the stereoregularity of the polymer chain.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR analysis of poly(this compound) for tacticity determination.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis NMR Analysis monomer This compound (Monomer) polymerization Polymerization (Anionic or Radical) monomer->polymerization initiator Initiator (n-BuLi, (iso-Bu)2AlNPh2, or AIBN) initiator->polymerization solvent Solvent (Toluene) solvent->polymerization termination Termination (Methanol) polymerization->termination isolation Isolation & Purification termination->isolation polymer Poly(this compound) isolation->polymer sample_prep Sample Preparation (Dissolution in Nitrobenzene-d5) polymer->sample_prep nmr_acq NMR Data Acquisition (1H and 13C NMR at 150°C) sample_prep->nmr_acq spectral_proc Spectral Processing (Integration, Peak Picking) nmr_acq->spectral_proc tacticity_calc Tacticity Calculation spectral_proc->tacticity_calc results Tacticity Determination (%I, %H, %S) tacticity_calc->results caption Experimental Workflow for Tacticity Analysis

Caption: Workflow from synthesis to NMR-based tacticity determination.

Tacticity Structures

The following diagram illustrates the idealized structures of isotactic, syndiotactic, and atactic poly(this compound).

Caption: Idealized structures of poly(this compound) tacticities.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed microstructural analysis of poly(this compound). By carefully controlling the polymerization conditions, polymers with different tacticities can be synthesized. Subsequent analysis, primarily by ¹H NMR, allows for the quantification of isotactic, heterotactic, and syndiotactic triads through the integration of the resolved methoxyl proton signals. While ¹³C NMR can offer complementary and potentially more resolved data, its application to this specific polymer is less documented. This guide provides the fundamental protocols and comparative data to aid researchers in the successful determination of poly(this compound) tacticity, a critical parameter for tailoring its properties for advanced applications.

Unveiling the Hydrolytic Stability of Poly(Methyl 2-phenylacrylate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the hydrolytic stability of polymers is paramount for designing robust materials and drug delivery systems. This guide provides a comprehensive comparison of the hydrolytic stability of poly(methyl 2-phenylacrylate) against other common polyacrylates, namely poly(methyl acrylate) (PMA) and poly(methyl methacrylate) (PMMA). The inclusion of a phenyl group at the alpha-position of the acrylate monomer unit significantly influences its resistance to hydrolysis, a critical factor for applications in aqueous environments.

Executive Summary

Poly(this compound) is anticipated to exhibit enhanced hydrolytic stability compared to poly(methyl acrylate) and potentially comparable or even superior stability to poly(methyl methacrylate). This heightened resistance to hydrolysis is attributed to the steric hindrance provided by the bulky phenyl group attached to the alpha-carbon of the polymer backbone. This steric shield obstructs the approach of water molecules to the ester linkage, thereby slowing down the rate of hydrolysis. In contrast, poly(methyl acrylate) lacks this steric protection and is known to be more susceptible to hydrolysis. Poly(methyl methacrylate) possesses an alpha-methyl group which offers some steric hindrance, rendering it more stable than PMA. The introduction of a larger phenyl group in poly(this compound) is expected to amplify this protective effect.

Comparative Analysis of Hydrolytic Stability

The hydrolytic stability of a polymer is its ability to resist degradation in the presence of water. This degradation typically occurs through the cleavage of ester bonds in polyacrylates, leading to the formation of poly(acrylic acid) and the corresponding alcohol. This process can significantly alter the polymer's physical and chemical properties, including its molecular weight, solubility, and mechanical strength.

PolymerStructureKey Structural FeatureExpected Relative Hydrolytic Stability
Poly(this compound)-(CH₂-C(C₆H₅)(COOCH₃))-α-phenyl groupHigh
Poly(methyl methacrylate) (PMMA)-(CH₂-C(CH₃)(COOCH₃))-α-methyl groupModerate to High
Poly(methyl acrylate) (PMA)-(CH₂-CH(COOCH₃))-No α-substituentLow

Note: The expected relative hydrolytic stability is based on the principles of steric hindrance. Specific quantitative data from direct comparative studies is pending further research.

dot graph "Hydrolytic_Stability_Comparison" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

subgraph "cluster_PMPA" { label="Poly(this compound)"; bgcolor="#F1F3F4"; PMPA [label="High Stability", fillcolor="#34A853"]; PMPA_reason [label="Steric hindrance from\nα-phenyl group", shape=plaintext, fontcolor="#202124"]; PMPA -> PMPA_reason [style=invis]; }

subgraph "cluster_PMMA" { label="Poly(methyl methacrylate)"; bgcolor="#F1F3F4"; PMMA [label="Moderate Stability", fillcolor="#FBBC05"]; PMMA_reason [label="Steric hindrance from\nα-methyl group", shape=plaintext, fontcolor="#202124"]; PMMA -> PMMA_reason [style=invis]; }

subgraph "cluster_PMA" { label="Poly(methyl acrylate)"; bgcolor="#F1F3F4"; PMA [label="Low Stability", fillcolor="#EA4335"]; PMA_reason [label="No steric hindrance at\nα-position", shape=plaintext, fontcolor="#202124"]; PMA -> PMA_reason [style=invis]; }

PMPA -> PMMA [label="Greater\nsteric bulk"]; PMMA -> PMA [label="Presence of\nα-substituent"]; } Figure 1. Logical relationship of expected hydrolytic stability.

Factors Influencing Hydrolytic Stability

The rate of hydrolysis in polyacrylates is primarily governed by the susceptibility of the ester group to nucleophilic attack by water. The chemical environment around this ester linkage plays a crucial role in determining the polymer's stability.

dot graph "Ester_Hydrolysis_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Polyacrylate [label="Polyacrylate\nEster Group"]; Water [label="Water\n(H₂O)"]; TransitionState [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Carboxylic Acid\n+ Alcohol"]; StericHindrance [label="Steric Hindrance\n(e.g., α-phenyl group)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Polyacrylate -> TransitionState [label="Nucleophilic Attack"]; Water -> TransitionState; TransitionState -> Products [label="Cleavage"]; StericHindrance -> TransitionState [label="Inhibits Attack", dir=back, style=dashed]; } Figure 2. Signaling pathway of ester hydrolysis in polyacrylates.

Experimental Protocols

To quantitatively assess the hydrolytic stability of these polymers, a long-term degradation study can be conducted. The following is a generalized experimental protocol based on established methodologies.

1. Materials and Sample Preparation:

  • Synthesize or procure high-purity poly(this compound), poly(methyl methacrylate), and poly(methyl acrylate) with comparable molecular weights and low polydispersity.

  • Prepare thin films of each polymer by solvent casting or spin coating to ensure a high surface area-to-volume ratio, facilitating interaction with the aqueous medium.

  • Thoroughly dry the films under vacuum to remove any residual solvent.

2. Hydrolytic Degradation Conditions:

  • Immerse the polymer films in buffered aqueous solutions of varying pH (e.g., pH 5, 7.4, and 9) to simulate different physiological and environmental conditions.

  • Maintain the samples at a constant temperature (e.g., 37°C or 50°C) in a temperature-controlled incubator.

  • At predetermined time intervals (e.g., 1, 7, 14, 30, 60, and 90 days), remove triplicate samples of each polymer from the solutions.

3. Analytical Techniques:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the retrieved polymer samples in a suitable deuterated solvent. ¹H NMR spectroscopy can be used to monitor the extent of hydrolysis by observing the disappearance of the ester's methyl protons and the appearance of new signals corresponding to the alcohol byproduct and changes in the polymer backbone signals.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer samples at each time point. A decrease in molecular weight is a direct indicator of chain scission due to hydrolysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze changes in the chemical structure of the polymer films. A decrease in the intensity of the ester carbonyl peak (around 1730 cm⁻¹) and the appearance of a broad hydroxyl peak (around 3500 cm⁻¹) from the carboxylic acid groups would indicate hydrolysis.

  • Mass Loss Measurement: After rinsing with deionized water and thorough drying, weigh the polymer films to determine the percentage of mass loss over time.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Start [label="Polymer Film Preparation"]; Incubation [label="Immersion in Buffered Solution\n(Controlled pH and Temperature)"]; Sampling [label="Sample Retrieval at\nTime Intervals"]; Analysis [label="Characterization"]; NMR [label="¹H NMR\n(Extent of Hydrolysis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GPC [label="GPC\n(Molecular Weight Change)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="FTIR\n(Chemical Structure Change)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MassLoss [label="Mass Loss\n(Degradation Rate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Incubation; Incubation -> Sampling; Sampling -> Analysis; Analysis -> NMR; Analysis -> GPC; Analysis -> FTIR; Analysis -> MassLoss; } Figure 3. Experimental workflow for assessing hydrolytic stability.

Conclusion

The presence of a bulky α-phenyl substituent in poly(this compound) is expected to confer superior hydrolytic stability compared to poly(methyl acrylate) and potentially poly(methyl methacrylate). This enhanced stability makes it a promising candidate for applications requiring long-term performance in aqueous environments, such as in drug delivery systems, biomedical implants, and specialty coatings. Further quantitative experimental studies are necessary to precisely delineate the degradation kinetics and to fully realize the potential of this polymer in demanding applications.

Safety Operating Guide

Proper Disposal of Methyl 2-Phenylacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of methyl 2-phenylacrylate, ensuring the safety of laboratory personnel and the protection of the environment.

This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a common reagent in research and development. Adherence to these protocols is critical for minimizing safety risks and ensuring compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This substance is considered harmful if swallowed, in contact with skin, or inhaled[1]. It can cause skin and eye irritation.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood[1]. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.

**Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility[2]. Do not dispose of this chemical down the drain or in regular waste streams[1][3].

1. Waste Identification and Segregation:

  • Clearly label waste containers as "Hazardous Waste: this compound".
  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
  • Segregate liquid waste from solid waste (e.g., contaminated lab supplies).

2. Waste Collection and Storage:

  • Liquid Waste: Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. Do not fill the container beyond 80% capacity to allow for vapor expansion.
  • Solid Waste: Items such as gloves, paper towels, and pipette tips contaminated with this compound should be collected in a separate, clearly labeled, and sealed plastic bag or container.
  • Store all waste containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[1].

3. Spill and Leak Cleanup:

  • In the event of a spill, wear appropriate PPE.
  • Absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent[1][2][3].
  • Scoop the absorbed material into a designated hazardous waste container[2][3].
  • Ventilate the area and wash the spill site after the material has been completely removed[2].
  • Do not allow the spilled material to enter drains or water courses[1][3].

4. Empty Container Disposal:

  • Empty containers of this compound must be handled as hazardous waste until properly decontaminated.
  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
  • Collect the first rinsate as hazardous liquid waste[4][5]. For highly toxic materials, the first three rinses must be collected as hazardous waste[4].
  • After triple-rinsing, deface or remove the label. The container may then be disposed of in the regular trash, but always confirm this procedure with your institution's EHS department[5].

5. Scheduling Waste Pickup:

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup for the this compound waste.
  • Ensure all waste containers are properly labeled and sealed before pickup.

Hazard and Disposal Summary

The following table summarizes key data for this compound relevant to its safe disposal.

ParameterData
CAS Number 1865-29-8
Primary Hazards Harmful by inhalation, in contact with skin, and if swallowed. Causes skin and eye irritation.[1]
Recommended Disposal Dissolve or mix with a combustible solvent and burn in a regulated chemical incinerator with an afterburner and scrubber.[2]
Spill Containment Absorb with inert material (e.g., sand, vermiculite) and place in a closed container for disposal.[1][2][3]
Incompatible Materials Oxidizing agents.[1]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly closed container. Refrigeration is recommended.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a labeled, sealed, chemically compatible liquid waste container. is_liquid->liquid_waste Yes solid_waste Collect in a labeled, sealed solid waste container. is_liquid->solid_waste No (Contaminated Solids) store_waste Store in a designated hazardous waste accumulation area with secondary containment. liquid_waste->store_waste solid_waste->store_waste schedule_pickup Contact EHS to schedule a hazardous waste pickup. store_waste->schedule_pickup end_disposal Waste properly disposed of by EHS schedule_pickup->end_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.